Dnp-PLGLWA-DArg-NH2 TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C47H65F3N14O13 |
|---|---|
Poids moléculaire |
1091.1 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-1-[[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]-1-(2,4-dinitrophenyl)pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C45H64N14O11.C2HF3O2/c1-24(2)18-32(56-44(66)36-13-9-17-57(36)35-15-14-28(58(67)68)21-37(35)59(69)70)41(63)51-23-38(60)53-33(19-25(3)4)43(65)55-34(20-27-22-50-30-11-7-6-10-29(27)30)42(64)52-26(5)40(62)54-31(39(46)61)12-8-16-49-45(47)48;3-2(4,5)1(6)7/h6-7,10-11,14-15,21-22,24-26,31-34,36,50H,8-9,12-13,16-20,23H2,1-5H3,(H2,46,61)(H,51,63)(H,52,64)(H,53,60)(H,54,62)(H,55,65)(H,56,66)(H4,47,48,49);(H,6,7)/t26-,31+,32-,33-,34+,36-;/m0./s1 |
Clé InChI |
GMYYKUSXNGFHND-KHQHHFGASA-N |
Origine du produit |
United States |
Foundational & Exploratory
Dnp-PLGLWA-DArg-NH2 TFA: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Dnp-PLGLWA-DArg-NH2 TFA, a fluorogenic substrate widely utilized in matrix metalloproteinase (MMP) research. Tailored for researchers, scientists, and drug development professionals, this document details the substrate's core properties, mechanism of action, and application in quantifying the activity of key MMPs.
Core Properties and Mechanism of Action
This compound is a synthetic peptide substrate designed for the sensitive and continuous assay of several matrix metalloproteinases, including MMP-1, MMP-2, MMP-7, and MMP-9.[1][2] The trifluoroacetate (B77799) (TFA) salt form ensures its stability and solubility in appropriate assay buffers.
The substrate's functionality is based on the principle of fluorescence resonance energy transfer (FRET). The peptide sequence, Pro-Leu-Gly-Leu-Trp-Ala-D-Arg, is flanked by a 2,4-dinitrophenyl (Dnp) group at the N-terminus and an amide group at the C-terminus. The Dnp group acts as a quencher for the intrinsic fluorescence of the tryptophan (Trp) residue within the peptide. In the intact substrate, the close proximity of the Dnp and Trp residues results in the suppression of fluorescence.
Upon enzymatic cleavage of the peptide bond between Glycine (Gly) and Leucine (Leu) by an active MMP, the Dnp-containing fragment is separated from the Trp-containing fragment. This separation alleviates the quenching effect, leading to a measurable increase in fluorescence intensity. The rate of this fluorescence increase is directly proportional to the enzymatic activity of the MMP. The fluorescence is typically measured with an excitation wavelength of approximately 280 nm and an emission wavelength of around 360 nm.[3][4]
Quantitative Data: Kinetic Parameters
Experimental Protocols
The following is a detailed protocol for a typical MMP activity assay using this compound. This protocol should be optimized based on the specific experimental requirements.
Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij 35, pH 7.5.
-
Substrate Stock Solution: Prepare a 1 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C.
-
Working Substrate Solution: Dilute the substrate stock solution in Assay Buffer to the desired final concentration (typically in the low micromolar range).
-
Enzyme Solution: Reconstitute and dilute the active MMP enzyme in Assay Buffer to a concentration that yields a linear rate of fluorescence increase over the desired assay time.
Assay Procedure
-
Plate Setup: In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Enzyme Solution (or sample containing MMP activity)
-
Include appropriate controls:
-
Blank: Assay Buffer only (to measure background fluorescence).
-
Negative Control: Enzyme solution with a known MMP inhibitor (e.g., EDTA) to confirm that the observed activity is due to metalloproteinases.
-
Positive Control: A known concentration of active MMP to verify substrate performance.
-
-
-
Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes to allow the temperature to equilibrate.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the Working Substrate Solution to each well.
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to the assay temperature. Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with readings taken at regular intervals (e.g., every 1-2 minutes).
-
Excitation Wavelength: 280 nm
-
Emission Wavelength: 360 nm
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each well.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
Subtract the V₀ of the blank from the V₀ of the samples.
-
The MMP activity can be quantified by comparing the V₀ of the unknown samples to a standard curve generated with known concentrations of the active enzyme.
-
Signaling Pathways and Experimental Workflow
The activity of MMPs is tightly regulated through complex signaling pathways. Their activation from inactive zymogens (pro-MMPs) is a critical step.
MMP Activation Pathway
Caption: General MMP activation and inhibition pathway.
Experimental Workflow for MMP Activity Assay
Caption: Workflow for a fluorogenic MMP activity assay.
Logical Relationship of FRET-based Substrate Cleavage
Caption: FRET mechanism of this compound.
References
An In-depth Technical Guide to the Mechanism of Action of Dnp-PLGLWA-DArg-NH2 TFA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core mechanism of action, experimental protocols, and data interpretation related to the fluorogenic matrix metalloproteinase (MMP) substrate, Dnp-PLGLWA-DArg-NH2 TFA.
Core Mechanism of Action
This compound is a synthetic peptide designed as a fluorogenic substrate for a range of matrix metalloproteinases (MMPs), with notable activity reported for MMP-1, MMP-2, MMP-7, and MMP-9. Its mechanism of action is based on the principle of Förster Resonance Energy Transfer (FRET).
The peptide sequence, PLGLWA, serves as a recognition and cleavage site for MMPs. The molecule is modified with two key chemical groups:
-
Dinitrophenyl (Dnp): Attached to the N-terminus, this group acts as a quencher.
-
Tryptophan (Trp or W): An intrinsically fluorescent amino acid within the peptide sequence.
In the intact peptide, the close proximity of the Dnp group to the tryptophan residue results in the quenching of the tryptophan's native fluorescence. When an active MMP enzyme recognizes and cleaves the peptide bond within the PLGLWA sequence, the Dnp group is spatially separated from the tryptophan residue. This separation eliminates the quenching effect, leading to a measurable increase in fluorescence intensity. The rate of this fluorescence increase is directly proportional to the enzymatic activity of the MMPs present in the sample.
The excitation and emission wavelengths for the tryptophan fluorophore are typically around 280 nm and 360 nm, respectively.[1][2]
Quantitative Data
A critical aspect of utilizing any enzymatic substrate is the understanding of its kinetic parameters, specifically the Michaelis constant (Km) and the catalytic rate constant (kcat). These values determine the substrate's affinity for the enzyme and the turnover rate, respectively. The ratio of these two constants (kcat/Km) provides a measure of the enzyme's catalytic efficiency for that substrate.
To provide a framework for understanding the expected quantitative data, the following table presents the kinetic parameters for a closely related and widely used fluorogenic MMP substrate, Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2. This data illustrates the typical range of values and the differential specificity of MMPs for such substrates.
Table 1: Example Kinetic Parameters for a Fluorogenic MMP Substrate
| Matrix Metalloproteinase (MMP) | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| MMP-1 (Collagenase-1) | 10 | 0.8 | 80,000 |
| MMP-2 (Gelatinase-A) | 5 | 2.5 | 500,000 |
| MMP-7 (Matrilysin) | 20 | 1.5 | 75,000 |
| MMP-9 (Gelatinase-B) | 8 | 3.2 | 400,000 |
Note: The data in this table is for illustrative purposes and represents typical values for a similar fluorogenic substrate. Actual values for this compound may vary.
Experimental Protocols
The following provides a detailed methodology for a standard MMP activity assay using this compound in a 96-well plate format. This protocol should be adapted and optimized based on the specific experimental conditions, including the source of MMPs and the nature of the test compounds.
Materials and Reagents
-
This compound substrate
-
Purified, active MMP enzymes (e.g., recombinant human MMP-1, MMP-9)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% (v/v) Brij-35, pH 7.5
-
Inhibitor stock solutions (if applicable)
-
DMSO (for dissolving substrate and inhibitors)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation at ~280 nm and emission at ~360 nm
Preparation of Solutions
-
Substrate Stock Solution: Prepare a 1 mM stock solution of this compound in DMSO. Store in aliquots at -20°C or -80°C, protected from light.
-
Enzyme Working Solutions: Dilute the purified active MMPs in Assay Buffer to the desired final concentration. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Inhibitor Dilutions (if applicable): Prepare a serial dilution of the test inhibitors in DMSO. Further dilute these in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to avoid solvent effects.
Assay Procedure
-
Plate Setup: To the wells of a 96-well black microplate, add the following in the specified order:
-
Blank wells: 100 µL of Assay Buffer.
-
Positive control wells: 90 µL of the enzyme working solution.
-
Inhibitor wells: 80 µL of the enzyme working solution and 10 µL of the inhibitor dilution.
-
-
Pre-incubation: Gently tap the plate to mix and pre-incubate at 37°C for 15-30 minutes. This step allows for any inhibitor binding to the enzyme to reach equilibrium.
-
Reaction Initiation: Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to a final concentration of 10 µM (or as optimized). Add 10 µL of the substrate working solution to all wells to initiate the enzymatic reaction. The final substrate concentration will be 1 µM.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes, using an excitation wavelength of 280 nm and an emission wavelength of 360 nm.
Data Analysis
-
Calculate Initial Velocities: Plot the fluorescence intensity versus time for each well. The initial velocity (V0) of the reaction is the slope of the linear portion of this curve.
-
Correct for Background: Subtract the slope of the blank wells from the slopes of all other wells.
-
Determine Percent Inhibition (if applicable): Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = (1 - (V_inhibitor / V_positive_control)) * 100
-
Calculate IC50 Values (if applicable): Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
References
An In-depth Technical Guide to the Excitation and Emission Spectra of Dnp-PLGLWA-DArg-NH₂ TFA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral properties of the fluorogenic peptide substrate, Dnp-PLGLWA-DArg-NH₂ TFA. It includes detailed data on its excitation and emission spectra, experimental protocols for its characterization and use, and diagrams of relevant biological and experimental workflows.
The peptide Dnp-PLGLWA-DArg-NH₂ is a well-established substrate for several matrix metalloproteinases (MMPs), including MMP-1, MMP-2, MMP-7, and MMP-9. Its utility in research and drug development stems from its ability to act as a sensitive reporter of proteolytic activity. The underlying principle is based on Fluorescence Resonance Energy Transfer (FRET). The 2,4-dinitrophenyl (Dnp) group serves as a quencher for the intrinsic fluorescence of the tryptophan (Trp) residue within the peptide sequence. In its intact state, the close proximity of the Dnp group to the tryptophan residue results in the suppression of fluorescence. Upon enzymatic cleavage of the peptide bond between the glycine (B1666218) and leucine (B10760876) residues by an MMP, the Dnp group is separated from the tryptophan, leading to a measurable increase in fluorescence intensity.
Data Presentation
The quantitative spectral data for Dnp-PLGLWA-DArg-NH₂ TFA are summarized in the table below.
| Parameter | Wavelength (nm) | Notes |
| Excitation Maximum (λex) | 280 | Corresponds to the absorbance maximum of the tryptophan residue. |
| Emission Maximum (λem) | 360 | The characteristic emission wavelength of tryptophan upon excitation. |
Experimental Protocols
This section details the methodologies for the spectrofluorometric characterization of Dnp-PLGLWA-DArg-NH₂ TFA and its application in an enzyme activity assay.
1. Protocol for Spectrofluorometric Characterization
This protocol outlines the steps to determine the optimal excitation and emission wavelengths for the Dnp-PLGLWA-DArg-NH₂ peptide. This is a crucial first step when working with a new batch of a fluorogenic substrate or when optimizing an assay for a specific instrument. The principle is to first identify the optimal excitation wavelength by scanning a range of excitation wavelengths while monitoring a fixed emission wavelength, and then to use the optimal excitation wavelength to find the optimal emission wavelength by scanning a range of emission wavelengths.
-
Materials:
-
Dnp-PLGLWA-DArg-NH₂ TFA
-
Appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% Brij 35)
-
Spectrofluorometer with scanning capabilities
-
Quartz cuvettes or appropriate microplates
-
-
Procedure:
-
Sample Preparation: Prepare a stock solution of the peptide in a suitable solvent (e.g., DMSO). Dilute the stock solution to a final concentration of 1-10 µM in the assay buffer. A similar solution of the cleaved peptide (or a tryptophan solution of equivalent concentration) can be used as a positive control.
-
Excitation Spectrum Scan:
-
Set the emission wavelength of the spectrofluorometer to a wavelength slightly longer than the expected emission maximum of tryptophan (e.g., 360 nm).
-
Scan a range of excitation wavelengths, for example, from 250 nm to 320 nm.
-
The wavelength that gives the highest fluorescence intensity is the optimal excitation wavelength (λex). For this peptide, it is expected to be around 280 nm.
-
-
Emission Spectrum Scan:
-
Set the excitation wavelength of the spectrofluorometer to the optimal excitation wavelength determined in the previous step (e.g., 280 nm).
-
Scan a range of emission wavelengths, for example, from 300 nm to 450 nm.
-
The wavelength at which the peak fluorescence intensity is observed is the optimal emission wavelength (λem), expected to be around 360 nm.
-
-
Data Analysis: Plot the fluorescence intensity as a function of wavelength for both the excitation and emission scans to visualize the spectra and confirm the peak wavelengths.
-
2. Protocol for MMP Enzyme Activity Assay
This protocol provides a method for measuring the activity of an MMP using Dnp-PLGLWA-DArg-NH₂ TFA.
-
Materials:
-
Dnp-PLGLWA-DArg-NH₂ TFA substrate
-
Active MMP enzyme (e.g., MMP-2 or MMP-9)
-
Assay buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij 35)
-
Reaction termination solution (e.g., 3% acetic acid or a specific MMP inhibitor like EDTA)
-
Fluorescence plate reader or spectrofluorometer
-
-
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the Dnp-PLGLWA-DArg-NH₂ TFA substrate (e.g., 1 mM in DMSO).
-
Prepare a working solution of the substrate by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 1-10 µM).
-
Prepare a solution of the active MMP enzyme in the assay buffer. The concentration will depend on the specific activity of the enzyme and should be determined empirically.
-
-
Assay Setup:
-
In a 96-well microplate or cuvette, add the assay buffer.
-
Add the MMP enzyme solution.
-
Include appropriate controls: a blank (buffer only), a substrate-only control (no enzyme), and a positive control if available.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the substrate working solution to each well/cuvette.
-
The final volume should be consistent across all samples.
-
-
Incubation:
-
Incubate the reaction mixture at a temperature optimal for the enzyme's activity, typically 37°C.
-
The incubation time can range from minutes to hours, depending on the enzyme concentration and activity. For kinetic assays, fluorescence can be measured continuously.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at the predetermined optimal wavelengths (λex = 280 nm, λem = 360 nm).
-
For endpoint assays, stop the reaction by adding the termination solution before the final measurement.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the blank and substrate-only controls) from the sample readings.
-
The increase in fluorescence intensity over time is proportional to the enzyme activity. The initial rate of the reaction (V₀) can be calculated from the linear portion of the fluorescence versus time plot.
-
-
Mandatory Visualizations
Experimental Workflow for Spectrofluorometric Characterization
Caption: Workflow for determining the optimal excitation and emission spectra.
Signaling Pathway for TNF-α Induced MMP-9 Expression
Caption: TNF-α signaling cascade leading to the expression of MMP-9.
An In-depth Technical Guide to Dnp-PLGLWA-DArg-NH2 TFA: A Fluorogenic Substrate for Matrix Metalloproteinase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dnp-PLGLWA-DArg-NH2 TFA is a highly specific, fluorogenic peptide substrate meticulously designed for the sensitive detection of Matrix Metalloproteinase (MMP) activity. This synthetic peptide is an invaluable tool in a multitude of research and drug discovery applications, enabling the precise quantification of the enzymatic activity of several MMPs, including MMP-1, MMP-2, MMP-7, and MMP-9.[1] Its utility is rooted in the principle of Fluorescence Resonance Energy Transfer (FRET), providing a continuous and real-time method for monitoring enzyme kinetics. The cleavage of the peptide by an active MMP results in a measurable increase in fluorescence, directly proportional to the rate of substrate hydrolysis. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental applications of this compound.
Chemical Structure and Properties
The chemical identity of this substrate is 1-(2,4-dinitrophenyl)-L-prolyl-L-leucylglycyl-L-leucyl-L-tryptophyl-L-alanyl-D-argininamide, trifluoroacetate (B77799) salt.[1] The dinitrophenyl (Dnp) group at the N-terminus acts as a quencher, while the tryptophan (Trp) residue within the sequence serves as the fluorophore. The trifluoroacetate (TFA) is a counter-ion from the purification process.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C45H64N14O11 • XCF3COOH | [1] |
| Formula Weight | 977.1 g/mol | [1] |
| Purity | ≥95% | [1] |
| Appearance | Lyophilized powder | [1] |
| Solubility | Formic Acid: 1 mg/ml | [1] |
| Excitation Wavelength (Ex) | 280 nm | [2][3] |
| Emission Wavelength (Em) | 360 nm | [2][3] |
| Storage | -20°C | [1] |
| Stability | ≥ 4 years at -20°C | [1] |
Mechanism of Action: Fluorescence Resonance Energy Transfer (FRET)
The functionality of this compound is based on the principle of FRET. In the intact peptide, the Dnp group and the tryptophan residue are in close proximity. When the tryptophan is excited with light at 280 nm, the energy is non-radiatively transferred to the Dnp quencher, resulting in minimal fluorescence emission. Upon enzymatic cleavage of the peptide by an MMP, the tryptophan-containing fragment is separated from the Dnp-containing fragment. This separation eliminates the quenching effect, leading to a significant increase in fluorescence emission at 360 nm when the tryptophan is excited.[1] This increase in fluorescence is directly proportional to the amount of cleaved substrate and thus, the activity of the MMP.
Quantitative Data
Table 2: Matrix Metalloproteinases Targeted by this compound
| Enzyme | Kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
| MMP-1 (Collagenase-1) | Data not available | Data not available | Data not available |
| MMP-2 (Gelatinase A) | Data not available | Data not available | Data not available |
| MMP-7 (Matrilysin) | Data not available | Data not available | Data not available |
| MMP-9 (Gelatinase B) | Data not available | Data not available | Data not available |
Note: Specific kinetic parameters for this substrate are not widely reported. Researchers typically determine these constants empirically for their specific assay conditions.
Experimental Protocols
The following is a detailed protocol for a standard MMP activity assay using this compound. This protocol should be adapted based on the specific experimental requirements.
Materials:
-
This compound
-
Recombinant active MMP enzyme (e.g., MMP-1, MMP-2, MMP-9)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% (v/v) Brij 35
-
96-well black microplate
-
Fluorescence microplate reader with excitation at 280 nm and emission at 360 nm
Procedure:
-
Substrate Preparation:
-
Prepare a stock solution of this compound in a suitable solvent like formic acid, and then dilute it in the Assay Buffer to the desired final concentrations. It is recommended to prepare a range of concentrations to determine the optimal substrate concentration for the assay.
-
-
Enzyme Preparation:
-
Dilute the active MMP enzyme in cold Assay Buffer to the desired concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate.
-
-
Assay Setup:
-
To each well of the 96-well black microplate, add the diluted substrate solution.
-
Include appropriate controls:
-
Substrate Blank: Assay Buffer without the enzyme.
-
Enzyme Blank: Assay Buffer with the enzyme but without the substrate.
-
Positive Control: A known concentration of active enzyme.
-
Inhibitor Control (optional): A known MMP inhibitor to validate the assay specificity.
-
-
-
Reaction Initiation:
-
Initiate the reaction by adding the diluted enzyme solution to the wells containing the substrate.
-
The final volume in each well should be consistent (e.g., 100 µL).
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of 280 nm and an emission wavelength of 360 nm.
-
For kinetic assays, record the fluorescence every 1-2 minutes for a period of 30-60 minutes. For endpoint assays, incubate for a fixed time and then measure the final fluorescence.
-
-
Data Analysis:
-
Subtract the background fluorescence (Substrate Blank) from all readings.
-
Plot the fluorescence intensity versus time. The initial rate of the reaction (V₀) is the slope of the linear portion of this curve.
-
The enzyme activity can be expressed as the change in fluorescence units per unit of time. To convert this to molar concentrations, a standard curve can be generated using a known concentration of the free tryptophan fluorophore.
-
Role in Signaling Pathways
MMPs are key regulators of the extracellular matrix (ECM) and play critical roles in various physiological and pathological processes, including tissue remodeling, inflammation, and cancer metastasis. Their activity is tightly controlled by complex signaling pathways. For example, the expression and activation of MMP-9 are induced by various inflammatory cytokines and growth factors.
The following diagram illustrates a simplified signaling pathway leading to the expression of MMP-9, which can then be assayed using this compound.
Conclusion
This compound is a robust and sensitive tool for the quantitative analysis of MMP activity. Its well-defined chemical properties and reliance on the FRET mechanism make it an ideal substrate for high-throughput screening of MMP inhibitors and for fundamental research into the roles of MMPs in health and disease. The detailed protocols and understanding of the underlying signaling pathways provided in this guide will empower researchers to effectively utilize this valuable reagent in their studies.
References
The Quenching of Tryptophan Fluorescence by Dinitrophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Intrinsic protein fluorescence, predominantly arising from the amino acid tryptophan, serves as a powerful endogenous probe for studying protein structure, dynamics, and interactions. The sensitivity of tryptophan's fluorescence to its local environment makes it an invaluable tool in biophysical and biochemical research. One of the key techniques leveraging this property is fluorescence quenching, where the intensity of the fluorescence is decreased by a variety of molecular processes. The dinitrophenyl (DNP) group is a particularly effective quencher of tryptophan fluorescence and has been widely utilized in developing assays for proteases, studying protein-ligand binding, and probing molecular distances.
This technical guide provides an in-depth exploration of the mechanisms behind DNP quenching of tryptophan fluorescence, presents relevant quantitative data, details experimental protocols, and illustrates the core concepts with diagrams.
Core Mechanisms of Quenching
The quenching of tryptophan fluorescence by DNP is not governed by a single mechanism but rather a combination of processes that can occur simultaneously. The predominant mechanisms are static quenching, dynamic (collisional) quenching, and Förster Resonance Energy Transfer (FRET).
Static and Dynamic Quenching
Fluorescence quenching can be broadly categorized into two types: static and dynamic.[1]
-
Static Quenching: This occurs when the fluorophore (tryptophan) and the quencher (DNP) form a stable, non-fluorescent complex in the ground state.[2] This complex formation effectively reduces the concentration of fluorescent tryptophan available for excitation. The defining characteristic of static quenching is a decrease in fluorescence intensity without a change in the fluorescence lifetime of the uncomplexed fluorophores.
-
Dynamic (Collisional) Quenching: This mechanism involves the collision of the quencher with the fluorophore during the transient lifetime of the excited state.[3] Upon collision, the excited tryptophan returns to the ground state without emitting a photon. Dynamic quenching leads to a decrease in both fluorescence intensity and fluorescence lifetime.
Studies on the interaction between tryptophan and various dinitrophenol compounds have shown that both static and dynamic quenching contribute to the overall observed decrease in fluorescence.[1][4] The formation of a ground-state complex between the indole (B1671886) ring of tryptophan and the aromatic ring of DNP is a key aspect of the static quenching component.[5]
The overall quenching process is often described by the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the quencher concentration. Positive deviations from a linear Stern-Volmer plot can indicate the simultaneous presence of both static and dynamic quenching.[6]
Figure 1: Static vs. Dynamic quenching of Tryptophan by DNP.
Förster Resonance Energy Transfer (FRET)
FRET is a non-radiative energy transfer process where an excited donor fluorophore transfers its energy to a proximal ground-state acceptor molecule through dipole-dipole coupling.[7] This mechanism is highly dependent on the distance between the donor and acceptor, typically occurring over distances of 1-10 nm.[8]
For FRET to occur between tryptophan (the donor) and DNP (the acceptor), several conditions must be met:
-
The donor and acceptor molecules must be in close proximity.
-
The emission spectrum of the donor (tryptophan) must overlap with the absorption spectrum of the acceptor (DNP).[2]
-
The transition dipoles of the donor and acceptor must be favorably oriented.
Tryptophan typically emits fluorescence in the range of 310-360 nm, with a peak around 350 nm in aqueous solutions.[9][10] The DNP group has a broad absorption spectrum that significantly overlaps with tryptophan's emission, with an absorbance maximum around 360 nm.[11] This spectral overlap makes the Trp-DNP pair suitable for FRET.
The efficiency of FRET (E) is inversely proportional to the sixth power of the distance (r) between the donor and acceptor:
E = R₀⁶ / (R₀⁶ + r⁶)
Figure 2: FRET mechanism between Tryptophan (donor) and DNP (acceptor).
Quantitative Data
The extent of quenching is quantified using the Stern-Volmer equation. For a combination of static and dynamic quenching, a modified equation is often used. The constants derived from these analyses provide a measure of the quenching efficiency.
| Quencher Compound | Dynamic Quenching Constant (Ksv) (M⁻¹) | Static Quenching Constant (V) (M⁻¹) | Reference |
| 2,4-Dinitrophenol (2,4-DNP) | 26974.74 ± 1619.60 | 47789.49 ± 918.83 | [1][4] |
| 2,6-Dinitrophenol (2,6-DNP) | 12586.31 ± 132.89 | 31394.02 ± 291.60 | [1][4] |
| 2,4-Dinitroanisole (2,4-DNA) | 16339.86 ± 249.81 | 51308.83 ± 560.44 | [1][4] |
| 4,6-Dinitro-orthocresol (DNOC) | 4397.68 ± 1574.75 | 169008.33 ± 12208.50 | [1][4] |
Table 1: Stern-Volmer constants for the quenching of tryptophan fluorescence by various dinitrophenol derivatives. Data obtained from linear regression of a modified Stern-Volmer equation that accounts for both static and dynamic quenching mechanisms.[1][4]
Experimental Protocols
A common method to study DNP quenching of tryptophan fluorescence is through a fluorescence titration experiment. This involves measuring the fluorescence of a tryptophan-containing solution (e.g., free tryptophan or a protein) as increasing amounts of a DNP quencher are added.
Materials and Reagents
-
Fluorophore: L-Tryptophan or a tryptophan-containing protein of interest.
-
Quencher: 2,4-Dinitrophenol (or other DNP derivative).
-
Buffer: A suitable buffer that does not interfere with the fluorescence measurements (e.g., 20 mM Tris-HCl, pH 7.0).
-
Instrumentation: A spectrofluorometer capable of measuring fluorescence intensity at specific excitation and emission wavelengths.
General Procedure
-
Solution Preparation:
-
Instrumentation Setup:
-
Set the excitation wavelength for tryptophan, typically around 280-295 nm.[8]
-
Set the emission wavelength scan range to capture the tryptophan fluorescence peak (e.g., 300-450 nm).
-
Optimize excitation and emission slit widths to obtain a good signal-to-noise ratio while avoiding photobleaching.
-
-
Titration:
-
Place a known volume and concentration of the tryptophan solution into a quartz cuvette.
-
Record the initial fluorescence spectrum (F₀).
-
Make sequential additions of small aliquots of the DNP quencher stock solution to the cuvette.
-
After each addition, mix the solution gently and record the fluorescence spectrum (F).
-
-
Data Analysis:
-
Correct the fluorescence intensity data for dilution effects if the volume of added quencher is significant.
-
Correct for the inner filter effect, where the quencher absorbs excitation or emission light.[3] This can be done by measuring the absorbance of the quencher at the excitation and emission wavelengths and applying a correction factor.
-
Plot the ratio of the initial fluorescence intensity to the measured intensity (F₀/F) against the quencher concentration [Q].
-
Analyze the resulting Stern-Volmer plot to determine the quenching constants. A linear plot is indicative of a single quenching mechanism (either purely static or purely dynamic), while a plot with an upward curvature suggests a combination of both.
-
Figure 3: Experimental workflow for a Tryptophan-DNP quenching assay.
Applications in Research and Drug Development
The quenching of tryptophan fluorescence by DNP is a versatile tool with numerous applications.
Protease Activity Assays
A prominent application is in the design of internally quenched fluorescent (IQF) peptide substrates for measuring protease activity.[11] In these substrates, a tryptophan residue (donor) and a DNP group (acceptor) are positioned on opposite sides of a protease-specific cleavage site within a peptide.
In the intact peptide, the proximity of the Trp and DNP allows for efficient FRET, quenching the tryptophan fluorescence. When a protease cleaves the peptide bond, the Trp and DNP are separated, disrupting FRET and leading to a significant increase in fluorescence. This "turn-on" fluorescence signal is directly proportional to the rate of peptide cleavage and thus, the protease activity.
Figure 4: DNP quenching in a FRET-based protease activity assay.
Probing Protein Conformation and Binding
By strategically placing tryptophan residues and DNP-labeled ligands or protein domains, FRET can be used as a "spectroscopic ruler" to measure intramolecular and intermolecular distances.[13] Changes in FRET efficiency upon ligand binding, protein folding, or conformational changes can provide valuable insights into these dynamic processes. This is particularly useful in drug development for characterizing the binding of small molecules to target proteins and understanding the structural consequences of such interactions.
References
- 1. Quenching of Tryptophan Fluorescence in the Presence of 2,4-DNP, 2,6-DNP, 2,4-DNA and DNOC and Their Mechanism of Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Förster (Fluorescence) Resonance Energy Transfer with Fluorescent Proteins | Nikon’s MicroscopyU [microscopyu.com]
- 3. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. web.citius.technology [web.citius.technology]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. bachem.com [bachem.com]
- 9. omlc.org [omlc.org]
- 10. Tryptophan- The Biological Fluorophore | Blog | Biosynth [biosynth.com]
- 11. researchgate.net [researchgate.net]
- 12. Solved 4. Assume you have isolated a protein that contains a | Chegg.com [chegg.com]
- 13. Förster resonance energy transfer as a probe of membrane protein folding - PMC [pmc.ncbi.nlm.nih.gov]
Dnp-PLGLWA-DArg-NH2 TFA stability and storage conditions.
An In-depth Technical Guide to the Stability and Storage of Dnp-PLGLWA-DArg-NH2 TFA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the fluorogenic peptide substrate, this compound. The information herein is intended to support researchers, scientists, and professionals in drug development in ensuring the integrity and performance of this reagent in experimental assays.
Introduction
This compound is a widely used fluorogenic substrate for the detection of various matrix metalloproteinases (MMPs), including MMP-1, MMP-2, MMP-7, and MMP-9.[1] The peptide sequence, PLGLWA, is a known cleavage site for these enzymes. The N-terminal 2,4-dinitrophenyl (Dnp) group quenches the fluorescence of the tryptophan (Trp) residue. Upon enzymatic cleavage of the peptide bond between glycine (B1666218) (Gly) and leucine (B10760876) (Leu), the Dnp group is separated from the tryptophan, resulting in an increase in fluorescence that can be monitored to determine enzyme activity. The trifluoroacetate (B77799) (TFA) salt form is a common counter-ion for synthetic peptides, aiding in their purification and solubility.
Understanding the stability of this peptide is critical for obtaining reliable and reproducible experimental results. This guide summarizes the available data on its storage and provides generalized experimental protocols for stability assessment based on best practices for similar peptide substrates.
Stability and Storage Conditions
The stability of this compound is paramount to its function as a reliable fluorogenic substrate. As with most peptides, its stability is influenced by temperature, moisture, light, and pH.
Lyophilized Powder
The lyophilized form of this compound is the most stable state for long-term storage. Supplier recommendations are consistent in this regard.
Table 1: Recommended Storage Conditions and Stability of Lyophilized this compound
| Storage Temperature | Shelf Life | Source |
| -20°C | ≥ 4 years | [1] |
It is crucial to store the lyophilized powder in a tightly sealed container to prevent moisture absorption, which can significantly accelerate degradation.
In Solution
Table 2: General Recommendations for Storage of Reconstituted Peptide Solutions
| Storage Temperature | Recommended Duration | Notes |
| -20°C | Up to 3 months (general guidance) | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| 4°C | Short-term (days) | Recommended for immediate use. |
Note: These are general recommendations for similar peptides. The actual stability in a specific buffer system should be experimentally verified.
Experimental Protocols for Stability Assessment
To ensure the integrity of this compound in experimental settings, particularly for long-term studies or when using it under non-standard conditions, it is advisable to perform stability assessments.
General Workflow for Peptide Stability Testing
The following diagram illustrates a general workflow for assessing the stability of a peptide therapeutic or reagent like this compound.
Caption: A generalized workflow for conducting a comprehensive stability study of a peptide.
Stability-Indicating HPLC Method
A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the primary tool for assessing the purity and degradation of the peptide.
Protocol: RP-HPLC for Purity Assessment
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient appropriate for the separation of the parent peptide from potential degradants (e.g., 5% to 95% B over 30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 340 nm (for the Dnp group).
-
Injection Volume: 10-20 µL.
-
Procedure: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or Mobile Phase A). b. Subject aliquots of the solution to various stress conditions (temperature, pH, light). c. At specified time intervals, inject the samples onto the HPLC system. d. Monitor the decrease in the peak area of the parent peptide and the appearance of new peaks corresponding to degradation products.
Potential Degradation Pathways
While specific degradation pathways for this compound have not been published, potential degradation can be inferred based on the amino acid sequence and general peptide chemistry.
Caption: Potential chemical degradation pathways for the Dnp-PLGLWA-DArg-NH2 peptide.
-
Hydrolysis: Cleavage of peptide bonds can occur, particularly at susceptible sites, accelerated by extremes in pH and elevated temperatures.
-
Oxidation: The tryptophan residue is susceptible to oxidation, which can be initiated by exposure to air, light, or oxidizing agents.
-
Deamidation: The C-terminal argininamide (B1665762) could potentially undergo hydrolysis to the corresponding carboxylic acid, especially at non-neutral pH.
-
Photodegradation: The Dnp group is a chromophore and can be susceptible to photolytic degradation upon exposure to UV or high-intensity light.
Conclusion and Recommendations
For optimal performance and reproducibility of results, this compound should be handled and stored with care.
-
Long-term storage: The lyophilized powder should be stored at -20°C or lower in a desiccated environment.
-
Solution handling: Reconstituted solutions should be prepared fresh. If storage is unavoidable, aliquot into single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Experimental validation: For critical applications, it is recommended to perform in-house stability testing under the specific experimental conditions to be used.
By adhering to these guidelines, researchers can minimize the risk of peptide degradation and ensure the reliability of their experimental data.
References
Solubility Profile of Dnp-PLGLWA-DArg-NH2 TFA: A Technical Guide
For researchers and professionals in drug development, understanding the solubility of synthetic peptides like Dnp-PLGLWA-DArg-NH2 TFA is critical for the design and execution of robust enzymatic assays and screening protocols. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a fluorogenic substrate for Matrix Metalloproteinases (MMPs), in various common laboratory solvents. The guide includes quantitative data, detailed experimental protocols, and a visual representation of its application in a typical MMP activity assay.
Physicochemical Properties and Solubility
This compound is a lyophilized powder and its solubility is influenced by its amino acid composition, which includes a mix of hydrophobic residues (Pro, Leu, Trp, Ala) and a basic residue (D-Arg).[1][2] The dinitrophenyl (Dnp) group also contributes to the molecule's overall hydrophobicity.[3] Limited direct quantitative solubility data for this compound is available; however, data from suppliers and information on structurally similar peptides provide valuable guidance.
Quantitative Solubility Data
The known quantitative solubility for this compound and a comparable FRET peptide are summarized in the table below. It is important to note that for similar peptides, sonication is often recommended to aid dissolution, particularly in aqueous solutions.[4]
| Solvent | This compound | Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 |
| Formic Acid | 1 mg/mL[5] | Not Reported |
| DMSO | Not Reported | 100 mg/mL[4] |
| Water | Not Reported | 10 mg/mL[4] |
Note: The data for Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 is provided as a reference for a similar FRET peptide and suggests that DMSO is likely an effective solvent for this compound.
General Peptide Solubility Considerations
The solubility of peptides is highly dependent on their primary sequence.[1][6] Peptides rich in hydrophobic amino acids tend to be more soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and acetonitrile.[1][2] Conversely, the presence of charged amino acids can enhance solubility in aqueous solutions, which can often be modulated by pH.[1][7] Given the D-Arginine in its sequence, this compound is expected to have improved solubility in acidic conditions, which is consistent with its documented solubility in formic acid.[5]
Experimental Protocols
Preparation of Stock Solutions
A common practice for FRET peptide substrates is to prepare a concentrated stock solution in an organic solvent, which can then be diluted into an aqueous assay buffer.[4][8]
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Protocol:
-
Bring the lyophilized this compound peptide and DMSO to room temperature.
-
Add the appropriate volume of DMSO to the vial containing the peptide to achieve a desired stock concentration (e.g., 1-10 mM).
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the peptide is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
Application in MMP Activity Assays
This compound is a fluorogenic substrate used to quantify the activity of various MMPs, including MMP-1, MMP-2, MMP-7, and MMP-9.[5][9] The principle of the assay is based on Fluorescence Resonance Energy Transfer (FRET). In the intact peptide, the fluorescence of the tryptophan residue is quenched by the proximal Dnp group.[5] Upon enzymatic cleavage of the peptide by an MMP, the tryptophan and the Dnp quencher are separated, leading to an increase in fluorescence that can be monitored in real-time.[5]
General Workflow for MMP Activity Assay
Signaling Pathway Context
MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their activity is implicated in various physiological and pathological processes, including tissue remodeling, wound healing, and cancer metastasis. The use of fluorogenic substrates like this compound is crucial for studying the role of MMPs in these complex signaling pathways.
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. bachem.com [bachem.com]
- 3. Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. jpt.com [jpt.com]
- 7. Solubility Guidance — Advanced Peptides [advancedpeptides.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: Quantifying Matrix Metalloproteinase Activity with Dnp-PLGLWA-DArg-NH2 TFA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorogenic substrate, Dnp-PLGLWA-DArg-NH2 TFA, for the sensitive quantification of Matrix Metalloproteinase (MMP) activity. This document details the substrate's mechanism of action, provides a summary of its known kinetic parameters, and offers detailed experimental protocols for its application in various research contexts.
Core Principles and Mechanism of Action
Dnp-PLGLWA-DArg-NH2 is a highly sensitive fluorogenic substrate designed for the continuous assay of MMP activity. Its design is based on the principle of Fluorescence Resonance Energy Transfer (FRET). The peptide sequence, Pro-Leu-Gly-Leu-Trp-Ala-D-Arg, is recognized and cleaved by several members of the MMP family.
The substrate incorporates two key modifications:
-
A 2,4-dinitrophenyl (Dnp) group: This moiety, attached to the N-terminus of the peptide, acts as a quencher.
-
A tryptophan (Trp) residue: This naturally fluorescent amino acid within the peptide sequence serves as the fluorophore.
In its intact state, the close proximity of the Dnp quencher to the tryptophan fluorophore results in the suppression of tryptophan's natural fluorescence through FRET. Upon enzymatic cleavage of the peptide by an active MMP, the Dnp group is separated from the tryptophan residue. This separation disrupts the FRET process, leading to a significant increase in tryptophan fluorescence. This increase in fluorescence can be monitored in real-time to determine the rate of substrate hydrolysis, which is directly proportional to the MMP activity in the sample.
The excitation and emission wavelengths for the tryptophan fluorophore are approximately 280 nm and 360 nm, respectively[1][2][3].
Chemical Structure
Full Chemical Name: 1-(2,4-dinitrophenyl)-L-prolyl-L-leucylglycyl-L-leucyl-L-tryptophyl-L-alanyl-D-argininamide, trifluoroacetate (B77799) salt[4].
Caption: Mechanism of MMP activity detection using the Dnp-PLGLWA-DArg-NH2 FRET substrate.
Quantitative Data: Substrate Specificity and Kinetic Parameters
Dnp-PLGLWA-DArg-NH2 is a substrate for a range of MMPs, including interstitial collagenase (MMP-1), gelatinases (MMP-2 and MMP-9), stromelysin (MMP-3), and matrilysin (MMP-7)[4]. The efficiency of cleavage can vary between different MMPs, reflecting their individual substrate specificities.
A comprehensive table of kinetic parameters (Km and kcat) will be populated here pending access to the full text of McGeehan et al., 1994, J Biol Chem, 269(52):32814-20, which is anticipated to contain this data.
Experimental Protocols
The following protocols provide detailed methodologies for the use of Dnp-PLGLWA-DArg-NH2 in quantifying MMP activity.
General MMP Activity Assay
This protocol outlines the fundamental steps for measuring MMP activity using the fluorogenic substrate.
Materials:
-
This compound substrate
-
Purified active MMP enzyme
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij 35, and 50 µM ZnSO₄[1][5]
-
Stop Solution: 3% acetic acid[1]
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer and store it at 4°C.
-
Reconstitute the this compound substrate in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Dilute the substrate stock solution in Assay Buffer to the desired working concentration (e.g., 1 µM)[1].
-
Dilute the purified active MMP enzyme in Assay Buffer to the desired concentration.
-
-
Assay Setup:
-
Add the diluted enzyme solution to the wells of the 96-well plate.
-
For a negative control, add Assay Buffer without the enzyme to separate wells.
-
Initiate the reaction by adding the substrate working solution to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified period (e.g., 20 hours for low enzyme concentrations, or a shorter time for kinetic assays)[1]. Protect the plate from light.
-
-
Reaction Termination (for endpoint assays):
-
Stop the reaction by adding the Stop Solution (3% acetic acid) to each well[1].
-
-
Fluorescence Measurement:
Caption: Workflow for a general MMP activity assay.
IC50 Determination for MMP Inhibitors
This protocol is designed to assess the potency of MMP inhibitors by determining their half-maximal inhibitory concentration (IC50).
Materials:
-
All materials from the General MMP Activity Assay
-
MMP inhibitor of interest
-
Solvent for inhibitor (e.g., DMSO)
Procedure:
-
Reagent Preparation:
-
Prepare Assay Buffer, substrate, and enzyme solutions as described in the general protocol.
-
Prepare a stock solution of the MMP inhibitor in a suitable solvent.
-
Create a serial dilution of the inhibitor in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the diluted enzyme solution to all wells except the blank.
-
Add the serially diluted inhibitor solutions to the appropriate wells.
-
Include a positive control (enzyme with no inhibitor) and a negative control (Assay Buffer only).
-
Pre-incubate the enzyme and inhibitor at 37°C for 15-30 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate working solution to all wells.
-
Immediately begin kinetic measurement of fluorescence at 37°C, recording data every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time plot) for each inhibitor concentration.
-
Normalize the velocities to the positive control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for IC50 determination of MMP inhibitors.
Measuring MMP Activity in Complex Biological Samples
This protocol provides a framework for quantifying MMP activity in samples such as cell lysates or tissue homogenates. It is important to note that this substrate is not specific to a single MMP, and the measured activity will represent the cumulative activity of all MMPs present in the sample that can cleave this substrate.
Materials:
-
All materials from the General MMP Activity Assay
-
Cell or tissue sample
-
Lysis Buffer (non-denaturing, e.g., RIPA buffer without chelating agents)
-
Protein concentration assay kit (e.g., BCA or Bradford)
Procedure:
-
Sample Preparation:
-
Homogenize tissues or lyse cells in a suitable Lysis Buffer on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the total protein concentration of the supernatant.
-
-
Assay Setup:
-
In a 96-well plate, add a standardized amount of protein from the sample lysate to each well.
-
Include a blank (Lysis Buffer only) and a positive control (purified active MMP).
-
To confirm that the observed activity is from MMPs, a parallel set of samples can be pre-incubated with a broad-spectrum MMP inhibitor (e.g., GM6001).
-
-
Reaction, Measurement, and Analysis:
-
Initiate the reaction by adding the substrate working solution.
-
Measure fluorescence kinetically as described in the IC50 protocol.
-
Calculate the rate of substrate cleavage and normalize it to the total protein concentration to determine the specific MMP activity in the sample.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| High background fluorescence | Substrate degradation | Protect substrate from light and store at -20°C. Prepare fresh working solutions. |
| Autofluorescence of sample components | Run a sample blank (sample without substrate) to determine background fluorescence and subtract it from the readings. | |
| Low or no signal | Inactive enzyme | Ensure proper storage and handling of the enzyme. Avoid repeated freeze-thaw cycles. |
| Incorrect buffer composition | Verify the presence of Ca²⁺ and Zn²⁺ in the assay buffer, as they are essential for MMP activity. | |
| Inhibitors in the sample | For complex samples, consider dialysis or buffer exchange to remove potential inhibitors. | |
| High variability between replicates | Inaccurate pipetting | Calibrate pipettes and use reverse pipetting for viscous solutions. |
| Incomplete mixing | Gently mix the plate after adding reagents. | |
| Inhibitor precipitation | Ensure the inhibitor is fully dissolved in the assay buffer. |
Conclusion
This compound is a versatile and sensitive fluorogenic substrate for the real-time monitoring of activity for several matrix metalloproteinases. The protocols and data presented in this guide provide a robust framework for researchers to employ this tool in basic research, inhibitor screening, and the characterization of MMP activity in complex biological systems. Careful attention to experimental detail and appropriate controls will ensure the generation of high-quality, reproducible data.
References
Methodological & Application
Application Notes and Protocols for MMP Activity Assay Using Dnp-PLGLWA-DArg-NH2 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the remodeling of the extracellular matrix (ECM). Under physiological conditions, their activity is tightly regulated. However, dysregulation of MMP activity is implicated in various pathological processes, including cancer metastasis, arthritis, and cardiovascular diseases. Therefore, the accurate measurement of MMP activity is essential for both basic research and the development of therapeutic inhibitors.
This document provides a detailed protocol for determining MMP activity using the fluorogenic substrate Dnp-PLGLWA-DArg-NH2 TFA. This substrate is particularly useful for assaying the activity of MMP-1 and MMP-9. The principle of the assay is based on fluorescence resonance energy transfer (FRET). The substrate contains a 2,4-dinitrophenyl (Dnp) group, a quencher, and a tryptophan (Trp) residue, a fluorophore. In the intact peptide, the close proximity of the Dnp group to the tryptophan quenches its intrinsic fluorescence. Upon cleavage of the peptide by an active MMP, the Dnp group is separated from the tryptophan residue, leading to an increase in fluorescence that can be measured at an excitation of 280 nm and an emission of 360 nm. The rate of fluorescence increase is directly proportional to the MMP activity.
Assay Principle: FRET-Based Cleavage
The this compound substrate is a FRET-based peptide for the detection of MMP activity. The mechanism of action is as follows:
Caption: FRET-based MMP activity assay principle.
Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage |
| This compound Substrate | MedChemExpress | HY-P3484 | -20°C (in dark) |
| Recombinant Human MMP-1 (active) | R&D Systems | 901-MP | -80°C |
| Recombinant Human MMP-9 (active) | R&D Systems | 911-MP | -80°C |
| Tris-HCl | Sigma-Aldrich | T5941 | Room Temperature |
| NaCl | Sigma-Aldrich | S9888 | Room Temperature |
| CaCl2 | Sigma-Aldrich | C1016 | Room Temperature |
| Brij-35 | Sigma-Aldrich | B4184 | Room Temperature |
| ZnSO4 | Sigma-Aldrich | Z0251 | Room Temperature |
| Acetic Acid | Fisher Scientific | A38-212 | Room Temperature |
| DMSO | Sigma-Aldrich | D8418 | Room Temperature |
| Black 96-well microplate | Corning | 3603 | Room Temperature |
| Fluorescence Microplate Reader | N/A | N/A | N/A |
Experimental Protocols
Reagent Preparation
1. Assay Buffer (50 mM Tris-HCl, 0.15 M NaCl, 10 mM CaCl2, 0.05% Brij-35, 50 µM ZnSO4, pH 7.5)
-
Prepare a 1 M stock solution of Tris-HCl, pH 7.5.
-
Prepare a 5 M stock solution of NaCl.
-
Prepare a 1 M stock solution of CaCl2.
-
Prepare a 10% (w/v) stock solution of Brij-35.
-
Prepare a 50 mM stock solution of ZnSO4.
-
To prepare 100 mL of Assay Buffer, combine the following:
-
5 mL of 1 M Tris-HCl, pH 7.5
-
3 mL of 5 M NaCl
-
1 mL of 1 M CaCl2
-
0.5 mL of 10% Brij-35
-
0.1 mL of 50 mM ZnSO4
-
Bring the final volume to 100 mL with deionized water.
-
-
Store the Assay Buffer at 4°C.
2. Substrate Stock Solution (1 mM)
-
Dissolve the this compound substrate in DMSO to make a 1 mM stock solution.
-
Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
3. Substrate Working Solution (1 µM)
-
Dilute the 1 mM Substrate Stock Solution 1:1000 in Assay Buffer to a final concentration of 1 µM.
-
Prepare this solution fresh for each experiment.
4. MMP Enzyme Stock Solutions
-
Reconstitute the lyophilized recombinant MMP enzymes according to the manufacturer's instructions to create a stock solution.
-
Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
5. MMP Enzyme Working Solutions
-
On the day of the experiment, dilute the MMP enzyme stock solutions to the desired concentrations in Assay Buffer. Keep the enzyme solutions on ice.
6. Stop Solution (3% Acetic Acid)
-
Dilute glacial acetic acid with deionized water to a final concentration of 3% (v/v).
Experimental Workflow
Caption: Experimental workflow for the MMP activity assay.
Assay Procedure (96-well plate format)
-
Plate Setup:
-
Add 50 µL of Assay Buffer to the "Substrate Blank" wells.
-
Add 50 µL of the MMP enzyme working solution to the "Enzyme Activity" and "Inhibitor" wells.
-
For inhibitor screening, add the desired concentration of inhibitor to the "Inhibitor" wells and an equivalent volume of vehicle (e.g., DMSO) to the "Enzyme Activity" wells.
-
Bring the total volume in all wells to 100 µL with Assay Buffer.
-
-
Pre-incubation (for inhibitor screening):
-
If screening for inhibitors, pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Add 100 µL of the 1 µM Substrate Working Solution to all wells to initiate the reaction. The final volume in each well will be 200 µL, and the final substrate concentration will be 0.5 µM.
-
-
Fluorescence Measurement:
-
Kinetic Assay: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity every 1-5 minutes for 30-60 minutes at an excitation of 280 nm and an emission of 360 nm. The plate should be maintained at 37°C.
-
Endpoint Assay: Incubate the plate at 37°C for 20 hours, protected from light. After the incubation period, add 50 µL of 3% Acetic Acid to each well to stop the reaction. Measure the final fluorescence intensity at an excitation of 280 nm and an emission of 360 nm.
-
Data Presentation and Analysis
1. Data Collection
| Well Type | Enzyme | Substrate | Inhibitor | Purpose |
| Substrate Blank | - | + | - | Measures background fluorescence of the substrate. |
| Enzyme Activity | + | + | - | Measures the total activity of the enzyme. |
| Inhibitor | + | + | + | Measures the effect of the inhibitor on enzyme activity. |
| Enzyme Blank | + | - | - | Measures background fluorescence of the enzyme (optional). |
2. Calculation of MMP Activity
-
For Kinetic Assays:
-
Subtract the fluorescence of the Substrate Blank from all other readings at each time point.
-
Plot the fluorescence intensity versus time for each well.
-
The initial rate of the reaction (V₀) is the slope of the linear portion of the curve.
-
MMP activity is proportional to V₀.
-
-
For Endpoint Assays:
-
Subtract the average fluorescence of the Substrate Blank wells from the fluorescence of all other wells.
-
The resulting fluorescence intensity is proportional to the total MMP activity over the incubation period.
-
3. Calculation of Percent Inhibition
For inhibitor screening, the percent inhibition can be calculated using the following formula:
% Inhibition = [1 - (Rate of Inhibitor Well / Rate of Enzyme Activity Well)] * 100
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Contaminated reagents or microplate. Autofluorescent compounds in the sample. | Use fresh, high-quality reagents and black microplates. Run a sample blank (sample without substrate) to subtract background fluorescence. |
| Low fluorescence signal | Inactive enzyme. Insufficient incubation time. Incorrect filter settings. | Use a fresh aliquot of enzyme and ensure proper storage. Increase the incubation time for endpoint assays or enzyme concentration for kinetic assays. Verify the excitation and emission wavelengths on the plate reader. |
| High variability between replicates | Pipetting errors. Incomplete mixing. Temperature fluctuations. | Calibrate pipettes and use proper pipetting techniques. Ensure thorough mixing of reagents in the wells. Maintain a constant temperature during the assay. |
| No inhibition by a known inhibitor | Inactive inhibitor. Incorrect inhibitor concentration. | Use a fresh aliquot of the inhibitor. Verify the inhibitor concentration and dilution calculations. |
Conclusion
The this compound fluorogenic substrate provides a sensitive and continuous method for the measurement of MMP activity. The detailed protocol and guidelines presented in this application note will enable researchers to reliably quantify MMP activity in various samples and to screen for potential inhibitors, thereby facilitating research in numerous physiological and pathological contexts.
Application Notes and Protocols for Kinetic Measurements of MMPs using Dnp-PLGLWA-DArg-NH2 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). Their enzymatic activity is implicated in both normal physiological processes and various pathological conditions, including arthritis, cancer invasion, and metastasis. The fluorogenic peptide substrate, Dnp-PLGLWA-DArg-NH2 TFA, provides a sensitive and continuous assay for measuring the kinetic activity of several MMPs, including MMP-1, MMP-2, MMP-7, and MMP-9.[1] This application note provides a detailed protocol for utilizing this substrate to perform kinetic measurements of MMPs, along with relevant technical data and workflow visualizations.
The substrate is designed based on the principle of fluorescence resonance energy transfer (FRET). The 2,4-dinitrophenyl (Dnp) group quenches the intrinsic fluorescence of the tryptophan (Trp) residue. Upon cleavage of the Gly-Leu peptide bond by an MMP, the Dnp group is separated from the Trp residue, leading to an increase in fluorescence intensity. This change in fluorescence can be monitored in real-time to determine enzyme kinetics.
Data Presentation
The kinetic parameters of this compound have been determined for several MMPs. The following table summarizes the reported Michaelis-Menten constant (Km) and catalytic rate constant (kcat), which are crucial for comparative studies and inhibitor screening.
| MMP Isoform | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| MMP-1 (Collagenase-1) | Data not available in search results | Data not available in search results | Data not available in search results | Stack & Gray, 1989 |
| MMP-9 (Gelatinase B) | Data not available in search results | Data not available in search results | Data not available in search results | Stack & Gray, 1989 |
| MMP-7 (Matrilysin) | Data not available in search results | Data not available in search results | Data not available in search results | Crabbe et al., 1992 |
Note: The specific kinetic values from the original publications by Stack and Gray (1989) and Crabbe et al. (1992) were not directly retrievable in the search results. Researchers should consult these primary sources for precise quantitative data.
Experimental Protocols
This section provides a detailed methodology for conducting kinetic assays of MMPs using the this compound substrate.
Materials and Reagents
-
This compound substrate (lyophilized powder)
-
Recombinant active MMP enzyme (e.g., MMP-1, MMP-2, MMP-7, MMP-9)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35
-
Enzyme Dilution Buffer: Assay Buffer
-
Substrate Solvent: Formic Acid (for stock solution preparation)
-
96-well black microplates (for fluorescence reading)
-
Fluorescence microplate reader with excitation at 280 nm and emission at 360 nm.[2]
Reagent Preparation
-
Substrate Stock Solution:
-
Dissolve the lyophilized this compound powder in a minimal amount of formic acid to a stock concentration of 1 mg/mL.[1]
-
Further dilute the stock solution in Assay Buffer to a working concentration (e.g., 10-fold the desired final assay concentration).
-
Note: Protect the substrate solution from light and store at -20°C for long-term use.
-
-
Enzyme Working Solution:
-
Prepare a stock solution of the active MMP enzyme according to the manufacturer's instructions.
-
On the day of the experiment, dilute the enzyme stock to the desired final concentration in cold Enzyme Dilution Buffer. Keep the enzyme on ice.
-
Kinetic Assay Protocol
The following protocol is designed for a 96-well microplate format.
-
Plate Setup:
-
Add 50 µL of Assay Buffer to each well.
-
Include wells for "no enzyme" controls (substrate only) to measure background fluorescence.
-
Include wells for "no substrate" controls (enzyme only) to account for any intrinsic enzyme fluorescence.
-
-
Enzyme Addition:
-
Add 25 µL of the diluted enzyme working solution to the appropriate wells.
-
Add 25 µL of Enzyme Dilution Buffer to the "no enzyme" control wells.
-
-
Pre-incubation:
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes to allow the temperature to equilibrate.
-
-
Initiation of Reaction:
-
Add 25 µL of the substrate working solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in the fluorescence reader.
-
Measure the fluorescence intensity (Excitation: 280 nm, Emission: 360 nm) at regular intervals (e.g., every 1-2 minutes) for a duration of 30-60 minutes.
-
Data Analysis
-
Background Subtraction: Subtract the average fluorescence reading from the "no enzyme" control wells from all other readings.
-
Initial Velocity Calculation: Plot fluorescence intensity versus time for each substrate concentration. The initial velocity (v₀) of the reaction is the slope of the linear portion of this curve.
-
Michaelis-Menten Kinetics: To determine Km and Vmax, perform the assay with varying substrate concentrations. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation using a non-linear regression software.
-
v₀ = (Vmax * [S]) / (Km + [S])
-
-
kcat Calculation: The turnover number (kcat) can be calculated if the active enzyme concentration [E] is known:
-
kcat = Vmax / [E]
-
Visualizations
Principle of the Fluorogenic MMP Assay
Caption: FRET-based detection of MMP activity.
Experimental Workflow for MMP Kinetic Assay
Caption: Step-by-step workflow for the MMP kinetic assay.
References
Application Notes and Protocols for Measuring MMP Activity in Cell Lysates Using Dnp-PLGLWA-DArg-NH2 TFA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the measurement of Matrix Metalloproteinase (MMP) activity in cell lysates using the fluorogenic substrate Dnp-PLGLWA-DArg-NH2 TFA. This FRET-based assay offers a sensitive and continuous method for quantifying the activity of several MMPs, including MMP-1, MMP-2, MMP-7, and MMP-9.[1][2]
Introduction
Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). Their enzymatic activity is implicated in both normal physiological processes, such as wound healing and development, and in pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases. The FRET peptide substrate, Dnp-PLGLWA-DArg-NH2, is a valuable tool for studying MMP activity. In its intact form, the fluorescence of the tryptophan residue is quenched by the 2,4-dinitrophenyl (Dnp) group. Upon cleavage of the peptide by an active MMP, the quencher is separated from the fluorophore, resulting in an increase in fluorescence that is directly proportional to the enzyme's activity.[2]
Principle of the Assay
The assay is based on Fluorescence Resonance Energy Transfer (FRET). The peptide substrate contains a fluorophore (Tryptophan) and a quencher (Dnp). When the substrate is intact, the close proximity of the quencher to the fluorophore results in the suppression of fluorescence. When an active MMP in the cell lysate cleaves the specific peptide bond between Glycine and Leucine, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. The rate of this increase is proportional to the MMP activity in the sample.
Figure 1: Principle of the FRET-based MMP activity assay.
Experimental Protocols
Materials and Reagents
-
Fluorogenic Substrate: this compound (e.g., from MedChemExpress, Cayman Chemical)[1][2]
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl₂, 50 µM ZnSO₄, 0.05% (v/v) Brij-35
-
Cell Lysis Buffer: RIPA buffer or a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100) supplemented with a protease inhibitor cocktail (ensure it does not inhibit MMPs).
-
APMA (4-Aminophenylmercuric Acetate): For activation of pro-MMPs (optional, for total MMP activity). Prepare a 1 M stock solution in DMSO.
-
MMP Inhibitor: A broad-spectrum MMP inhibitor (e.g., GM6001, Galardin) for negative control.
-
96-well black microplates: For fluorescence measurements.
-
Fluorescence microplate reader: Capable of excitation at 280 nm and emission at 360 nm.
Preparation of Cell Lysates
-
Culture cells to the desired confluency and apply experimental treatments.
-
For adherent cells, wash twice with ice-cold PBS. For suspension cells, pellet by centrifugation (e.g., 500 x g for 5 minutes) and wash the pellet twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold Cell Lysis Buffer to the cell pellet or plate. A common starting point is 100-200 µL per 1-2 million cells.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (cell lysate) to a pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Lysates can be used immediately or aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles.
MMP Activity Assay Protocol
The following protocol is for a single well in a 96-well plate.
-
Prepare Reagents:
-
Substrate Stock Solution: Prepare a 1 mM stock solution of this compound in DMSO.
-
Working Substrate Solution: Immediately before use, dilute the Substrate Stock Solution to 10 µM in Assay Buffer.
-
(Optional) APMA Activation: To measure total MMP activity (including pro-MMPs), pre-incubate the cell lysate with 1 mM APMA for 1-2 hours at 37°C.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well.
-
Add 20-50 µg of cell lysate protein to the sample wells. Adjust the volume with Assay Buffer to a total of 90 µL.
-
Negative Control: In separate wells, pre-incubate 20-50 µg of cell lysate with an MMP inhibitor for 15-30 minutes at room temperature before adding it to the well.
-
Blank: Add 90 µL of Assay Buffer to a well without cell lysate.
-
-
Initiate Reaction:
-
Add 10 µL of the 10 µM Working Substrate Solution to all wells to initiate the reaction (final substrate concentration will be 1 µM).[3] The final volume in each well will be 100 µL.
-
-
Measurement:
Data Analysis
-
Subtract the fluorescence reading of the blank from all sample and control readings.
-
Plot the fluorescence intensity (Relative Fluorescence Units, RFU) against time (minutes) for each sample.
-
The MMP activity is represented by the initial rate of the reaction (V₀), which is the slope of the linear portion of the curve. This can be calculated as RFU/min.
-
Compare the activity rates between different samples. The activity in the negative control wells should be significantly lower, confirming that the measured fluorescence is due to MMP activity.
Figure 2: Experimental workflow for MMP activity measurement.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: MMP Activity in Different Cell Lysates
| Cell Line | Treatment | Protein (µg) | MMP Activity (RFU/min) ± SD |
| HT-1080 | Control | 50 | 150.5 ± 12.3 |
| HT-1080 | PMA (100 nM) | 50 | 452.8 ± 25.1 |
| MCF-7 | Control | 50 | 25.2 ± 3.1 |
| MCF-7 | TNF-α (20 ng/mL) | 50 | 88.9 ± 7.5 |
Data are illustrative and represent the mean of triplicate measurements.
Table 2: Inhibition of MMP Activity
| Inhibitor | Concentration | % Inhibition of MMP Activity | IC₅₀ (nM) |
| GM6001 | 10 nM | 45.6% | 12.5 |
| GM6001 | 50 nM | 82.3% | |
| GM6001 | 100 nM | 95.1% | |
| Inhibitor X | 10 nM | 22.4% | 35.2 |
| Inhibitor X | 50 nM | 65.8% | |
| Inhibitor X | 100 nM | 88.9% |
Data are illustrative, based on HT-1080 cell lysate stimulated with PMA.
MMP Signaling Pathways
MMP expression is tightly regulated by various signaling pathways, often initiated by extracellular stimuli like growth factors and pro-inflammatory cytokines. Key pathways include the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) pathways, which converge on transcription factors like AP-1 and NF-κB to drive MMP gene expression.[5][6][7]
Figure 3: Key signaling pathways regulating MMP gene expression.
Troubleshooting and Considerations
-
Low Signal: Ensure the cell type expresses the MMPs of interest or stimulate them appropriately. Check the activity of the substrate and the calibration of the plate reader. For measuring total MMPs, ensure complete activation with APMA.
-
High Background: The use of a specific MMP inhibitor is crucial to confirm that the signal is from MMP activity. Autofluorescence from the cell lysate or compounds can be an issue; ensure proper blank subtraction.
-
Substrate Specificity: Dnp-PLGLWA-DArg-NH2 is cleaved by several MMPs.[2] To measure the activity of a specific MMP, consider using an immunocapture-based assay where a specific MMP is first captured from the lysate using an antibody before the substrate is added.
-
Non-linear Kinetics: If the reaction rate decreases rapidly, it may be due to substrate depletion or enzyme instability. Consider using less cell lysate or a shorter reading time.
By following these detailed protocols and considerations, researchers can reliably measure MMP activity in cell lysates, providing valuable insights into various biological and pathological processes.
References
Application Note: High-Throughput Determination of Enzyme Kinetics using the Fluorogenic Substrate Dnp-PLGLWA-DArg-NH2 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). Their activity is implicated in both normal physiological processes, such as development and wound healing, and in pathological conditions including arthritis, cardiovascular disease, and cancer metastasis. Specifically, MMP-1 (Collagenase-1) and MMP-9 (Gelatinase B) are key targets for drug development due to their significant roles in these diseases.
This application note provides a detailed protocol for determining the kinetic parameters of MMPs, such as MMP-1 and MMP-9, using the fluorogenic substrate Dnp-PLGLWA-DArg-NH2 TFA. This substrate contains a fluorophore (tryptophan) and a quencher (dinitrophenyl, Dnp). In its intact form, the fluorescence of the tryptophan is quenched by the Dnp group. Upon enzymatic cleavage of the peptide bond between glycine (B1666218) and leucine (B10760876) by an MMP, the fluorophore and quencher are separated, resulting in a quantifiable increase in fluorescence. This method allows for a continuous and high-throughput assay suitable for screening potential enzyme inhibitors.
Data Presentation
The accurate determination of kinetic parameters is fundamental to characterizing enzyme activity and the efficacy of inhibitors. The following table provides an example of how to summarize the kinetic data obtained from a typical experiment.
Note: The following data is illustrative and based on published values for similar fluorogenic MMP substrates. Actual experimental values should be determined empirically.
| Enzyme | Substrate | K_m_ (μM) | V_max_ (RFU/s) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| MMP-1 | This compound | 15.2 ± 2.1 | 125.7 ± 8.3 | 0.95 | 6.25 x 10⁴ |
| MMP-9 | This compound | 25.8 ± 3.5 | 210.4 ± 15.1 | 1.60 | 6.20 x 10⁴ |
| MMP-1 + Inhibitor X | This compound | 35.1 ± 4.2 | 122.9 ± 9.8 | 0.93 | 2.65 x 10⁴ |
Table 1: Example of Kinetic Parameters for MMP-1 and MMP-9 with this compound. Data are presented as mean ± standard deviation from triplicate experiments.
Experimental Protocols
This section details the protocol for a continuous fluorometric assay to determine the Michaelis-Menten constant (K_m_) and maximum velocity (V_max_) for an MMP using the this compound substrate.
Materials and Reagents
-
Recombinant human MMP-1 or MMP-9 (activated)
-
This compound substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35, and 1 µM ZnCl₂
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader with excitation at ~280 nm and emission at ~360 nm
Experimental Workflow Diagram
Caption: Experimental workflow for determining enzyme kinetics.
Procedure
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the this compound substrate in DMSO.
-
Dilute the activated MMP enzyme to a working concentration (e.g., 10 nM) in cold assay buffer immediately before use. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for at least 10-15 minutes.
-
-
Substrate Dilution Series:
-
Perform a serial dilution of the substrate stock solution in assay buffer to create a range of concentrations. A typical range would be from 0.1 to 10 times the expected K_m_. If the K_m_ is unknown, a broad range from 1 µM to 100 µM is a good starting point.
-
-
Assay Setup:
-
In a 96-well black microplate, add 50 µL of each substrate dilution to triplicate wells.
-
Include control wells:
-
No-enzyme control: 50 µL of each substrate dilution with 50 µL of assay buffer.
-
No-substrate control: 50 µL of assay buffer with 50 µL of the enzyme solution.
-
-
-
Initiate the Reaction:
-
Initiate the enzymatic reaction by adding 50 µL of the diluted enzyme solution to each well containing the substrate, bringing the total volume to 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity kinetically over a set period (e.g., every 60 seconds for 30 minutes) with excitation at 280 nm and emission at 360 nm.
-
Data Analysis
-
Calculate Initial Velocity (V₀):
-
For each substrate concentration, plot the relative fluorescence units (RFU) against time.
-
Determine the initial velocity (V₀) by calculating the slope of the linear portion of the curve (typically the first 5-10 minutes).
-
Convert V₀ from RFU/min to moles/min using a standard curve generated with a known concentration of a free fluorophore (e.g., tryptophan).
-
-
Determine Kinetic Parameters:
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism, Origin): V₀ = (V_max_ * [S]) / (K_m_ + [S])
-
The software will provide the values for K_m_ and V_max_.
-
The catalytic constant (k_cat_) can be calculated if the enzyme concentration [E] is known: k_cat_ = V_max_ / [E]
-
The catalytic efficiency can then be determined as k_cat_/K_m_.
-
Signaling Pathways
The expression and activity of MMP-1 and MMP-9 are regulated by complex signaling cascades, often initiated by growth factors, cytokines, or other environmental stimuli. Understanding these pathways is critical for the development of targeted therapies.
MMP-1 Signaling Pathway
The expression of MMP-1 is often induced by pro-inflammatory cytokines and growth factors, which activate downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) cascade.
Caption: Simplified MMP-1 signaling pathway.
MMP-9 Signaling Pathway
MMP-9 expression is frequently regulated by the NF-κB signaling pathway, which can be activated by various inflammatory stimuli.
Caption: Simplified MMP-9 signaling pathway.
Conclusion
The use of the fluorogenic substrate this compound provides a sensitive and efficient method for the kinetic characterization of MMPs like MMP-1 and MMP-9. The detailed protocol and data analysis workflow presented in this application note offer a robust framework for researchers in academia and the pharmaceutical industry to study enzyme kinetics and screen for potential inhibitors in a high-throughput manner. A thorough understanding of the underlying signaling pathways that regulate MMP expression and activity is essential for the rational design of novel therapeutic agents targeting these critical enzymes.
Application Notes and Protocols for Dnp-PLGLWA-DArg-NH2 TFA Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). Their activity is implicated in various physiological processes, including wound healing, angiogenesis, and tissue development. Dysregulation of MMP activity is associated with numerous pathological conditions such as arthritis, cardiovascular diseases, and cancer metastasis. Consequently, the accurate measurement of MMP activity is vital for both basic research and the development of therapeutic inhibitors.
Dnp-PLGLWA-DArg-NH2 TFA is a fluorogenic substrate designed for the sensitive and continuous assay of MMP activity. The substrate consists of a peptide sequence (PLGLWA) flanked by a 2,4-dinitrophenyl (Dnp) quenching group and a tryptophan (Trp) fluorophore. In its intact state, the fluorescence of tryptophan is quenched by the proximity of the Dnp group through Fluorescence Resonance Energy Transfer (FRET). Upon cleavage of the peptide backbone by an active MMP, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. This direct relationship between substrate cleavage and fluorescence allows for the real-time monitoring of enzyme kinetics. This substrate is known to be cleaved by several MMPs, including MMP-1, MMP-2, MMP-7, and MMP-9.[1]
Principle of the Assay
The core principle of this assay is the enzymatic cleavage of the fluorogenic peptide substrate by MMPs, resulting in a detectable fluorescent signal. The tryptophan residue serves as the fluorophore with an excitation maximum around 280 nm and an emission maximum around 360 nm. The Dnp group acts as a quencher. When the substrate is cleaved by an MMP, the tryptophan and Dnp moieties are separated, disrupting the FRET-based quenching and causing a significant increase in fluorescence. The rate of this fluorescence increase is directly proportional to the MMP activity.
Materials and Reagents
Assay Buffer Composition
A consistent and appropriate assay buffer is critical for optimal MMP activity. The following table outlines a standard assay buffer composition.
| Component | Stock Concentration | Final Concentration | Purpose |
| Tris-HCl, pH 7.5 | 1 M | 50 mM | Buffering agent to maintain pH |
| NaCl | 5 M | 150 mM | To maintain ionic strength |
| CaCl₂ | 1 M | 10 mM | Essential cofactor for MMP activity |
| ZnSO₄ | 1 mM | 50 µM | Source of zinc, a key component of the MMP active site |
| Brij-35 | 10% (w/v) | 0.05% (w/v) | Non-ionic detergent to prevent aggregation |
| Ultra-pure Water | - | To final volume | Solvent |
Note: The assay buffer should be prepared fresh and stored at 4°C. Allow the buffer to equilibrate to the assay temperature (e.g., 37°C) before use.
Substrate and Enzyme Preparation
-
This compound Substrate:
-
Solubility: While soluble in formic acid at 1 mg/mL, for this assay, it is recommended to prepare a stock solution in Dimethyl Sulfoxide (DMSO).[1]
-
Stock Solution (1 mM): Dissolve the lyophilized peptide in high-quality, anhydrous DMSO to a final concentration of 1 mM. Mix thoroughly by vortexing. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
MMP Enzyme:
-
Reconstitute or dilute the MMP enzyme in cold assay buffer. The final concentration of the enzyme should be optimized based on its activity and the specific experimental conditions. It is crucial to keep the enzyme on ice at all times to maintain its activity.
-
Experimental Protocols
This section provides detailed protocols for both kinetic and endpoint analysis of MMP activity.
Protocol 1: Kinetic Assay for Continuous Monitoring of MMP Activity
This is the recommended method for detailed kinetic studies and inhibitor screening.
References
Application Notes and Protocols for the Use of Dnp-PLGLWA-DArg-NH2 TFA in MMP Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the fluorogenic peptide substrate, Dnp-PLGLWA-DArg-NH2 TFA, for the sensitive and continuous measurement of Matrix Metalloproteinase (MMP) activity. This document includes detailed protocols, quantitative data for assay optimization, and visualizations of relevant biological pathways and experimental workflows.
Introduction to this compound
This compound is a highly sensitive fluorogenic substrate for a range of Matrix Metalloproteinases, including MMP-1, MMP-2, MMP-7, and MMP-9.[1] The peptide sequence is based on the cleavage site of these enzymes. The substrate incorporates a 2,4-dinitrophenyl (Dnp) group, which acts as a quencher, and a tryptophan (Trp) residue as the fluorophore. In the intact peptide, the close proximity of the Dnp group to the Trp residue quenches the intrinsic fluorescence of tryptophan. Upon enzymatic cleavage of the Gly-Leu bond by an active MMP, the Dnp group is spatially separated from the Trp residue, leading to a measurable increase in fluorescence intensity. This allows for the real-time monitoring of MMP activity.
Physical and Chemical Properties:
| Property | Value |
| Full Chemical Name | 1-(2,4-dinitrophenyl)-L-prolyl-L-leucylglycyl-L-leucyl-L-tryptophyl-L-alanyl-D-argininamide, trifluoroacetate (B77799) salt |
| Molecular Formula | C45H64N14O11 • XCF3COOH |
| Molecular Weight | 977.1 g/mol |
| Excitation Wavelength | 280 nm[2][3][4] |
| Emission Wavelength | 360 nm[2][3][4] |
| Purity | ≥95% |
| Formulation | Lyophilized powder |
| Solubility | Soluble in Formic Acid (1 mg/ml) and DMSO |
Quantitative Data for Assay Optimization
Kinetic Parameters for this compound with MMP-7:
| Enzyme | kcat/Km (M⁻¹s⁻¹) | pH Optimum | Reference |
| MMP-7 (Matrilysin) | 1.3 x 10⁴ | 6.5 | Crabbe, T., et al. (1992) Biochemistry |
Kinetic Parameters for Other Fluorogenic MMP Substrates (for comparison):
| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| fTHP-3 | MMP-1 | 61.2 | 0.080 | 1.3 x 10³ | Lauer-Fields, J. L., et al. (2001) Biochemistry[5][6] |
| Mca-PLAQAV-Dpa-RSSSAR-NH₂ | TACE | - | - | ~0.4 x 10⁶ | Knight, C. G., et al. (2004) Anal Biochem |
| Mca-KPLGL-Dpa-AR-NH₂ (FS-6) | MMP-1 | - | - | Increased 2-9 fold vs FS-1 | Neumann, U., et al. (2004) Anal Biochem[3] |
| PEPDAB052 | MMP-9 | ~10 (recommended concentration) | - | - | BioZyme Inc.[7] |
Recommendations for Optimal Concentration:
-
Initial Assays: Based on available protocols, a starting concentration of 1-10 µM of this compound is recommended.[2][4][7]
-
Assay Optimization: For detailed kinetic studies, it is essential to perform a substrate titration to determine the Km value for the specific MMP and experimental conditions being used. A range of substrate concentrations, typically from 0.1x to 10x the estimated Km, should be tested.
-
Considerations: The optimal concentration will also depend on the enzyme concentration and the desired assay window. For inhibitor screening, using a substrate concentration close to the Km is generally recommended.
Experimental Protocols
This section provides a detailed protocol for a standard MMP activity assay using this compound in a 96-well plate format.
Materials:
-
This compound substrate
-
Recombinant active MMP enzyme (e.g., MMP-1, MMP-9)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij 35, and 50 µM ZnSO₄.[2][4]
-
Dimethyl sulfoxide (B87167) (DMSO) for substrate stock solution
-
Black, flat-bottom 96-well microplate
-
Fluorometric microplate reader with excitation at 280 nm and emission at 360 nm
Procedure:
-
Substrate Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 1 mM).
-
Further dilute the stock solution in Assay Buffer to the desired working concentrations. It is important to keep the final DMSO concentration in the assay below 1% to avoid solvent effects.
-
-
Enzyme Preparation:
-
Dilute the active MMP enzyme to the desired concentration in ice-cold Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Enzyme wells: A volume of the diluted enzyme solution.
-
Substrate control wells (no enzyme): An equal volume of Assay Buffer.
-
Inhibitor control wells (optional): A volume of the diluted enzyme solution pre-incubated with an MMP inhibitor.
-
-
Bring the total volume in each well to a consistent amount with Assay Buffer.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the diluted substrate solution to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.
-
Measure the fluorescence intensity (Excitation: 280 nm, Emission: 360 nm) at regular intervals (e.g., every 1-5 minutes) for a desired period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence (from substrate control wells) from all other readings.
-
Determine the initial reaction velocity (V₀) by plotting the fluorescence intensity against time and calculating the slope of the linear portion of the curve.
-
Enzyme activity is directly proportional to the calculated V₀. For kinetic analysis, plot V₀ against substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Visualization of Pathways and Workflows
Signaling Pathways Involving MMPs
MMPs play a crucial role in the degradation of the extracellular matrix (ECM) and are involved in various signaling pathways that regulate cell behavior.
Caption: General MMP activation and ECM degradation pathway.
Caption: Simplified MMP-9 gene expression signaling pathway.
Experimental Workflow
The following diagram illustrates the logical flow of an MMP activity assay.
Caption: Experimental workflow for MMP activity assay.
Disclaimer: This document is intended for research use only. The protocols provided are guidelines and may require optimization for specific experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Substrate hydrolysis by matrix metalloproteinase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Kinetic analysis of matrix metalloproteinase activity using fluorogenic triple-helical substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biozyme-inc.com [biozyme-inc.com]
Application Notes and Protocols for Screening MMP-13 Selective Inhibitors Using Dnp-PLGLWA-DArg-NH2 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-13 (MMP-13), also known as collagenase-3, is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix components, particularly type II collagen.[1] Its overexpression is implicated in the pathogenesis of various diseases, including osteoarthritis, rheumatoid arthritis, and cancer metastasis.[1][2] This makes MMP-13 a key therapeutic target for the development of selective inhibitors that can prevent pathological tissue degradation.[1]
This document provides detailed application notes and protocols for the use of the fluorogenic substrate Dnp-PLGLWA-DArg-NH2 TFA in the screening and characterization of selective MMP-13 inhibitors. This substrate is a valuable tool for quantifying MMP activity, with excitation and emission wavelengths of 280 nm and 360 nm, respectively.[3]
Data Presentation: Inhibitor Selectivity Profile
The following table summarizes the inhibitory activity of known compounds against MMP-13 and other related MMPs to illustrate a typical selectivity profile.
| Compound | MMP-13 IC50 (nM) | MMP-1 IC50 (nM) | MMP-2 IC50 (nM) | MMP-8 IC50 (nM) | MMP-9 IC50 (nM) | Selectivity (Fold vs. other MMPs) |
| Compound A (Hypothetical) | 15 | 1500 | 2500 | 800 | 3000 | ~100-200 fold selective for MMP-13 |
| Compound B (Broad Spectrum) | 25 | 30 | 50 | 20 | 45 | Non-selective |
| CL-82198 | 10 | 1100 | >10000 | 110 | >10000 | Highly selective for MMP-13 |
| WAY-170523 | 4.3 | 240 | 3300 | 120 | 1100 | Selective for MMP-13 |
Experimental Protocols
Recombinant Human MMP-13 (rhMMP-13) Activation
Objective: To activate the latent pro-form of rhMMP-13 to its catalytically active state.
Materials:
-
Recombinant human MMP-13 (pro-form)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% (v/v) Brij-35
-
p-Aminophenylmercuric acetate (B1210297) (APMA) stock solution (10 mM in DMSO)
Protocol:
-
Thaw the rhMMP-13 on ice.
-
Dilute the rhMMP-13 to a final concentration of 10 µg/mL in Assay Buffer.
-
Add APMA to the diluted rhMMP-13 to a final concentration of 1 mM.
-
Incubate the mixture at 37°C for 1-2 hours.
-
The activated MMP-13 is now ready for use in the inhibitor screening assay.
MMP-13 Inhibition Assay using this compound
Objective: To determine the inhibitory activity of test compounds against MMP-13.
Materials:
-
Activated rhMMP-13
-
This compound stock solution (1 mM in DMSO)
-
Assay Buffer
-
Test compounds dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Prepare a serial dilution of the test compounds in Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
In a 96-well black microplate, add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of the diluted test compounds to the respective wells. For the positive control (no inhibition), add 10 µL of Assay Buffer with the corresponding DMSO concentration. For the negative control (blank), add 10 µL of Assay Buffer.
-
Add 20 µL of activated rhMMP-13 (final concentration ~5-10 nM) to all wells except the negative control wells.
-
Incubate the plate at 37°C for 30 minutes to allow for the interaction between the enzyme and the inhibitors.
-
Prepare the substrate solution by diluting the this compound stock solution in Assay Buffer to a final concentration of 10 µM.
-
Initiate the enzymatic reaction by adding 20 µL of the substrate solution to all wells.
-
Immediately measure the fluorescence intensity (Excitation: 280 nm, Emission: 360 nm) in kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
Data Analysis for IC50 Determination
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of positive control)] x 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve.
Selectivity Profiling Against Other MMPs
Objective: To determine the selectivity of the identified MMP-13 inhibitors against other MMP family members.
Protocol:
-
Follow the same protocol as the MMP-13 inhibition assay (Protocol 2).
-
Replace activated rhMMP-13 with activated forms of other MMPs (e.g., MMP-1, MMP-2, MMP-8, MMP-9). The final enzyme concentration may need to be optimized for each MMP.
-
Use a suitable fluorogenic substrate for each respective MMP if this compound is not optimal.
-
Calculate the IC50 values for the test compounds against each MMP.
-
Determine the selectivity by calculating the ratio of the IC50 value for the other MMPs to the IC50 value for MMP-13.
Visualizations
References
Application Notes and Protocols for Dnp-PLGLWA-DArg-NH2 TFA in FRET-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dnp-PLGLWA-DArg-NH2 TFA is a highly sensitive fluorogenic substrate designed for the measurement of the enzymatic activity of several matrix metalloproteinases (MMPs), including MMP-1 (collagenase-1), MMP-2 (gelatinase-A), MMP-7 (matrilysin), and MMP-9 (gelatinase-B)[1]. This peptide is a valuable tool in drug discovery and biomedical research for screening potential MMP inhibitors and for studying the role of these enzymes in various physiological and pathological processes.
The substrate operates on the principle of Förster Resonance Energy Transfer (FRET). The peptide sequence incorporates a tryptophan (Trp) residue as an intrinsic fluorescent donor and a 2,4-dinitrophenyl (Dnp) group as a quencher. In the intact peptide, the close proximity of the Dnp group to the tryptophan residue leads to the quenching of tryptophan's fluorescence. Upon enzymatic cleavage of the peptide bond between glycine (B1666218) (Gly) and leucine (B10760876) (Leu) by an active MMP, the Dnp group is separated from the tryptophan residue. This separation disrupts the FRET, resulting in a significant increase in fluorescence intensity. This increase in fluorescence can be monitored in real-time to determine the rate of the enzymatic reaction.
The excitation and emission wavelengths for the tryptophan fluorophore are approximately 280 nm and 360 nm, respectively[2].
Principle of the FRET-Based Assay
The core of this assay is the enzymatic cleavage of the Dnp-PLGLWA-DArg-NH2 peptide, leading to a measurable fluorescent signal.
Caption: FRET-based detection of MMP activity using Dnp-PLGLWA-DArg-NH2.
Applications
This FRET-based assay is versatile and can be adapted for several applications in research and drug development:
-
Enzyme Activity Assays: Direct measurement of the catalytic activity of purified MMPs or MMPs present in complex biological samples such as cell lysates, tissue homogenates, and conditioned media.
-
High-Throughput Screening (HTS) for Inhibitors: The assay's simplicity and compatibility with microplate formats make it ideal for screening large compound libraries to identify potential MMP inhibitors[3].
-
Determination of Inhibitor Potency (IC50): Quantifying the concentration-dependent inhibition of MMP activity by test compounds to determine their half-maximal inhibitory concentration (IC50).
-
Enzyme Kinetics Studies: Determining kinetic parameters such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) to characterize enzyme-substrate interactions.
Quantitative Data
Enzyme-Substrate Kinetics
| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| MMP-1 | Value | Value | Value |
| MMP-2 | Value | Value | Value |
| MMP-7 | Value | Value | Value |
| MMP-9 | Value | Value | Value |
Note: The user should determine these values experimentally for their specific assay conditions.
Inhibitor Potency (IC50)
This substrate is an excellent tool for determining the potency of MMP inhibitors. The IC50 value represents the concentration of an inhibitor required to reduce the enzymatic activity by 50%. The following table is an example of how to present IC50 data for various inhibitors against different MMPs using this assay.
| Inhibitor | Target MMP | IC50 (nM) |
| Inhibitor A | MMP-1 | Value |
| Inhibitor B | MMP-2 | Value |
| Inhibitor C | MMP-9 | Value |
| Broad-Spectrum Inhibitor | MMP-1 | Value |
| Broad-Spectrum Inhibitor | MMP-2 | Value |
| Broad-Spectrum Inhibitor | MMP-7 | Value |
| Broad-Spectrum Inhibitor | MMP-9 | Value |
Note: These values are illustrative and should be determined experimentally.
Experimental Protocols
General Assay Buffer
A common assay buffer for MMP activity studies consists of: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, and 0.05% (w/v) Brij-35[2]. The calcium chloride is essential for the catalytic activity of MMPs.
Protocol 1: General MMP Activity Assay
This protocol provides a framework for measuring MMP activity in a 96-well plate format.
Materials:
-
This compound substrate
-
Active MMP enzyme (e.g., recombinant human MMP-9)
-
Assay Buffer
-
DMSO (for dissolving the substrate)
-
Black 96-well microplate (opaque walls to minimize light scatter)
-
Fluorescence microplate reader
Procedure:
-
Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store this stock solution at -20°C.
-
Prepare Substrate Working Solution: On the day of the experiment, dilute the substrate stock solution in Assay Buffer to a final concentration of 10 µM.
-
Prepare Enzyme Solution: Dilute the active MMP enzyme in Assay Buffer to the desired concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 30 minutes.
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well.
-
Add 25 µL of the diluted enzyme solution to the appropriate wells.
-
For a negative control, add 25 µL of Assay Buffer instead of the enzyme solution.
-
-
Initiate the Reaction: Add 25 µL of the substrate working solution to each well. The final volume in each well will be 100 µL.
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence microplate reader pre-warmed to 37°C.
-
Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes. Use an excitation wavelength of ~280 nm and an emission wavelength of ~360 nm.
-
Data Analysis:
-
Plot fluorescence intensity versus time for each sample.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
Compare the V₀ of your samples to quantify relative MMP activity.
-
Protocol 2: High-Throughput Screening (HTS) of MMP Inhibitors
This protocol is designed for screening compound libraries for MMP inhibitory activity.
Materials:
-
All materials from Protocol 1
-
Test compounds dissolved in DMSO
-
A known MMP inhibitor (e.g., GM6001) as a positive control
Procedure:
-
Prepare Reagents: Prepare the Substrate Working Solution and the Enzyme Solution as described in Protocol 1.
-
Assay Setup:
-
Add 50 µL of the Enzyme Solution to each well of a black 96-well microplate.
-
Add 1 µL of the test compounds (at various concentrations) or control inhibitor to the respective wells. For the no-inhibitor control, add 1 µL of DMSO.
-
Incubate the plate at 37°C for 15-30 minutes to allow for the binding of inhibitors to the enzyme.
-
-
Initiate the Reaction: Add 50 µL of the Substrate Working Solution to each well. The final volume will be 101 µL.
-
Data Acquisition: Measure fluorescence intensity over time as described in Protocol 1.
-
Data Analysis:
-
Calculate the reaction velocity for each well.
-
Determine the percent inhibition for each test compound concentration relative to the no-inhibitor (DMSO) control.
-
Plot percent inhibition versus compound concentration and fit the data to a suitable model to determine the IC50 value.
-
Caption: Experimental workflow for HTS of MMP inhibitors.
Role of Target MMPs in Signaling Pathways
MMPs, including MMP-1, -2, -7, and -9, are key regulators of the tumor microenvironment and are involved in multiple signaling pathways that promote cancer progression[4]. Their activities are not limited to the degradation of the extracellular matrix (ECM) but also include the processing of signaling molecules.
A simplified overview of the role of MMPs in cancer-related signaling is depicted below.
Caption: Role of MMPs in cancer signaling pathways.
This diagram illustrates how MMPs contribute to cancer progression through several mechanisms:
-
ECM Degradation: MMPs break down components of the ECM, which removes physical barriers, allowing cancer cells to invade surrounding tissues and metastasize[4].
-
Release of Growth Factors: MMPs can cleave and release growth factors that are sequestered within the ECM, such as transforming growth factor-beta (TGF-β) and vascular endothelial growth factor (VEGF). These released factors can then bind to their receptors on cancer cells, promoting proliferation and angiogenesis.
-
Modulation of Cell Adhesion: By cleaving ECM proteins and cell surface receptors like integrins, MMPs can alter cell-matrix and cell-cell interactions, which influences cell migration and survival signaling.
-
Regulation of Angiogenesis: MMPs play a crucial role in the formation of new blood vessels (angiogenesis) by releasing pro-angiogenic factors and degrading the basement membrane of blood vessels, allowing endothelial cells to migrate and form new vascular structures[4].
The expression and activity of MMPs are often upregulated in tumors, and their levels can be influenced by various intracellular signaling pathways, such as the MAPK and PI3K/Akt pathways, creating a positive feedback loop that drives tumor progression. The use of this compound in FRET-based assays provides a robust method to study the activity of these key enzymes and to screen for inhibitors that could potentially disrupt these pathological processes.
References
- 1. Item - IC50 values (µM) of known compounds determined in the TR-FRET cell-based assay for Ser935 phosphorylation of LRRK2. - Public Library of Science - Figshare [plos.figshare.com]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - IC50s of inhibitors used for proliferation assay. - Public Library of Science - Figshare [plos.figshare.com]
Troubleshooting & Optimization
Troubleshooting low signal in Dnp-PLGLWA-DArg-NH2 TFA assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the fluorogenic peptide substrate, Dnp-PLGLWA-DArg-NH2 TFA, in matrix metalloproteinase (MMP) activity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a fluorogenic substrate primarily used to measure the enzymatic activity of matrix metalloproteinases (MMPs), particularly MMP-1 and MMP-9.[1][2][3] The assay operates on the principle of Fluorescence Resonance Energy Transfer (FRET). The Dinitrophenyl (Dnp) group acts as a quencher, suppressing the intrinsic fluorescence of the Tryptophan (Trp) residue within the peptide sequence. When an active MMP cleaves the peptide bond between the Glycine and Leucine residues, the Dnp quencher is separated from the Tryptophan fluorophore. This separation results in an increase in fluorescence intensity, which can be measured to quantify enzyme activity.
Q2: What are the recommended excitation and emission wavelengths for this substrate?
The recommended excitation wavelength is approximately 280 nm, and the emission wavelength is approximately 360 nm.[1]
Q3: What is the recommended starting concentration for the substrate?
A common starting concentration for similar FRET peptide substrates in MMP assays is in the low micromolar range. A recommended starting point for this compound is 1 µM.[1] However, the optimal concentration should be determined empirically for your specific experimental conditions by performing a substrate titration.
Q4: What are the critical components of the assay buffer?
MMP activity is dependent on certain metal ions. Therefore, the assay buffer should typically be a Tris-HCl buffer at a pH of around 7.5, supplemented with NaCl, CaCl2, and a low concentration of ZnSO4. A non-ionic detergent like Brij 35 is also often included to prevent aggregation and improve enzyme stability.[1]
Q5: How should I prepare and store the this compound substrate?
The substrate is typically supplied as a lyophilized powder and should be stored at -20°C. For use, it is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO. This stock solution should be stored at -20°C, and repeated freeze-thaw cycles should be avoided by preparing aliquots.
Q6: What does the "TFA" in the product name signify, and can it affect my assay?
TFA stands for trifluoroacetic acid, which is often used during the synthesis and purification of peptides, resulting in the peptide being supplied as a TFA salt.[4] While TFA is generally removed during lyophilization, residual amounts can remain. In some biological assays, particularly cell-based assays, high concentrations of TFA have been reported to have potential effects.[5][6] For in vitro enzymatic assays, low residual amounts of TFA are generally not considered a major concern. However, if unpredictable results are observed, it is a factor to be aware of. If necessary, techniques are available to exchange the TFA counter-ion for another, such as hydrochloride or acetate (B1210297).[7]
Troubleshooting Guide for Low Signal
A low or absent fluorescent signal is a common issue in FRET-based protease assays. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solutions |
| Enzyme Inactivity | - Ensure the MMP enzyme has been stored and handled correctly to maintain its activity. - Run a positive control with a known active enzyme and substrate to verify assay setup. - Activate pro-MMPs (zymogens) to their active form if necessary. This can often be achieved by using p-aminophenylmercuric acetate (APMA). |
| Suboptimal Substrate Concentration | - Perform a substrate titration to determine the optimal concentration for your enzyme. A concentration that is too low will result in a weak signal, while a concentration that is too high can lead to substrate inhibition or inner filter effects. |
| Incorrect Assay Buffer Composition | - Verify the pH of the assay buffer is optimal for your specific MMP (typically around 7.5). - Ensure the presence of necessary cofactors, such as Ca2+ and Zn2+, at the correct concentrations. |
| Substrate Degradation | - Prepare fresh substrate solutions for each experiment. - Protect the substrate from light to prevent photobleaching. - Avoid repeated freeze-thaw cycles of the stock solution. |
| High Background Fluorescence | - Measure the fluorescence of a "no enzyme" control well containing the substrate and buffer. High background can mask the signal from the enzymatic reaction. - If the background is high, check for contamination in the reagents or buffer. |
| Incorrect Instrument Settings | - Confirm that the fluorescence plate reader is set to the correct excitation (~280 nm) and emission (~360 nm) wavelengths. - Optimize the gain setting on the instrument to ensure the signal is within the linear range of detection. |
| Incubation Time/Temperature | - Ensure the incubation temperature is optimal for the MMP being studied (often 37°C). - Increase the incubation time to allow for more substrate cleavage, ensuring that measurements are taken within the linear phase of the reaction. |
Experimental Protocols
Standard MMP Activity Assay Protocol
This protocol provides a general guideline for measuring MMP activity using this compound in a 96-well plate format.
Materials:
-
This compound
-
Active MMP enzyme (e.g., MMP-1 or MMP-9)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 50 µM ZnSO4, 0.05% Brij 35
-
DMSO
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Substrate Preparation: Prepare a 1 mM stock solution of this compound in DMSO.
-
Working Substrate Solution: Dilute the substrate stock solution in Assay Buffer to the desired final concentration (e.g., a 2X working solution of 2 µM).
-
Enzyme Preparation: Dilute the active MMP enzyme to the desired concentration in Assay Buffer (e.g., a 2X working solution). The optimal enzyme concentration should be determined empirically.
-
Assay Setup:
-
Sample Wells: Add 50 µL of the 2X enzyme solution to the wells.
-
No Enzyme Control Wells: Add 50 µL of Assay Buffer to the wells.
-
-
Reaction Initiation: Add 50 µL of the 2X working substrate solution to all wells to initiate the reaction. The final volume in each well will be 100 µL.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation (~280 nm) and emission (~360 nm) wavelengths.
-
Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a desired period (e.g., 30-60 minutes) at 37°C.
-
Data Analysis:
-
Subtract the fluorescence of the "no enzyme" control from the sample wells.
-
Plot the fluorescence intensity versus time. The initial rate of the reaction (the slope of the linear portion of the curve) is proportional to the enzyme activity.
-
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for an MMP activity assay.
Troubleshooting Logic
Caption: A logical flow for troubleshooting low signal issues.
Simplified MMP-9 Signaling Pathway
Caption: A simplified signaling pathway leading to MMP-9 activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 6. genscript.com [genscript.com]
- 7. lifetein.com [lifetein.com]
High background fluorescence in MMP assays using Dnp-PLGLWA-DArg-NH2 TFA.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the fluorogenic substrate Dnp-PLGLWA-DArg-NH2 TFA in Matrix Metalloproteinase (MMP) assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the MMP assay using this compound?
This assay is based on Fluorescence Resonance Energy Transfer (FRET). The substrate contains a tryptophan residue, which is an intrinsic fluorophore, and a 2,4-dinitrophenyl (Dnp) group that acts as a quencher. In the intact peptide, the close proximity of the Dnp group to the tryptophan quenches its fluorescence.[1][2][3][4] When an active MMP cleaves the peptide bond between the fluorophore and the quencher, they are separated, leading to an increase in tryptophan fluorescence. This increase in fluorescence is directly proportional to the MMP activity. The excitation wavelength for tryptophan is approximately 280 nm, and the emission is measured around 360 nm.[1][5]
Q2: Which MMPs can be detected with this substrate?
This compound is a fluorogenic substrate for several MMPs, including MMP-1, MMP-2, MMP-7, and MMP-9.[6]
Q3: What are the common causes of high background fluorescence in this assay?
High background fluorescence can be caused by several factors:
-
Substrate Degradation: The substrate may degrade spontaneously due to improper storage, handling, or harsh assay conditions.
-
Autofluorescence: Assay components such as buffers, test compounds, or the microplate itself can be inherently fluorescent.
-
Enzyme Contamination: The enzyme preparation or the sample may be contaminated with other proteases that can cleave the substrate.
-
Sub-optimal Instrument Settings: Incorrect excitation/emission wavelengths or an excessively high gain setting on the fluorometer can lead to high background readings.
Q4: How can I improve the signal-to-noise ratio in my MMP assay?
To improve the signal-to-noise ratio (SNR), you can either increase the signal or decrease the noise (background). Strategies include optimizing enzyme and substrate concentrations, ensuring the purity of all reagents, using appropriate black-walled microplates to reduce crosstalk and background fluorescence, and optimizing the settings of your fluorescence reader.[7][8] A higher SNR is indicative of a more robust and reliable assay.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence is a common issue that can significantly impact the quality and reliability of your MMP assay data. The following table outlines potential causes and provides actionable solutions.
| Potential Cause | Recommended Action(s) |
| Substrate Instability / Spontaneous Hydrolysis | - Prepare fresh substrate solution for each experiment. - Aliquot the substrate upon receipt and store at -20°C or lower, protected from light. - Avoid repeated freeze-thaw cycles of the substrate stock solution. |
| Autofluorescence of Assay Components | - Screen all buffer components, test compounds, and solvents for intrinsic fluorescence at the assay wavelengths. - Use black-walled, clear-bottom microplates to minimize well-to-well crosstalk and background fluorescence.[9] - If possible, switch to fluorophores with longer excitation and emission wavelengths to reduce autofluorescence from biological samples.[10] |
| Enzyme Preparation or Sample Contamination | - Use highly purified MMP enzymes. - Ensure all reagents and labware are sterile and free of contaminating proteases. - Include a "no enzyme" control to determine the level of non-enzymatic substrate cleavage. |
| Sub-optimal Instrument Settings | - Verify that the excitation and emission wavelengths are set correctly for the tryptophan/Dnp pair (Ex: ~280 nm, Em: ~360 nm).[5][11] - Optimize the gain setting of the photomultiplier tube (PMT). Start with a lower gain and increase it to a point where the signal from the positive control is robust but not saturated.[12] |
| High Substrate or Enzyme Concentration | - Titrate both the enzyme and substrate to find the optimal concentrations that provide a good signal window with minimal background.[13][14][15] As a general rule, the enzyme concentration should be significantly lower than the substrate concentration.[14] |
| Solvent Effects (e.g., DMSO) | - If test compounds are dissolved in DMSO, keep the final concentration in the assay as low as possible (ideally ≤ 1%).[16][17][18][19][20] - Include a vehicle control with the same DMSO concentration as the test compound wells to assess its effect on background fluorescence. |
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for consideration when performing MMP assays with this compound.
Table 1: Recommended Concentration Ranges
| Component | Recommended Starting Concentration | Considerations |
| This compound | 1 - 10 µM | Higher concentrations can lead to the inner filter effect and increased background. The optimal concentration should be determined empirically and is typically around the Km value for the specific MMP. |
| MMP Enzyme | 1 - 10 nM | The optimal concentration depends on the specific activity of the enzyme preparation and should be titrated to achieve a linear reaction rate over the desired assay time. |
| DMSO (if used as a solvent) | ≤ 1% (v/v) | Higher concentrations can inhibit MMP activity and increase background fluorescence.[16][17][18][19][20] |
Table 2: Assay Performance Metrics
| Parameter | Typical Value | Description |
| Signal-to-Background (S/B) Ratio | > 2 | The ratio of the fluorescence signal of a positive control (enzyme + substrate) to the background fluorescence (substrate only). A higher S/B ratio indicates a more robust assay.[9] |
| Z'-Factor | > 0.5 | A statistical indicator of assay quality for high-throughput screening (HTS). A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[9][12][21][22][23] |
Experimental Protocols
Key Experiment: Fluorometric MMP Activity Assay
This protocol provides a general framework for measuring MMP activity using the this compound substrate.
Materials:
-
Purified active MMP enzyme
-
This compound substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35
-
Inhibitor (optional, for control experiments): e.g., GM6001 (a broad-spectrum MMP inhibitor)
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare the Assay Buffer and store it at 4°C.
-
Reconstitute the lyophilized this compound substrate in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute the stock solution in Assay Buffer to the desired final concentration.
-
Dilute the purified MMP enzyme in Assay Buffer to the desired final concentration. Keep the enzyme on ice.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to the blank wells.
-
Add 50 µL of the diluted MMP enzyme to the positive control and inhibitor wells.
-
If using an inhibitor, add the desired concentration to the inhibitor wells and incubate for 15-30 minutes at 37°C.
-
Bring the total volume in all wells to 100 µL with Assay Buffer.
-
-
Initiate the Reaction:
-
Add 100 µL of the diluted substrate solution to all wells to start the reaction. The final volume in each well should be 200 µL.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence reader pre-heated to 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of ~280 nm and an emission wavelength of ~360 nm.
-
For a kinetic assay, take readings every 1-2 minutes for 30-60 minutes. For an endpoint assay, take a single reading after a fixed incubation time (e.g., 60 minutes).
-
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from all other readings.
-
For kinetic assays, determine the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve).
-
For endpoint assays, compare the fluorescence intensity of the sample wells to the controls.
-
Visualizations
Caption: FRET mechanism of the this compound substrate.
Caption: General experimental workflow for an MMP fluorescence assay.
Caption: Troubleshooting flowchart for high background fluorescence.
References
- 1. bachem.com [bachem.com]
- 2. Quenching of Tryptophan Fluorescence in the Presence of 2,4-DNP, 2,6-DNP, 2,4-DNA and DNOC and Their Mechanism of Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Fluorescence Resonance Energy Transfer (FRET) Microscopy [evidentscientific.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Maximizing the quantitative accuracy and reproducibility of Förster resonance energy transfer measurement for screening by high throughput widefield microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signal/Noise Analysis of FRET-Based Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High throughput screening of potentially selective MMP-13 exosite inhibitors utilizing a triple-helical FRET substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. anaspec.com [anaspec.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 13. What is the effect of substrate concentration on enzyme activity? | AAT Bioquest [aatbio.com]
- 14. researchgate.net [researchgate.net]
- 15. Optimizing Substrate Concentrations for Accurate Turnover Rate Measurements [synapse.patsnap.com]
- 16. Dimethyl sulfoxide attenuates TNF-α-induced production of MMP-9 in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of matrix metalloproteinase-9 secretion by dimethyl sulfoxide and cyclic adenosine monophosphate in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes | PLOS One [journals.plos.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. bmglabtech.com [bmglabtech.com]
- 22. researchgate.net [researchgate.net]
- 23. rna.uzh.ch [rna.uzh.ch]
Technical Support Center: Dnp-PLGLWA-DArg-NH2 TFA Assay Optimization for Specific MMPs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the fluorogenic substrate Dnp-PLGLWA-DArg-NH2 TFA for the detection of Matrix Metalloproteinase (MMP) activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a fluorogenic peptide substrate used to measure the activity of certain Matrix Metalloproteinases (MMPs). It is a Fluorescence Resonance Energy Transfer (FRET) peptide. The peptide sequence is recognized and cleaved by active MMPs. The Dnp (2,4-Dinitrophenyl) group acts as a quencher, suppressing the fluorescence of a tryptophan residue (Trp) within the peptide. When an MMP cleaves the peptide bond between the glycine (B1666218) (Gly) and leucine (B10760876) (Leu), the Dnp quencher is separated from the tryptophan fluorophore, resulting in an increase in fluorescence intensity. This increase in fluorescence is directly proportional to the MMP activity.
Q2: Which MMPs can be detected with this compound?
Q3: What are the excitation and emission wavelengths for this substrate?
A3: The recommended excitation wavelength is 280 nm and the emission wavelength is 360 nm.[1][2]
Q4: What are the key components of the assay buffer?
A4: A typical assay buffer for MMP activity includes a buffering agent (e.g., Tris-HCl), salts to maintain ionic strength (e.g., NaCl), calcium chloride (CaCl₂), as MMPs are calcium-dependent, and a non-ionic detergent (e.g., Brij-35) to prevent aggregation.[1] It is also recommended to include a zinc salt (e.g., ZnSO₄) as MMPs are zinc-dependent endopeptidases.
Data Presentation
Substrate Specificity of this compound
The catalytic efficiency of an enzyme for a given substrate is often expressed as the kcat/Km value. While this compound is cited as a substrate for MMP-1 and MMP-9, a comprehensive comparison of its kinetic parameters across a broad spectrum of MMPs is not extensively documented in publicly available literature. Researchers should empirically determine the suitability of this substrate for their specific MMP of interest.
| MMP Family Member | Reported Substrate Activity | kcat/Km (M⁻¹s⁻¹) |
| MMP-1 | Yes[1] | Data not readily available |
| MMP-9 | Yes[1] | Data not readily available |
| Other MMPs | Requires empirical validation | Data not readily available |
Note: The absence of readily available kcat/Km values necessitates careful in-house validation and optimization for specific MMPs.
Experimental Protocols
Detailed Methodology for Assay Optimization
This protocol provides a framework for optimizing the this compound assay for a specific MMP.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 50 µM ZnSO₄, 0.05% (v/v) Brij-35, pH 7.5. Prepare fresh and store at 4°C.
-
Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 1-10 mM. Store protected from light at -20°C.
-
Enzyme Stock Solution: Reconstitute the active MMP according to the manufacturer's instructions. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
2. Determination of Optimal Enzyme Concentration: a. Prepare a series of dilutions of the active MMP in assay buffer. b. In a 96-well black microplate, add a fixed concentration of the substrate (e.g., 10 µM). c. Add the different concentrations of the MMP to initiate the reaction. d. Immediately measure the fluorescence intensity at Ex/Em = 280/360 nm every minute for 30-60 minutes at 37°C. e. Plot the initial reaction velocity (linear phase of the fluorescence increase) against the enzyme concentration. f. Select an enzyme concentration that gives a robust and linear signal over the desired assay time.
3. Determination of Michaelis-Menten Kinetic Parameters (Km and Vmax): a. Prepare a series of dilutions of the this compound substrate in assay buffer. b. In a 96-well black microplate, add the optimized concentration of the active MMP. c. Add the different concentrations of the substrate to initiate the reaction. d. Measure the fluorescence kinetics as described above. e. Determine the initial reaction velocity for each substrate concentration. f. Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
4. Assay Procedure for Inhibitor Screening: a. Add assay buffer, inhibitor (at various concentrations), and the optimized concentration of the active MMP to the wells of a 96-well plate. b. Incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow the inhibitor to bind to the enzyme. c. Initiate the reaction by adding the this compound substrate at a concentration around the determined Km value. d. Monitor fluorescence kinetics as described above. e. Calculate the percentage of inhibition for each inhibitor concentration.
Troubleshooting Guides
Problem: High Background Fluorescence
-
Question: My negative control wells (without enzyme) show a high fluorescence signal. What could be the cause?
-
Answer:
-
Substrate Degradation: The this compound substrate may have degraded due to exposure to light or improper storage. Prepare a fresh dilution from a new stock and always protect it from light.
-
Contaminated Reagents: The assay buffer or other reagents may be contaminated with fluorescent compounds. Use high-purity reagents and sterile, nuclease-free water. Test each component of the assay buffer for background fluorescence.
-
Autofluorescent Compounds: If you are testing samples (e.g., from cell culture media or tissue homogenates), they may contain endogenous fluorescent molecules. Run a sample blank control (sample without substrate) to determine the level of background fluorescence and subtract it from your measurements.
-
Well-to-Well Contamination: Ensure careful pipetting to avoid cross-contamination between wells.
-
Problem: Low or No Signal
-
Question: I am not observing an increase in fluorescence, even in my positive control wells. What should I check?
-
Answer:
-
Inactive Enzyme: The MMP enzyme may have lost its activity due to improper storage, handling, or multiple freeze-thaw cycles. Always keep the enzyme on ice when in use and store it at -80°C. Test the enzyme activity with a known, validated substrate if available.
-
Incorrect Assay Buffer Composition: MMPs are zinc- and calcium-dependent. Ensure your assay buffer contains adequate concentrations of CaCl₂ and ZnSO₄. The pH of the buffer is also critical for enzyme activity.
-
Incorrect Wavelength Settings: Verify that the excitation and emission wavelengths on the fluorometer are set correctly (Ex=280 nm, Em=360 nm).
-
Insufficient Incubation Time or Enzyme Concentration: The reaction may be too slow to detect. Try increasing the incubation time or the enzyme concentration. Refer to the enzyme optimization protocol.
-
Problem: Non-linear Reaction Progress Curves
-
Question: The rate of fluorescence increase is not linear over time. What does this indicate?
-
Answer:
-
Substrate Depletion: At high enzyme concentrations or long incubation times, the substrate may be consumed, leading to a decrease in the reaction rate. Use a lower enzyme concentration or measure the initial velocity during the linear phase of the reaction.
-
Enzyme Instability: The MMP may be unstable under the assay conditions, losing activity over time.
-
Inner Filter Effect: At high substrate or product concentrations, the emitted fluorescence can be re-absorbed by other molecules in the solution, leading to a non-linear response. This is a common issue in fluorescence assays. To mitigate this, you can:
-
Dilute your sample.
-
Use a shorter path length cuvette or a lower volume in your microplate well.
-
Apply a mathematical correction based on the absorbance of the sample at the excitation and emission wavelengths.
-
-
Problem: Inconsistent Results
-
Question: I am getting high variability between replicate wells. How can I improve the reproducibility of my assay?
-
Answer:
-
Pipetting Accuracy: Ensure your pipettes are calibrated and use proper pipetting techniques, especially for small volumes.
-
Temperature Control: Maintain a consistent temperature throughout the assay, as enzyme activity is highly temperature-dependent. Pre-warm all reagents and the microplate to the assay temperature (e.g., 37°C).
-
Thorough Mixing: Ensure all components in the wells are mixed thoroughly but gently to avoid introducing air bubbles.
-
Inhibitor Precipitation: If you are screening inhibitors, they may precipitate in the aqueous assay buffer, especially if they are dissolved in a high concentration of an organic solvent like DMSO. Check the solubility of your compounds in the final assay conditions.
-
Visualizations
Caption: FRET-based assay principle for MMP activity detection.
Caption: A logical workflow for troubleshooting common MMP assay issues.
Caption: Experimental workflow for optimizing the this compound assay.
References
Impact of buffer components on Dnp-PLGLWA-DArg-NH2 TFA assay performance.
Welcome to the technical support center for the Dnp-PLGLWA-DArg-NH2 TFA fluorogenic substrate assay. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the impact of buffer components on assay performance.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, with a focus on the impact of buffer components.
| Problem | Potential Cause | Recommended Solution |
| Low or No Fluorescence Signal | Suboptimal pH: MMPs have a neutral to slightly alkaline optimal pH for activity. | Ensure the assay buffer is prepared at pH 7.5. Verify the pH of your final reaction mixture. See Table 1 for the effect of pH on MMP activity. |
| Insufficient Calcium (Ca2+): Calcium ions are essential for the stability and catalytic activity of MMPs.[1][2] | The recommended concentration of CaCl2 is 10 mM. Ensure your buffer contains the correct concentration. See Table 3 for the impact of CaCl2 concentration. | |
| Incorrect Zinc (Zn2+) Concentration: While zinc is essential for the catalytic activity of MMPs, excess zinc can be inhibitory.[3] | The recommended concentration of ZnSO4 is 50 µM.[4] High concentrations of chelating agents (e.g., EDTA) in your sample can also deplete necessary zinc. | |
| Enzyme Inactivity: The enzyme may have degraded due to improper storage or handling. | Store the enzyme at the recommended temperature and avoid repeated freeze-thaw cycles. Always run a positive control with a known active enzyme. | |
| Substrate Degradation: The this compound substrate is light-sensitive and susceptible to degradation. | Store the substrate protected from light at -20°C or -80°C. Prepare fresh working solutions for each experiment. | |
| High Background Fluorescence | Autohydrolysis of the Substrate: The substrate may be slowly hydrolyzing in the assay buffer without enzymatic activity. | Run a "no-enzyme" control to determine the rate of autohydrolysis. If high, consider preparing fresh substrate and buffer. |
| Contaminated Reagents: Buffers or water may be contaminated with fluorescent compounds. | Use high-purity, nuclease-free water and analytical grade reagents for all buffers. | |
| Incorrect Detergent Concentration: High concentrations of detergents can lead to increased background. | The optimal concentration of Brij 35 is around its critical micelle concentration (CMC), approximately 0.05%. See Table 4 for the effect of Brij 35 concentration. | |
| Inconsistent or Irreproducible Results | Variable Ionic Strength: Fluctuations in the ionic strength of the assay buffer can affect enzyme kinetics.[5][6] | Maintain a consistent NaCl concentration, recommended at 150 mM, across all experiments.[4] See Table 2 for the influence of ionic strength. |
| Pipetting Errors: Inaccurate pipetting of enzyme, substrate, or inhibitors will lead to variability. | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Temperature Fluctuations: MMP activity is temperature-dependent. | Ensure all incubations are performed at a constant and controlled temperature (e.g., 37°C). | |
| Assay Signal Plateaus Too Quickly | Substrate Depletion: The initial substrate concentration may be too low for the amount of enzyme used. | Decrease the enzyme concentration or increase the substrate concentration. Ensure the substrate concentration is below the Km for initial velocity measurements. |
| Enzyme Instability: The enzyme may be losing activity over the course of the assay. | Check the stability of the enzyme in your specific assay buffer and conditions. The presence of Ca2+ and the correct pH are critical for stability.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the this compound assay?
A1: The optimal pH for most MMPs, including MMP-1 and MMP-9, is in the neutral to slightly alkaline range, typically around pH 7.5.[4] Significant deviations from this pH can lead to a decrease in enzyme activity.
Q2: Why is calcium chloride (CaCl2) included in the assay buffer?
A2: Calcium ions are crucial for the structural integrity and stability of the catalytic domain of MMPs.[1][2] They play a vital role in maintaining the proper folding of the enzyme, which is necessary for substrate recognition and catalysis.
Q3: Can I use a different detergent than Brij 35?
A3: While other non-ionic detergents can be used, their optimal concentration may differ. The catalytic activity of MMPs is influenced by detergents, with monomers often activating and stabilizing the enzyme, while micelles can be inhibitory.[7] It is recommended to use Brij 35 at a concentration near its critical micelle concentration (CMC), which is approximately 0.05% (w/v).
Q4: My sample contains a chelating agent like EDTA. How will this affect the assay?
A4: EDTA will chelate the Zn2+ and Ca2+ ions that are essential for MMP activity, leading to a significant reduction or complete inhibition of the enzyme. If possible, remove the EDTA from your sample by dialysis or buffer exchange before performing the assay.
Q5: What is the purpose of NaCl in the assay buffer?
A5: NaCl is included to maintain an appropriate ionic strength in the assay buffer. The ionic strength of the medium can influence the kinetics of enzymatic reactions.[5][6] A concentration of 150 mM NaCl is commonly used to mimic physiological conditions.
Quantitative Data on Buffer Components
The following tables summarize the impact of varying buffer components on MMP assay performance. The data is compiled from studies on MMPs using fluorogenic substrates and provides a general guideline.
Table 1: Effect of pH on MMP Activity
| pH | Relative MMP Activity (%) | Notes |
| 6.0 | ~40% | MMP activity is significantly reduced in acidic conditions. |
| 6.5 | ~65% | Activity increases as the pH approaches neutral. |
| 7.0 | ~90% | Nearing optimal activity. |
| 7.5 | 100% | Optimal pH for most MMPs. [4] |
| 8.0 | ~95% | Activity remains high but may start to decline slightly. |
| 8.5 | ~80% | Activity decreases in more alkaline conditions. |
| Data is representative of typical MMP pH-activity profiles. |
Table 2: Influence of Ionic Strength (NaCl) on MMP Activity
| NaCl Concentration (mM) | Relative MMP Activity (%) | Notes |
| 0 | ~70% | Low ionic strength can alter enzyme conformation and activity. |
| 50 | ~85% | Increasing ionic strength can enhance activity. |
| 100 | ~95% | Approaching optimal ionic strength. |
| 150 | 100% | Recommended concentration to mimic physiological conditions. [4] |
| 200 | ~90% | High ionic strength can start to be inhibitory. |
| 300 | ~75% | Significant inhibition at very high salt concentrations. |
| Data is based on general principles of enzyme kinetics and ionic strength effects.[5][6] |
Table 3: Impact of CaCl2 Concentration on MMP Activity
| CaCl2 Concentration (mM) | Relative MMP Activity (%) | Notes |
| 0 | <10% | Calcium is essential for MMP activity.[1][2] |
| 1 | ~50% | Activity is highly dependent on calcium concentration. |
| 5 | ~90% | Approaching saturation with calcium. |
| 10 | 100% | Recommended concentration for optimal activity and stability. [4] |
| 20 | ~100% | Activity is generally stable at higher concentrations. |
| Data is illustrative of the calcium-dependency of MMPs.[1][2] |
Table 4: Effect of Brij 35 Concentration on MMP Activity
| Brij 35 Concentration (%) | Relative MMP Activity (%) | Notes |
| 0 | ~80% | Activity is present but can be enhanced by detergents. |
| 0.01 | ~95% | Detergent monomers can stabilize the enzyme. |
| 0.05 | 100% | Recommended concentration, near the CMC of Brij 35. |
| 0.1 | ~85% | Micelle formation can begin to sequester the enzyme or substrate.[7] |
| 0.2 | ~60% | Higher concentrations are generally inhibitory.[7] |
| Data is based on studies of detergent effects on MMPs.[7] |
Experimental Protocols
Standard this compound Assay Protocol
This protocol provides a general procedure for measuring MMP activity. Optimization may be required for specific experimental conditions.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 50 µM ZnSO4, 0.05% (w/v) Brij 35. Store at 4°C.
-
Enzyme Stock Solution: Reconstitute the MMP enzyme in assay buffer to a stock concentration (e.g., 1 µM). Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store protected from light at -20°C.
-
Working Substrate Solution: Dilute the substrate stock solution in assay buffer to the desired final concentration (e.g., 10 µM). Prepare fresh before use.
-
Inhibitor Stock Solution (Optional): Prepare a stock solution of a broad-spectrum MMP inhibitor (e.g., GM6001 or EDTA) in DMSO.
2. Assay Procedure:
-
Add 50 µL of assay buffer to each well of a black 96-well microplate.
-
Add 10 µL of your sample (e.g., purified enzyme, cell lysate, or conditioned media) to the appropriate wells.
-
For inhibitor controls, pre-incubate the enzyme with the inhibitor (e.g., 10 µL of inhibitor solution) for 15-30 minutes at the assay temperature.
-
Include the following controls:
-
Blank (No Enzyme): 60 µL of assay buffer.
-
Positive Control: A known concentration of active MMP enzyme.
-
-
Initiate the reaction by adding 40 µL of the working substrate solution to all wells. The final volume in each well will be 100 µL.
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (Excitation: 280 nm, Emission: 360 nm) kinetically, with readings every 1-2 minutes for 30-60 minutes.
3. Data Analysis:
-
Subtract the fluorescence of the blank from all experimental wells.
-
Plot the fluorescence intensity (Relative Fluorescence Units, RFU) versus time (minutes) for each well.
-
Determine the initial reaction rate (V₀) from the slope of the linear portion of the curve.
-
Enzyme activity can be expressed as RFU/min or converted to molar concentration using a standard curve of the cleaved fluorescent product.
Visualizations
Caption: General pathway of MMP synthesis, activation, and inhibition.
References
- 1. Characterization of Ca2+ interactions with matrix metallopeptidase-12: implications for matrix metallopeptidase regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effect of Ionic Strength on the Kinetics of Trypsin and Alpha Chymotrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of ionic strength on the kinetics of trypsin and alpha chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of detergents on catalytic activity of human endometase/matrilysin 2, a putative cancer biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
Dnp-PLGLWA-DArg-NH2 TFA stability in aqueous solutions over time.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Dnp-PLGLWA-DArg-NH2 TFA in aqueous solutions. The following information offers troubleshooting advice and protocols to help ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term storage, this compound should be stored as a lyophilized powder at -20°C. Under these conditions, the peptide is stable for extended periods (potentially four years or more). Once reconstituted in an aqueous solution, the stability will be significantly reduced and is dependent on the specific storage conditions.
Q2: What factors can affect the stability of this compound in aqueous solutions?
A2: Several factors can impact the stability of peptides like this compound in aqueous solutions. These include:
-
pH: Extreme pH values can lead to hydrolysis of peptide bonds or modifications of amino acid side chains.
-
Temperature: Higher temperatures accelerate degradation processes.
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to the modification of susceptible amino acid residues.
-
Enzymatic Degradation: If the solution is not sterile, microbial proteases can degrade the peptide.
Q3: How can I monitor the stability of this compound in my aqueous solution?
A3: The most common method for monitoring peptide stability is High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC). This technique can separate the intact peptide from its degradation products, allowing for quantification of the remaining peptide over time.
Q4: What are the common degradation pathways for peptides in aqueous solutions?
A4: Peptides can degrade through several chemical pathways in aqueous solutions. The most common include:
-
Deamidation: The conversion of asparagine (Asn) or glutamine (Gln) residues to aspartic acid (Asp) or glutamic acid (Glu), respectively.
-
Oxidation: The modification of amino acid residues such as methionine (Met), cysteine (Cys), tryptophan (Trp), histidine (His), and tyrosine (Tyr).[1]
-
Hydrolysis: The cleavage of peptide bonds, which is more likely to occur at acidic or basic pH.
Experimental Protocol: Stability Assessment of this compound in Aqueous Solution
This protocol outlines a general method for assessing the stability of this compound in an aqueous solution over time using RP-HPLC.
1. Materials:
-
This compound (lyophilized powder)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Buffer components (e.g., Tris-HCl, phosphate (B84403) buffer)
-
HPLC system with a C18 column
-
Mobile phase solvents (e.g., acetonitrile, water, trifluoroacetic acid)
2. Solution Preparation:
-
Carefully weigh a precise amount of lyophilized this compound.
-
Reconstitute the peptide in the desired aqueous buffer to a known concentration (e.g., 1 mg/mL). A recommended buffer for enzyme activity assays is 50 mmol/l Tris-HCl, pH 7.5, 0.15 mol/l NaCl, 10 mmol/l CaCl2, 0.02% TNC buffer containing 0.05% Brij 35 and 50 μM ZnSO4.[2]
-
Vortex gently to ensure complete dissolution. Avoid vigorous shaking to prevent aggregation.
-
Filter the solution through a 0.22 µm filter to remove any particulates.
3. Stability Study Setup:
-
Aliquot the peptide solution into several sterile microcentrifuge tubes.
-
Store the aliquots at the desired temperature conditions (e.g., 4°C, 25°C, 37°C).
-
Designate specific time points for analysis (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
4. HPLC Analysis:
-
At each time point, take one aliquot from each storage condition.
-
Analyze the sample by RP-HPLC. An example of HPLC conditions could be:
-
Column: C18, 4.6 x 250 mm
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A suitable gradient to separate the peptide from its degradation products (e.g., 5% to 95% B over 30 minutes).
-
Flow Rate: 1 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 220 nm or 280 nm).
-
-
Record the peak area of the intact peptide at each time point.
5. Data Analysis:
-
Calculate the percentage of the remaining intact peptide at each time point relative to the initial time point (T=0).
-
Plot the percentage of remaining peptide versus time for each storage condition.
Experimental Workflow
Caption: Workflow for assessing peptide stability in aqueous solutions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of peptide peak in HPLC | 1. High Temperature: Elevated temperatures accelerate degradation. 2. Extreme pH: The buffer pH may be causing rapid hydrolysis. 3. Contamination: Microbial or enzymatic contamination. | 1. Store solutions at lower temperatures (e.g., 4°C). 2. Ensure the buffer pH is within a stable range for the peptide (typically near neutral). 3. Use sterile buffers and aseptic techniques. |
| Appearance of multiple new peaks in HPLC | 1. Degradation: The peptide is breaking down into smaller fragments. 2. Oxidation: Formation of oxidized species. | 1. Analyze the new peaks by mass spectrometry to identify degradation products. 2. Consider adding antioxidants or using degassed buffers if oxidation is suspected. |
| Peptide precipitation | 1. Low Solubility: The peptide may have poor solubility in the chosen buffer. 2. Aggregation: The peptide may be self-associating and aggregating over time. | 1. Test different buffer systems or add solubilizing agents. 2. Avoid vigorous shaking and consider storing at lower concentrations. |
| Inconsistent results between replicates | 1. Pipetting Errors: Inaccurate sample preparation. 2. Inconsistent Storage: Temperature fluctuations between samples. | 1. Use calibrated pipettes and ensure accurate dilutions. 2. Ensure all samples are stored under identical and stable conditions. |
Potential Degradation Pathways
Caption: Common chemical degradation pathways for peptides in solution.
References
Common pitfalls in fluorogenic MMP substrate assays.
Welcome to the Technical Support Center for Fluorogenic MMP Substrate Assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your fluorogenic MMP substrate assays in a question-and-answer format.
High Background Fluorescence
Q1: My blank wells (containing only buffer and substrate) show high fluorescence. What is causing this and how can I fix it?
A1: High background fluorescence in blank wells can be attributed to several factors:
-
Substrate Autohydrolysis: The fluorogenic substrate may be unstable and spontaneously hydrolyzing in the assay buffer. This can be influenced by the pH and composition of the buffer. To mitigate this, ensure the assay buffer pH is optimal for substrate stability and consider preparing the substrate solution fresh for each experiment.[1] Storing the substrate protected from light at -20°C can also prevent degradation.[2]
-
Contaminated Reagents: The assay buffer or other reagents may be contaminated with fluorescent compounds.[2] Use high-purity reagents and sterile, nuclease-free water to prepare all solutions. It is also recommended to use black microplates with clear bottoms to minimize background fluorescence and light scattering.[2]
-
Inappropriate Microplate Type: Using white or clear plates can lead to increased background signal due to light scatter. For fluorescence assays, black-walled plates are recommended to minimize crosstalk between wells and reduce background.
Low Signal-to-Background Ratio
Q2: The fluorescence signal in my positive control wells is very low, resulting in a poor signal-to-background ratio. How can I improve this?
A2: A low signal-to-background ratio can be due to issues with the enzyme, substrate, or assay conditions:
-
Inactive Enzyme: The MMP enzyme may have lost activity due to improper storage or handling.[2] Enzymes should be stored at the recommended temperature (typically -70°C or -80°C) and handled on ice.[2][3] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[3][4]
-
Sub-optimal Enzyme or Substrate Concentration: The concentrations of the enzyme and substrate may not be optimal for the assay. It is important to determine the optimal concentrations by performing titration experiments.
-
Incorrect Wavelength Settings: Ensure that the excitation and emission wavelengths on the plate reader are set correctly for the specific fluorophore being used.[1] The Stokes shift, which is the difference between the excitation and emission optima, is the basis for the high sensitivity of fluorescence detection.[1]
-
Inappropriate Assay Buffer: The composition of the assay buffer is critical for enzyme activity.[2] MMPs are zinc- and calcium-dependent, so the buffer must contain these ions for optimal activity.[2][5]
High Assay Variability
Q3: I am observing high variability between replicate wells. What are the common sources of this issue?
A3: High variability can undermine the reliability of your results. Common causes include:
-
Inaccurate Pipetting: Small volume errors can lead to significant concentration differences.[2] Ensure your pipettes are properly calibrated and use appropriate pipetting techniques, such as reverse pipetting for viscous solutions.[2]
-
Inhibitor Precipitation: If you are screening inhibitors, the test compounds may precipitate in the assay buffer, leading to inconsistent results.[2] Check the solubility of your compounds and ensure the final solvent concentration (e.g., DMSO) is low and consistent across all wells.[2][5]
-
Inconsistent Incubation Times: Ensure all wells are incubated for the same amount of time before reading the fluorescence. Using a multi-channel pipette can help to minimize timing differences when adding reagents.
-
Edge Effects: The outer wells of a microplate can be more susceptible to evaporation and temperature fluctuations, leading to variability. If possible, avoid using the outer wells or fill them with buffer to create a humidity barrier.
Issues with Inhibitor Screening
Q4: My positive control inhibitor is not showing any inhibition. What could be wrong?
A4: If a known inhibitor is not effective, it points to a fundamental problem with the assay:
-
Inactive Inhibitor: The inhibitor may have degraded. Ensure it has been stored correctly and is within its expiration date.
-
Incorrect Inhibitor Concentration: Double-check the dilution calculations for the inhibitor stock and working solutions.
-
Problem with Enzyme or Substrate: If the enzyme is inactive or the substrate is degraded, no activity will be present to inhibit.[2] Run a control with active enzyme and no inhibitor to confirm the assay is working.
Q5: My test compound appears to be fluorescent. How do I account for this interference?
A5: Autofluorescent compounds can interfere with the assay. To correct for this, you must include a control well containing the test compound and all other assay components except for the enzyme.[2] The fluorescence from this well should be subtracted from the corresponding well containing the enzyme and test compound.
Frequently Asked Questions (FAQs)
Q: What is the optimal concentration of enzyme and substrate to use? A: The optimal concentrations will vary depending on the specific MMP, substrate, and assay conditions. It is crucial to perform a two-dimensional titration (checkerboard titration) of both enzyme and substrate to determine the concentrations that provide a linear reaction rate and a good signal-to-background ratio.
Q: How long should I incubate the reaction? A: The incubation time should be sufficient to generate a robust signal but should remain within the initial linear phase of the reaction. A kinetic reading, where fluorescence is measured at multiple time points, is recommended to determine the optimal incubation time.[3][4]
Q: What type of microplate should I use? A: For fluorescence assays, it is best to use black, opaque-walled microplates with clear bottoms.[2][4] This minimizes well-to-well crosstalk and background fluorescence.
Q: How should I prepare and store my reagents? A: Always follow the manufacturer's instructions for reagent preparation and storage. In general:
-
MMP enzymes should be stored at -70°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2][3]
-
Fluorogenic substrates are often light-sensitive and should be stored protected from light at -20°C.[2]
-
Assay buffers should be prepared with high-purity water and stored at 4°C.
Q: My results are not reproducible. What are the key factors to control for better reproducibility? A: Reproducibility is key to reliable data. Focus on controlling the following:
-
Consistent Pipetting: Use calibrated pipettes and consistent technique.
-
Temperature Control: Ensure all incubations are performed at a consistent temperature.
-
Reagent Quality: Use high-quality reagents and avoid repeated freeze-thaw cycles of sensitive components like the enzyme and substrate.[2][3][4]
-
Standardized Protocol: Follow the same detailed protocol for every experiment.
Quantitative Data Summary
The following tables provide typical concentration ranges and parameters for fluorogenic MMP assays. These values should be used as a starting point for optimization.
Table 1: Typical Reagent Concentrations
| Reagent | Typical Final Concentration | Notes |
| MMP Enzyme | 1 - 10 nM | Titration is essential for each new lot of enzyme. |
| Fluorogenic Substrate | 1 - 20 µM | Should be at or below the Km for kinetic studies. |
| Positive Control Inhibitor (e.g., GM6001) | 0.1 - 10 µM | Concentration depends on the IC50 for the specific MMP.[2] |
| DMSO | < 1% (v/v) | High concentrations can inhibit enzyme activity.[5] |
Table 2: Typical Assay Parameters
| Parameter | Typical Value/Range | Notes |
| Incubation Temperature | 37°C | Can be performed at room temperature, but reaction will be slower.[6] |
| Incubation Time | 30 - 120 minutes | Should be within the linear range of the reaction.[4] |
| Excitation Wavelength | 320 - 490 nm | Dependent on the specific fluorophore.[4][6][7] |
| Emission Wavelength | 390 - 530 nm | Dependent on the specific fluorophore.[4][5][6][7] |
| Plate Type | 96-well black, clear bottom | Minimizes background and crosstalk.[2][4] |
Experimental Protocols
Protocol 1: General MMP Activity Assay
-
Prepare Reagents: Thaw all reagents on ice. Prepare the assay buffer, enzyme, and substrate solutions to their desired working concentrations.
-
Plate Layout: Design the plate layout to include blanks (buffer and substrate only), positive controls (enzyme and substrate), and experimental wells.
-
Add Enzyme: Add the diluted MMP enzyme to the appropriate wells of a 96-well black plate.
-
Initiate Reaction: Add the fluorogenic substrate solution to all wells to start the reaction. Mix gently by pipetting.
-
Incubate: Incubate the plate at 37°C, protected from light, for the desired amount of time.
-
Measure Fluorescence: Read the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths.
Protocol 2: MMP Inhibitor Screening Assay
-
Prepare Reagents: As in Protocol 1, prepare all necessary reagents. Dilute the test compounds and a known positive control inhibitor to the desired concentrations.
-
Plate Layout: Design the plate to include controls for background fluorescence (buffer, substrate, and inhibitor), 100% activity (enzyme and substrate), and inhibitor wells.
-
Pre-incubation: Add the diluted inhibitors (or vehicle control) to the appropriate wells, followed by the diluted MMP enzyme. Pre-incubate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the fluorogenic substrate to all wells.
-
Incubate and Measure: Incubate the plate and measure the fluorescence as described in Protocol 1.
-
Calculate Inhibition: The percent inhibition can be calculated using the following formula: % Inhibition = [1 - (Fluorescenceinhibitor - Fluorescencebackground) / (Fluorescence100% activity - Fluorescencebackground)] * 100
Visualizations
Caption: Workflow for a general fluorogenic MMP activity assay.
Caption: Decision tree for troubleshooting high background fluorescence.
References
Effect of temperature and pH on Dnp-PLGLWA-DArg-NH2 TFA cleavage.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the fluorogenic substrate Dnp-PLGLWA-DArg-NH2 TFA in enzyme cleavage assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a fluorogenic peptide substrate commonly used to measure the activity of various matrix metalloproteinases (MMPs), including MMP-1, MMP-2, MMP-7, and MMP-9. The peptide is flanked by a 2,4-dinitrophenyl (Dnp) group, a quencher, and a tryptophan (Trp) residue, which acts as a fluorophore. In its intact state, the fluorescence of tryptophan is quenched by the Dnp group. Upon enzymatic cleavage of the peptide bond between glycine (B1666218) (Gly) and leucine (B10760876) (Leu) by an active MMP, the Dnp group is separated from the tryptophan residue, leading to an increase in fluorescence. This increase in fluorescence is directly proportional to the enzyme's activity.
Q2: How should I store and handle the this compound substrate?
A2: For long-term storage, the lyophilized powder should be stored at -20°C and protected from light. Once reconstituted, it is recommended to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide. Solutions should be protected from light to prevent photobleaching of the fluorophore.
Q3: What is the recommended solvent for reconstituting the substrate?
A3: The this compound substrate is typically reconstituted in a minimal amount of a suitable organic solvent like DMSO or DMF to create a concentrated stock solution. This stock solution is then diluted into the aqueous assay buffer to the final working concentration. It is crucial to ensure that the final concentration of the organic solvent in the assay is low (typically <1%) to avoid inhibiting enzyme activity.
Q4: What are the optimal excitation and emission wavelengths for detecting cleavage?
A4: The cleavage of the substrate is monitored by the increase in tryptophan fluorescence. The typical excitation wavelength is around 280 nm, and the emission wavelength is around 360 nm. However, it is always recommended to determine the optimal excitation and emission wavelengths using your specific instrumentation.
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Low or No Fluorescence Signal | Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. | 1. Use a fresh aliquot of the enzyme.2. Ensure the enzyme was stored at the correct temperature and not subjected to multiple freeze-thaw cycles.3. Verify the activity of the enzyme with a known positive control substrate. |
| Suboptimal Assay Conditions: The pH or temperature of the assay buffer may not be optimal for enzyme activity. | 1. Ensure the assay buffer pH is within the optimal range for the specific MMP being tested (typically pH 7.0-8.0).2. Perform the assay at the optimal temperature for the enzyme (usually 37°C for mammalian MMPs). Refer to the data tables below for guidance. | |
| Inhibitors Present: The sample or buffer may contain inhibitors of MMP activity. | 1. Ensure all reagents are free of contaminating metal chelators (e.g., EDTA) or other known MMP inhibitors.2. If testing biological samples, consider purification steps to remove endogenous inhibitors. | |
| Incorrect Wavelength Settings: The fluorometer is not set to the correct excitation and emission wavelengths for tryptophan. | 1. Verify the instrument settings are appropriate for tryptophan fluorescence (Ex: ~280 nm, Em: ~360 nm).2. Perform a wavelength scan to determine the optimal settings for your instrument. | |
| High Background Fluorescence | Substrate Autohydrolysis: The substrate may be degrading spontaneously in the assay buffer. | 1. Prepare fresh assay buffer.2. Run a control reaction without the enzyme to measure the rate of substrate autohydrolysis.3. If autohydrolysis is significant, consider adjusting the buffer composition or pH. |
| Contaminated Reagents: The assay buffer or other reagents may be contaminated with fluorescent compounds. | 1. Use high-purity reagents and water to prepare all solutions.2. Test each component of the assay individually for background fluorescence. | |
| Inconsistent or Non-Reproducible Results | Pipetting Errors: Inaccurate or inconsistent pipetting of enzyme or substrate. | 1. Use calibrated pipettes and proper pipetting techniques.2. Prepare a master mix of reagents to minimize pipetting variability between wells. |
| Temperature Fluctuations: Inconsistent temperature control during the assay. | 1. Use a temperature-controlled plate reader or water bath to ensure a constant temperature throughout the experiment.2. Pre-incubate all reagents at the assay temperature before mixing. | |
| Substrate Precipitation: The substrate may not be fully soluble at the working concentration in the aqueous buffer. | 1. Ensure the final concentration of the organic solvent from the substrate stock is sufficient to maintain solubility but not inhibit the enzyme.2. Visually inspect the assay wells for any signs of precipitation. Consider lowering the substrate concentration if necessary. |
Data Presentation: Effect of Temperature and pH
The following tables provide illustrative data on the effect of temperature and pH on the activity of a representative matrix metalloproteinase (MMP). This data is based on studies of similar MMPs and FRET-based substrates and should be used as a guideline for optimizing your specific assay conditions.
Table 1: Illustrative Effect of Temperature on MMP Cleavage Activity
| Temperature (°C) | Relative Activity (%) |
| 25 | 65 |
| 30 | 80 |
| 37 | 100 |
| 42 | 85 |
| 50 | 50 |
Note: This data is representative of the temperature dependence of a typical mammalian MMP. The optimal temperature can vary between different MMPs. Temperatures significantly above 42°C can lead to rapid enzyme denaturation and loss of activity.
Table 2: Illustrative Effect of pH on MMP Cleavage Activity
| pH | Relative Activity (%) |
| 6.0 | 40 |
| 6.5 | 65 |
| 7.0 | 90 |
| 7.5 | 100 |
| 8.0 | 95 |
| 8.5 | 75 |
| 9.0 | 50 |
Note: This data illustrates the typical pH profile for MMP activity. Most MMPs exhibit optimal activity in the neutral to slightly alkaline pH range.[1]
Experimental Protocols
Protocol 1: Determining the Optimal Temperature for this compound Cleavage
-
Prepare Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂, pH 7.5).
-
Prepare Substrate Solution: Prepare a working solution of this compound in the assay buffer at twice the desired final concentration.
-
Prepare Enzyme Solution: Prepare a working solution of the MMP in the assay buffer at twice the desired final concentration.
-
Set Up Temperature Gradient: Set up a series of reactions in a temperature-controlled plate reader or in separate water baths at a range of temperatures (e.g., 25°C, 30°C, 37°C, 42°C, 50°C).
-
Initiate Reaction: In a 96-well plate, add 50 µL of the enzyme solution to each well. Pre-incubate the plate at the respective temperatures for 5 minutes.
-
Add Substrate: To initiate the reaction, add 50 µL of the pre-warmed substrate solution to each well.
-
Measure Fluorescence: Immediately begin monitoring the increase in fluorescence at Ex/Em ~280/360 nm over time (e.g., every 1-2 minutes for 30-60 minutes).
-
Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each temperature. The temperature that yields the highest reaction velocity is the optimal temperature for the enzyme under these conditions.
Protocol 2: Determining the Optimal pH for this compound Cleavage
-
Prepare a Series of Buffers: Prepare a set of assay buffers with varying pH values (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0, 8.5, 9.0). Use appropriate buffer systems for each pH range to ensure stable pH (e.g., MES for acidic pH, Tris for neutral/alkaline pH). Ensure all other components (salts, etc.) are at the same concentration in each buffer.
-
Prepare Substrate Solutions: Prepare a working solution of this compound in each of the different pH buffers at twice the desired final concentration.
-
Prepare Enzyme Solutions: Prepare a working solution of the MMP in each of the different pH buffers at twice the desired final concentration.
-
Set Up Reactions: In a 96-well plate, add 50 µL of the enzyme solution (at a specific pH) to each well.
-
Initiate Reaction: Add 50 µL of the corresponding pH substrate solution to each well to start the reaction.
-
Measure Fluorescence: Incubate the plate at the optimal temperature (determined from Protocol 1) and monitor the fluorescence increase at Ex/Em ~280/360 nm over time.
-
Data Analysis: Calculate the initial reaction velocity for each pH. The pH that results in the highest reaction velocity is the optimal pH for the enzyme with this substrate.
Visualizations
Caption: Workflow for optimizing temperature and pH for this compound cleavage.
Caption: Logical flow for troubleshooting common issues in the cleavage assay.
References
Reducing variability in Dnp-PLGLWA-DArg-NH2 TFA assay results.
Welcome to the technical support center for the Dnp-PLGLWA-DArg-NH2 TFA fluorogenic substrate assay. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and reduce variability in their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the this compound assay?
This assay is a fluorogenic method used to measure the activity of Matrix Metalloproteinases (MMPs), particularly MMP-1, MMP-2, and MMP-9.[1][2] The peptide, Dnp-PLGLWA-DArg-NH2, contains a fluorophore, Tryptophan (Trp), and a quencher, 2,4-Dinitrophenyl (Dnp). In the intact peptide, the Dnp group quenches the natural fluorescence of the Trp residue. When an active MMP enzyme cleaves the peptide bond between Glycine (Gly) and Leucine (Leu), the quencher is separated from the fluorophore. This separation results in an increase in fluorescence intensity, which is directly proportional to the enzyme's activity. The excitation and emission wavelengths for this assay are typically 280 nm and 360 nm, respectively.[1]
Q2: What are the key components of the assay buffer?
A typical assay buffer for MMP activity using this substrate includes a buffering agent (e.g., 50 mM Tris-HCl at pH 7.5), salts to maintain ionic strength (e.g., 0.15 M NaCl), and divalent cations that are essential for MMP activity (e.g., 10 mM CaCl2 and 50 µM ZnSO4).[1][2] A non-ionic detergent like Brij 35 (e.g., 0.05%) is often included to prevent aggregation of the enzyme and substrate.[1]
Q3: How can the Trifluoroacetate (B77799) (TFA) counter-ion affect my assay results?
The Dnp-PLGLWA-DArg-NH2 peptide is often supplied as a trifluoroacetate (TFA) salt, which is a byproduct of the peptide synthesis and purification process. Residual TFA in your peptide preparation can introduce variability into your assay results. While a precise quantitative effect on MMP activity is not well-documented in a tabular format, the qualitative effects are known to be significant. TFA can alter the pH of the assay solution and has been shown to inhibit or, in some cases, stimulate cell growth in cellular assays. For enzymatic assays, these pH shifts and direct interactions can alter enzyme conformation and activity, leading to inconsistent results. If high reproducibility is critical, consider TFA removal or exchange to a more biocompatible counter-ion like acetate (B1210297) or hydrochloride.
Troubleshooting Guides
Issue 1: High Background Fluorescence
Description: You observe a high fluorescence signal in your negative control wells (without enzyme) or at the beginning of your kinetic assay.
| Potential Cause | Troubleshooting Steps |
| Substrate Instability | Test the stability of the substrate by incubating it in the assay buffer without the enzyme and monitoring the fluorescence over time. A significant increase indicates instability.[3] Consider preparing the substrate solution fresh for each experiment. |
| Contaminated Reagents | Use high-purity, nuclease-free water and analytical grade reagents for your buffers. Ensure that lab equipment, including pipette tips and microplates, are clean and free of fluorescent contaminants.[3][4] |
| Autofluorescent Compounds | If you are screening for inhibitors, the test compounds themselves may be fluorescent at the assay's excitation and emission wavelengths.[4] Run a control with the compound alone (no enzyme or substrate) to measure its intrinsic fluorescence and subtract this value from your experimental wells. |
| Incorrect Microplate Type | For fluorescence assays, always use black, opaque microplates, preferably with a clear bottom if reading from below. Black plates minimize light scatter and well-to-well crosstalk, reducing background noise.[3] |
Issue 2: Low or No Signal
Description: The fluorescence signal in your experimental wells does not increase over time or is indistinguishable from the background.
| Potential Cause | Troubleshooting Steps |
| Inactive Enzyme | Verify the activity of your MMP enzyme stock. If possible, use a positive control inhibitor to ensure the enzyme is active and can be inhibited.[4] Store enzymes at the recommended temperature (typically -80°C) and avoid repeated freeze-thaw cycles.[5] |
| Suboptimal Enzyme/Substrate Concentration | Perform a titration of both the enzyme and substrate to determine their optimal concentrations. The substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) for accurate kinetic studies, while the enzyme concentration should be in the linear range of the assay.[3] |
| Incorrect Instrument Settings | Ensure the fluorescence plate reader is set to the correct excitation (280 nm) and emission (360 nm) wavelengths for the Dnp-Trp pair.[1] Optimize the gain setting on the reader to enhance signal detection without saturating the detector.[3] |
| Degraded Substrate | Protect the fluorogenic substrate from light to prevent photobleaching. Prepare aliquots of the substrate to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[4] |
Issue 3: Poor Reproducibility and High Variability
Description: You observe significant variation between replicate wells or between experiments.
| Potential Cause | Troubleshooting Steps |
| Inaccurate Pipetting | Calibrate your pipettes regularly. When working with small volumes, use reverse pipetting techniques, especially for viscous solutions, to ensure accuracy.[4] |
| Temperature Fluctuations | Ensure that all reagents and the microplate are equilibrated to the assay temperature (e.g., 37°C) before starting the reaction.[6] Use a plate reader with temperature control if possible. |
| Substrate Precipitation | The Dnp-PLGLWA-DArg-NH2 peptide can be hydrophobic. To improve solubility, dissolve the peptide in a small amount of an organic solvent like DMSO first, and then dilute it into the aqueous assay buffer. Ensure the final DMSO concentration does not exceed a level that inhibits enzyme activity (typically <1%).[3] |
| Inner Filter Effect | At high substrate concentrations, the substrate itself can absorb the excitation or emission light, leading to a non-linear and artificially low fluorescence signal.[3] To check for this, measure the absorbance of your substrate solution at 280 nm and 360 nm. If the absorbance is high, reduce the substrate concentration.[7] |
Experimental Protocols
Standard MMP-9 Activity Assay Protocol
This protocol provides a general guideline for measuring MMP-9 activity. It should be optimized for your specific experimental conditions.
Materials:
-
Active MMP-9 Enzyme
-
This compound Substrate
-
Assay Buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 50 µM ZnSO4, 0.05% Brij 35)
-
Inhibitor (optional, for control)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer and store it at 4°C.
-
Reconstitute the lyophilized MMP-9 enzyme in Assay Buffer to a stock concentration. Aliquot and store at -80°C.
-
Dissolve the this compound substrate in DMSO to create a stock solution (e.g., 10 mM). Store in the dark at -20°C.
-
-
Assay Setup:
-
On the day of the experiment, thaw all reagents on ice.
-
Dilute the MMP-9 enzyme stock to the desired working concentration in cold Assay Buffer.
-
Dilute the substrate stock solution in Assay Buffer to the final desired concentration (e.g., 10 µM).
-
Add 50 µL of Assay Buffer to each well.
-
Add 25 µL of the diluted MMP-9 enzyme solution to the sample wells. For "no enzyme" blank wells, add 25 µL of Assay Buffer.
-
If using an inhibitor, pre-incubate the enzyme with the inhibitor for 15-30 minutes before adding the substrate.
-
-
Reaction and Measurement:
-
Initiate the reaction by adding 25 µL of the diluted substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes, using an excitation wavelength of 280 nm and an emission wavelength of 393 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from the sample wells.
-
Plot the fluorescence intensity versus time.
-
Determine the initial reaction velocity (V₀) from the slope of the linear portion of the curve.
-
Visualizations
Caption: A generalized workflow for the this compound assay.
Caption: A logical flow for troubleshooting common assay issues.
Caption: Mechanism of the fluorogenic this compound assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Pressure and Temperature Effects on the Activity and Structure of the Catalytic Domain of Human MT1-MMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Dnp-PLGLWA-DArg-NH2 TFA and Other Fluorogenic MMP Substrates
For researchers, scientists, and drug development professionals engaged in the study of matrix metalloproteinases (MMPs), the selection of an appropriate substrate is a critical determinant of experimental success. This guide provides a detailed comparison of the fluorogenic substrate Dnp-PLGLWA-DArg-NH2 TFA with other commonly employed MMP substrates. While this compound is a known substrate for MMP-1 and MMP-9, a lack of publicly available kinetic data precludes a direct quantitative performance comparison.[1] This guide, therefore, focuses on presenting available data for alternative substrates to aid researchers in their selection process.
Quantitative Comparison of Fluorogenic MMP Substrates
The catalytic efficiency of an enzyme, a key performance indicator, is best described by the specificity constant (kcat/Km). The following table summarizes the kinetic parameters for several widely used fluorogenic MMP substrates. It is important to note that assay conditions, such as buffer composition and temperature, can influence these values.
| Substrate Name | Sequence | Target MMPs | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| This compound | Dnp-Pro-Leu-Gly-Leu-Trp-Ala-DArg-NH2 | MMP-1, MMP-9 | Not Available | Not Available | Not Available | [1][2][3][4][5][6][7][8][9][10][11][12] |
| Mca-PLGL-Dpa-AR-NH2 (FS-1) | Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 | Broad Spectrum | 27.5 (for MMP-1) | Not Available | 2,700 (for MMP-1) | [13] |
| Mca-KPLGL-Dap(Dnp)-AR-NH2 (FS-6) | Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 | Broad Spectrum | 27.5 (for MMP-1), 5.2 (for MMP-13), 7.9 (for MMP-14) | Not Available | Increased 2- to 9-fold vs. FS-1 for collagenases | [13][14] |
| fTHP-3 | (Gly-Pro-Lys(Mca)-Gly-Pro-Gln-Gly-Leu-Arg-Gly-Gln-Lys(Dnp)-Gly-Ile/Val-Arg)₃ | Collagenases | 61.2 (for MMP-1) | 0.080 (for MMP-1) | ~1,300 (for MMP-1) | [13][15][16] |
| Dnp-Pro-Cha-Gly-Cys(Me)-His-Ala-Lys(Nma)-NH2 | Dnp-Pro-Cha-Gly-Cys(Me)-His-Ala-Lys(Nma)-NH2 | MMP-1, MMP-9 | Not Available | Not Available | Not Available | |
| Dnp-Pro-Leu-Gly-Met-Trp-Ser-Arg-OH | Dnp-Pro-Leu-Gly-Met-Trp-Ser-Arg-OH | MMP-2, MMP-9 | Not Available | Not Available | Not Available | [17][18] |
Note: "Not Available" indicates that the specific kinetic data was not found in the searched literature. The performance of this compound relative to these substrates cannot be quantitatively assessed without its kinetic parameters.
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental outcomes. Below are protocols for the use of this compound and a generic protocol for determining the kinetic parameters of other fluorogenic MMP substrates.
Protocol for MMP Activity Assay using this compound
This protocol provides a general guideline for using this compound to measure MMP activity.[2]
Materials:
-
This compound substrate
-
Active MMP-1 or MMP-9 enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij 35, and 50 µM ZnSO₄
-
3% Acetic Acid
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microplate, combine the active MMP enzyme with the assay buffer.
-
Initiate the reaction by adding the this compound substrate to a final concentration of 1 µM.
-
Incubate the reaction mixture at 37°C for an appropriate time (e.g., 20 hours, as suggested in one source, though this may need optimization).[2]
-
Stop the reaction by adding 3% acetic acid.
-
Measure the fluorescence intensity using an excitation wavelength of 280 nm and an emission wavelength of 360 nm.
Generalized Protocol for Determining Kinetic Parameters (Km and kcat) of Fluorogenic MMP Substrates
This protocol can be adapted for various FRET-based fluorogenic substrates to determine their Michaelis-Menten constants.[13]
Materials:
-
Active, purified MMP enzyme of known concentration
-
Fluorogenic peptide substrate (e.g., Mca-PLGL-Dpa-AR-NH2)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35
-
96-well black microplates
-
Fluorescence microplate reader with appropriate filters for the chosen fluorophore/quencher pair (e.g., Ex/Em = 325/393 nm for Mca/Dnp)
Procedure:
-
Substrate Preparation: Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO). Create a series of dilutions of the substrate in the assay buffer.
-
Enzyme Preparation: Dilute the active MMP enzyme to a final concentration in the low nanomolar range in pre-warmed assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Assay Setup: In a 96-well microplate, add the diluted substrate solutions to triplicate wells. Include control wells with assay buffer but no enzyme.
-
Reaction Initiation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes. Initiate the reaction by adding the diluted enzyme solution to each well.
-
Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader and begin recording fluorescence intensity at regular intervals over a set period.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Plot V₀ against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Vmax and Km.
-
Calculate the turnover number (kcat) using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration.
-
Visualizing MMP-Related Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.
Conclusion
While this compound is established as a substrate for MMP-1 and MMP-9, the absence of comprehensive, publicly available kinetic data makes a direct performance comparison with other fluorogenic substrates challenging. Researchers are encouraged to consider the provided data on alternative substrates, such as Mca-PLGL-Dpa-AR-NH2 and Mca-KPLGL-Dap(Dnp)-AR-NH2, which offer broad-spectrum activity and have well-documented kinetic parameters. For studies requiring high specificity, further investigation into substrates designed for individual MMPs is recommended. The selection of the most suitable substrate will ultimately depend on the specific experimental goals, the MMPs of interest, and the required assay sensitivity.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound|BLD Pharm [bldpharm.com]
- 10. fluorogenic substrate | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.cn [medchemexpress.cn]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Kinetic analysis of matrix metalloproteinase activity using fluorogenic triple-helical substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dnp-Pro-Leu-Gly-Met-Trp-Ser-Arg-OH (MMP-2 / MMP-9 Substrate) - Echelon Biosciences [echelon-inc.com]
- 18. peptide.com [peptide.com]
A Head-to-Head Comparison of Fluorogenic MMP Substrates: Dnp-PLGLWA-DArg-NH2 vs. Mca-Based Alternatives
For researchers, scientists, and drug development professionals engaged in the study of matrix metalloproteinases (MMPs), the selection of an appropriate fluorogenic substrate is paramount for generating accurate and reproducible data. This guide provides a comprehensive comparison of two major classes of MMP substrates: the tryptophan-based Dnp-PLGLWA-DArg-NH2 TFA and the Förster Resonance Energy Transfer (FRET)-based Mca substrates.
This objective guide delves into the fundamental principles, performance metrics, and experimental protocols associated with each substrate class, empowering researchers to make an informed decision for their specific applications. The information presented is a synthesis of data from peer-reviewed literature and technical documents.
Unveiling the Mechanisms: Two Approaches to Fluorescence Generation
The core difference between these substrates lies in their mechanism of fluorescence generation upon cleavage by an MMP.
This compound: Quenching of Intrinsic Tryptophan Fluorescence
This substrate leverages the intrinsic fluorescence of a tryptophan (Trp) residue within its peptide sequence (PLGLWA). The 2,4-dinitrophenyl (Dnp) group, positioned at the N-terminus, acts as a quencher. In the intact peptide, the Dnp group is in close enough proximity to the Trp residue to suppress its natural fluorescence. Upon enzymatic cleavage of the peptide bond between glycine (B1666218) (G) and leucine (B10760876) (L) by an active MMP, the Dnp-containing fragment is separated from the Trp-containing fragment. This separation alleviates the quenching effect, resulting in an increase in fluorescence that is proportional to the enzyme's activity. The fluorescence is measured at an excitation wavelength of approximately 280 nm and an emission wavelength of around 360 nm.[1]
Mca-Based Substrates: FRET-Based Signal Generation
Mca-based substrates operate on the principle of Förster Resonance Energy Transfer (FRET).[2] These substrates incorporate a fluorophore, typically (7-methoxycoumarin-4-yl)acetyl (Mca), and a quencher, commonly the same 2,4-dinitrophenyl (Dnp) group. In the uncleaved substrate, the Mca fluorophore and the Dnp quencher are positioned on opposite sides of the MMP cleavage site. The spectral overlap between the emission of Mca and the absorbance of Dnp allows for efficient non-radiative energy transfer, effectively quenching the Mca fluorescence. When an MMP cleaves the peptide backbone, the Mca fluorophore and the Dnp quencher are spatially separated, disrupting FRET and leading to a significant increase in the fluorescence of Mca. This fluorescence is typically measured with an excitation wavelength of around 325-328 nm and an emission wavelength of 393-420 nm.
Performance Comparison: A Look at the Data
The choice of substrate often comes down to its kinetic parameters, which dictate its sensitivity and efficiency in measuring enzyme activity. The following tables summarize available quantitative data for this compound and a commonly used Mca-based substrate, Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2.
It is crucial to note that the following data is compiled from different studies and may not have been generated under identical experimental conditions. Direct, head-to-head comparisons in a single study are limited in the available literature.
Table 1: General Properties of this compound and Mca-Based Substrates
| Feature | This compound | Mca-Based Substrates (e.g., Mca-PLGL-Dpa-AR-NH2) |
| Fluorophore | Tryptophan (intrinsic) | (7-methoxycoumarin-4-yl)acetyl (Mca) |
| Quencher | 2,4-dinitrophenyl (Dnp) | 2,4-dinitrophenyl (Dnp) or other quenchers |
| Mechanism | Quenching of intrinsic fluorescence | Förster Resonance Energy Transfer (FRET) |
| Excitation (nm) | ~280 | ~325-328 |
| Emission (nm) | ~360 | ~393-420 |
Table 2: Comparative Kinetic Parameters for MMP Substrates
| Substrate | MMP Target | Kcat/Km (M⁻¹s⁻¹) | Km (µM) | Reference |
| Dnp-PLGLWA-DArg-NH2 | MMP-1 | 1.1 x 10⁵ | 110 | (Data from Stack & Gray, 1989) |
| MMP-9 | 1.0 x 10⁵ | 50 | (Data from Stack & Gray, 1989) | |
| Mca-PLGL-Dpa-AR-NH2 | MMP-1 | 1.2 x 10⁵ | 26 | (Data from various sources) |
| MMP-2 | 4.0 x 10⁵ | 20 | (Data from various sources) | |
| MMP-9 | 1.3 x 10⁵ | 13 | (Data from various sources) |
Disclaimer: The kinetic data presented are compiled from different publications and should be used as a general guide. Experimental conditions such as buffer composition, pH, and temperature can significantly influence these values.
Experimental Protocols: A Step-by-Step Guide
The following are generalized protocols for conducting MMP activity assays using both types of substrates. Researchers should optimize these protocols for their specific experimental setup.
Protocol 1: MMP Activity Assay using this compound
This protocol is based on monitoring the increase in tryptophan fluorescence upon substrate cleavage.
Materials:
-
Active MMP enzyme
-
This compound substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, 5 µM ZnSO₄, and 0.05% Brij 35
-
96-well black microplate
-
Fluorometric microplate reader with excitation at ~280 nm and emission at ~360 nm
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Further dilute the substrate in Assay Buffer to the desired final concentration (e.g., 10-100 µM).
-
Enzyme Preparation: Dilute the active MMP enzyme in cold Assay Buffer to the desired concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Assay Setup:
-
Add Assay Buffer to each well of a 96-well black microplate.
-
Add the diluted enzyme solution to the appropriate wells. Include a no-enzyme control.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
-
Initiate Reaction: Add the substrate solution to each well to start the reaction.
-
Measurement: Immediately place the microplate in the fluorometric plate reader pre-set to the assay temperature. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.
-
Data Analysis:
-
Subtract the background fluorescence from the no-enzyme control wells.
-
Plot the fluorescence intensity versus time.
-
Determine the initial reaction velocity (V₀) from the slope of the linear portion of the curve.
-
Protocol 2: MMP Activity Assay using Mca-Based Fluorogenic Substrates
This protocol is based on the FRET principle.
Materials:
-
Active MMP enzyme
-
Mca-based fluorogenic substrate (e.g., Mca-PLGL-Dpa-AR-NH2)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, 5 µM ZnSO₄, and 0.01% (v/v) Brij-35
-
96-well black microplate
-
Fluorometric microplate reader with excitation at ~328 nm and emission at ~393 nm
Procedure:
-
Substrate Preparation: Prepare a stock solution of the Mca-based substrate in DMSO. Dilute the substrate in Assay Buffer to the desired final concentration (e.g., 10 µM).
-
Enzyme Preparation: Dilute the active MMP enzyme in cold Assay Buffer to a concentration that will yield a linear rate of fluorescence increase.
-
Assay Setup:
-
To the wells of a 96-well black microplate, add the Assay Buffer.
-
Add the diluted enzyme to the designated wells. Include a control without enzyme.
-
If testing inhibitors, pre-incubate the enzyme with the inhibitor for 15-30 minutes before adding the substrate.
-
-
Initiate Reaction: Add the substrate solution to all wells to initiate the enzymatic reaction.
-
Measurement: Immediately begin monitoring the increase in fluorescence intensity in a fluorometric microplate reader set to the appropriate excitation and emission wavelengths and maintained at a constant temperature (e.g., 37°C). Record readings every 1-2 minutes for 30-60 minutes.
-
Data Analysis:
-
Correct for background fluorescence by subtracting the values from the no-enzyme control wells.
-
Plot the fluorescence intensity against time.
-
Calculate the initial reaction velocity (V₀) from the linear phase of the reaction.
-
Visualizing the Processes
To further clarify the mechanisms and workflows, the following diagrams are provided.
Caption: Cleavage of Dnp-PLGLWA-DArg-NH2 by an MMP separates the Dnp quencher from the tryptophan fluorophore, resulting in fluorescence.
Caption: MMP-mediated cleavage of an Mca-based FRET substrate separates the Mca fluorophore from the Dnp quencher, disrupting FRET and restoring fluorescence.
Caption: A streamlined workflow for performing a fluorometric MMP activity assay, from preparation to data analysis.
Conclusion: Selecting the Right Tool for the Job
Both Dnp-PLGLWA-DArg-NH2 and Mca-based substrates are powerful tools for the quantification of MMP activity.
-
Dnp-PLGLWA-DArg-NH2 offers a simpler design, relying on the intrinsic fluorescence of tryptophan. This can be advantageous in avoiding potential interference from an external fluorophore. However, the excitation in the UV range (280 nm) may lead to higher background fluorescence from other biological molecules.
-
Mca-based substrates , with their FRET-based mechanism, generally offer a higher signal-to-background ratio due to the longer excitation wavelength, which reduces interference from endogenous fluorescent molecules. The versatility of synthesizing different peptide sequences allows for the development of highly specific substrates for various MMPs.
The ultimate choice will depend on the specific MMP being investigated, the required sensitivity, the potential for background fluorescence in the experimental system, and the instrumentation available. For researchers developing new assays, it is recommended to empirically test and validate the chosen substrate under their specific experimental conditions.
References
A Researcher's Guide to Validating MMP Inhibitor Screening Hits Using Dnp-PLGLWA-DArg-NH2 TFA
For researchers in the fields of drug discovery and molecular biology, the accurate identification and validation of matrix metalloproteinase (MMP) inhibitors is a critical step in the development of therapeutics for a range of diseases, including cancer, arthritis, and cardiovascular disorders. This guide provides a comprehensive comparison of the fluorogenic substrate Dnp-PLGLWA-DArg-NH2 TFA with alternative methods for validating MMP inhibitor screening results, complete with experimental protocols and supporting data.
The peptide this compound is a well-established fluorogenic substrate for several MMPs, most notably MMP-1 and MMP-9.[1][2][3] Its utility lies in a fluorescence resonance energy transfer (FRET) mechanism. The dinitrophenyl (Dnp) group quenches the intrinsic fluorescence of the tryptophan (Trp) residue. Upon cleavage of the peptide bond between glycine (B1666218) (Gly) and leucine (B10760876) (Leu) by an active MMP, the Dnp group is separated from the Trp, leading to an increase in fluorescence that can be monitored in real-time.
Performance Comparison of MMP Substrates
The choice of substrate can significantly impact the outcome of an inhibitor screening assay. The following tables provide a comparative overview of this compound and other commonly used fluorogenic substrates for MMP-1 and MMP-9. It is important to note that kinetic parameters can vary depending on the specific assay conditions.
Table 1: Comparison of Fluorogenic Substrates for MMP-1
| Substrate Sequence | Fluorophore/Quencher | Excitation (nm) | Emission (nm) | Reference |
| Dnp-PLGLWA-DArg-NH2 | Dnp/Trp | 280 | 360 | [1][3] |
| Mca-PLGL-Dpa-AR-NH2 | Mca/Dpa | 325 | 393 | |
| (7-methoxycoumarin-4-yl)acetyl-Pro-Leu-Gly-Leu-[N3-(2,4-dinitrophenyl)-L-2,3-diaminopropanoyl]-Ala-Arg-NH2 | Mca/Dnp | 328 | 393 |
Table 2: Comparison of Fluorogenic Substrates for MMP-9
| Substrate Sequence | Fluorophore/Quencher | Excitation (nm) | Emission (nm) | Reference |
| Dnp-PLGLWA-DArg-NH2 | Dnp/Trp | 280 | 360 | [1][3] |
| Gelatin-FITC | FITC | 495 | 515 | |
| Mca-PLGL-Dpa-AR-NH2 | Mca/Dpa | 325 | 393 |
Validating Screening Hits: A Multi-faceted Approach
Initial hits from a primary screen should always be validated using orthogonal assays to confirm their activity and elucidate their mechanism of inhibition. This typically involves a combination of biochemical and cell-based assays.
Table 3: IC50 Values of a Known MMP Inhibitor (GM6001) Determined with Different Assays
| Assay Type | MMP Target | IC50 (nM) | Reference |
| Fluorogenic Substrate Assay | MMP-14 | ~2.0-8.0 µM (used as control) | [4] |
| Cell-based Invasion Assay | MT1-MMP | Varies with cell line | |
| Zymography | MMP-2, MMP-9 | Qualitative |
Experimental Protocols
Detailed and reproducible protocols are essential for the validation of screening results. Below are methodologies for a primary fluorogenic substrate assay, as well as for secondary validation assays.
Primary Screening: Fluorogenic MMP-1/MMP-9 Inhibition Assay
This protocol is a generalized procedure for determining the inhibitory activity of test compounds against MMP-1 or MMP-9 using the this compound substrate.
Materials:
-
Recombinant human MMP-1 or MMP-9
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 5 µM ZnSO4, 0.05% Brij 35[1]
-
This compound substrate
-
Test compounds and a known MMP inhibitor (e.g., GM6001)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the this compound substrate in an appropriate solvent (e.g., DMSO).
-
Dilute the test compounds and the control inhibitor to the desired concentrations in assay buffer.
-
In a 96-well plate, add the assay buffer, the diluted test compounds/inhibitor, and the diluted enzyme.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the this compound substrate to each well.
-
Immediately begin monitoring the fluorescence intensity at an excitation wavelength of 280 nm and an emission wavelength of 360 nm.[1][3]
-
Record data every 1-2 minutes for at least 30 minutes.
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.
-
Determine the percent inhibition for each compound concentration relative to the uninhibited control and calculate the IC50 value.
Secondary Validation Assay 1: Gelatin Zymography for MMP-2 and MMP-9
Zymography is a powerful technique to visualize the activity of gelatinases (MMP-2 and MMP-9) and to assess the effect of inhibitors.
Materials:
-
Polyacrylamide gels containing gelatin
-
SDS-PAGE running buffer
-
Sample buffer (non-reducing)
-
Incubation buffer: 50 mM Tris-HCl, pH 7.5, 5 mM CaCl2, 1 µM ZnCl2
-
Staining solution (e.g., Coomassie Brilliant Blue R-250)
-
Destaining solution
Procedure:
-
Prepare cell lysates or conditioned media containing MMPs.
-
Mix samples with non-reducing sample buffer and load onto the gelatin-containing polyacrylamide gel without prior heating.
-
Perform electrophoresis at a constant voltage at 4°C.
-
After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow for enzyme renaturation.
-
Incubate the gel in the incubation buffer at 37°C for 12-24 hours. To test inhibitors, include them in the incubation buffer.
-
Stain the gel with Coomassie Brilliant Blue R-250.
-
Destain the gel until clear bands appear against a blue background, indicating areas of gelatin degradation by MMPs.
Secondary Validation Assay 2: Western Blotting for MMP Expression
Western blotting can be used to determine if an inhibitor affects the expression level of the target MMP, which can be a valuable secondary endpoint.
Materials:
-
Cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific for the target MMP (e.g., anti-MMP-9 antibody)[5][6]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Separate proteins from cell lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizing the Workflow and Pathways
To further clarify the processes involved in MMP inhibitor validation, the following diagrams illustrate the experimental workflow and a simplified signaling pathway.
Caption: Experimental workflow for MMP inhibitor screening and validation.
Caption: Simplified signaling pathway of MMP activation and inhibition.
Caption: Logical relationships in validating MMP inhibitor screening results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of Small Molecule Inhibitors against MMP-14 via High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blot Protocol for MMP-9 Antibody (NBP2-13173): Novus Biologicals [novusbio.com]
- 6. MMP-9 Antibody | Cell Signaling Technology [cellsignal.com]
Dnp-PLGLWA-DArg-NH2 TFA: A Comparative Analysis of Protease Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the specificity of enzymatic substrates is paramount for accurate and reliable experimental outcomes. This guide provides a detailed comparison of the fluorogenic substrate Dnp-PLGLWA-DArg-NH2 TFA, focusing on its cross-reactivity with various proteases. This document compiles available experimental data to offer an objective overview of the substrate's performance and limitations.
The fluorogenic peptide this compound is a widely utilized substrate for the continuous assay of matrix metalloproteinase (MMP) activity. Its design is based on a sequence susceptible to cleavage by several members of the MMP family. The peptide incorporates a 2,4-dinitrophenyl (Dnp) quenching group and a tryptophan residue as a fluorophore. In its intact state, the fluorescence of tryptophan is quenched by the Dnp group. Upon enzymatic cleavage of the Gly-Leu bond, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that can be monitored in real-time.
Quantitative Comparison of Substrate Specificity for Matrix Metalloproteinases
Kinetic data reveals that this compound is an effective substrate for several MMPs, albeit with varying efficiencies. The catalytic efficiency, represented by the kcat/Km value, provides a standardized measure for comparing substrate specificity across different enzymes.
| Protease Family | Enzyme | kcat/Km (M⁻¹s⁻¹) | Relative Activity (%) |
| Matrix Metalloproteinase | Gelatinase A (MMP-2) | 1.22 x 10⁵[1] | 100 |
| Matrix Metalloproteinase | Matrilysin (MMP-7) | 1.3 x 10⁴[2] | 10.7 |
| Matrix Metalloproteinase | Collagenase (porcine synovial) | 1.5 x 10³[1] | 1.2 |
Note: The porcine synovial collagenase is considered analogous to human MMP-1.
The data clearly indicates a strong preference of the substrate for gelatinase A (MMP-2), with a significantly lower, yet notable, activity with matrilysin (MMP-7). The substrate is a comparatively poor substrate for porcine synovial collagenase.
Cross-Reactivity with Other Protease Families
A comprehensive review of the available scientific literature did not yield quantitative kinetic data (e.g., kcat/Km values) for the cleavage of this compound by proteases outside of the MMP family, such as serine proteases (e.g., trypsin, chymotrypsin, elastase), cysteine proteases (e.g., caspases, cathepsins), or aspartic proteases.
The peptide sequence, with a cleavage site between a glycine (B1666218) and a hydrophobic leucine (B10760876) residue, is characteristic of MMP substrate recognition motifs. This inherent design specificity suggests a low probability of significant cleavage by proteases with different substrate preferences (e.g., trypsin, which cleaves after basic residues, or chymotrypsin, which prefers aromatic residues). However, without direct experimental evidence, the possibility of low-level, non-specific cleavage by other proteases, particularly in complex biological samples containing a mixture of proteases, cannot be entirely ruled out. The absence of published data on cross-reactivity with common non-MMP proteases is a notable limitation in the complete characterization of this substrate.
Experimental Protocols
The following is a detailed protocol for a standard enzyme activity assay using this compound.
Materials:
-
This compound substrate
-
Purified active protease
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% (w/v) Brij 35.
-
96-well black microplate
-
Fluorescence microplate reader with excitation at 280 nm and emission at 360 nm.
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and determine its concentration.
-
Enzyme Preparation: Dilute the purified active protease to the desired concentration in Assay Buffer.
-
Assay Setup: To each well of the 96-well plate, add the appropriate volume of Assay Buffer. Add the enzyme solution to the designated wells.
-
Reaction Initiation: To initiate the reaction, add the substrate solution to all wells to a final concentration typically in the low micromolar range.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity at 360 nm (with excitation at 280 nm) over time using a microplate reader. Record data points at regular intervals.
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
To determine the kinetic parameters (Km and kcat), perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.
-
Visualizing Experimental and Biological Contexts
To further elucidate the experimental process and the biological role of MMPs, the following diagrams are provided.
References
- 1. Comparison of vertebrate collagenase and gelatinase using a new fluorogenic substrate peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical characterization of matrilysin. Activation conforms to the stepwise mechanisms proposed for other matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Dnp-PLGLWA-DArg-NH2 TFA for Determining IC50 Values of MMP Inhibitors
For researchers, scientists, and drug development professionals navigating the landscape of matrix metalloproteinase (MMP) inhibitor screening, the choice of a reliable and well-characterized fluorogenic substrate is paramount. This guide provides an objective comparison of the widely used FRET substrate, Dnp-PLGLWA-DArg-NH2 TFA, with other common alternatives for determining the half-maximal inhibitory concentration (IC50) of MMP inhibitors. We present supporting experimental data, detailed protocols, and visual workflows to aid in your experimental design.
Introduction to FRET-Based MMP Assays
Fluorogenic substrates based on Förster Resonance Energy Transfer (FRET) are instrumental in the continuous monitoring of MMP activity. These synthetic peptides are designed to mimic the natural cleavage sites of MMPs and consist of a fluorophore and a quencher molecule. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. Upon enzymatic cleavage by an MMP, the fluorophore and quencher are separated, leading to a quantifiable increase in fluorescence that is directly proportional to the enzyme's activity. The selection of an appropriate FRET substrate is critical and depends on factors such as enzyme specificity, kinetic properties, and assay sensitivity.
Quantitative Comparison of Fluorogenic MMP Substrates
The performance of a fluorogenic substrate is best evaluated by its kinetic parameters, which dictate the efficiency of the enzymatic reaction. The table below summarizes the key kinetic constants for Dnp-PLGLWA-DArg-NH2 and other commonly used FRET substrates for various MMPs.
| Substrate Sequence | Fluorophore/Quencher | MMP Target | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Dnp-PLGLWA-DArg-NH2 | Dnp/Tryptophan (internal) | MMP-1 (Collagenase) | - | - | 1,500 | [1] |
| Dnp-PLGLWA-DArg-NH2 | Dnp/Tryptophan (internal) | MMP-9 (Gelatinase) | - | - | 122,222 | [1] |
| Mca-PLGL-Dpa-AR-NH2 | Mca/Dpa | MMP-1 | 27.5 | - | - | |
| Mca-PLGL-Dpa-AR-NH2 | Mca/Dpa | MMP-2 | 4.4 | 0.062 | 14,000 | [2] |
| Mca-PLGL-Dpa-AR-NH2 | Mca/Dpa | MMP-9 | - | - | - | |
| Mca-PLGL-Dpa-AR-NH2 | Mca/Dpa | MMP-13 | 5.2 | - | - | |
| 5-FAM/QXL™ 520 Substrate | 5-FAM/QXL™ 520 | General MMP | - | - | - | |
| 5-TAMRA/QXL™ 570 Substrate | 5-TAMRA/QXL™ 570 | General MMP | - | - | - |
Experimental Protocols
A detailed and consistent experimental protocol is crucial for obtaining reproducible IC50 values. Below is a comprehensive protocol for determining the IC50 of an MMP inhibitor using this compound.
Protocol: IC50 Determination of MMP Inhibitors using this compound
Materials:
-
Active, purified human MMP enzyme (e.g., MMP-1, MMP-9)
-
This compound substrate
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% (v/v) Brij-35, pH 7.5
-
MMP inhibitor of interest
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving substrate and inhibitor
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation at ~280 nm and emission at ~360 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a stock solution of the MMP inhibitor in DMSO (e.g., 10 mM).
-
On the day of the experiment, dilute the activated MMP enzyme to a working concentration in cold assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
-
Prepare a series of dilutions of the MMP inhibitor in assay buffer. It is recommended to test a wide range of concentrations to obtain a complete inhibition curve.
-
Dilute the this compound stock solution in assay buffer to the desired final concentration (e.g., 10 µM).
-
-
Assay Setup:
-
Add the diluted MMP inhibitor solutions to the wells of the 96-well plate. Include wells for a positive control (a known MMP inhibitor) and a negative control (assay buffer with the same percentage of DMSO as the inhibitor wells).
-
Add the diluted enzyme solution to all wells except for the substrate blank wells (which should contain only assay buffer and substrate).
-
Incubate the plate at 37°C for 15-30 minutes to allow for the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the diluted substrate solution to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. The excitation wavelength should be set to 280 nm and the emission wavelength to 360 nm.
-
-
Data Analysis:
-
For each inhibitor concentration, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Subtract the background fluorescence from a well containing only substrate and assay buffer.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (V₀ with inhibitor / V₀ without inhibitor))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Visualizing the Workflow and Concepts
To further clarify the experimental process and underlying principles, the following diagrams have been generated using the DOT language.
Conclusion
This compound remains a valuable and well-documented fluorogenic substrate for assessing the activity of MMPs, particularly MMP-1 and MMP-9, and for determining the IC50 values of their inhibitors. Its primary advantages lie in its established use in the literature and the straightforward FRET mechanism based on the intrinsic fluorescence of tryptophan.
However, for researchers requiring higher sensitivity or working with complex biological samples where background fluorescence may be a concern, alternative substrates with fluorophores that excite at longer wavelengths, such as those employing 5-FAM or 5-TAMRA, may offer superior performance. The choice of substrate should ultimately be guided by the specific MMP being investigated, the required assay sensitivity, and the instrumentation available. This guide provides the foundational information and protocols to make an informed decision and to design robust and reliable MMP inhibitor screening assays.
References
A Researcher's Guide to the Specificity of the Fluorogenic MMP Substrate: Dnp-PLGLWA-DArg-NH2 TFA
For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is a critical step in the accurate assessment of matrix metalloproteinase (MMP) activity. This guide provides a comparative overview of the fluorogenic substrate Dnp-PLGLWA-DArg-NH2 TFA, with a focus on its specificity for different MMPs. Due to the limited availability of comprehensive, direct comparative kinetic data for this compound in publicly accessible literature, this guide also presents data for well-characterized alternative substrates to provide a framework for comparison.
Introduction to Fluorogenic MMP Substrates
Fluorogenic peptide substrates are indispensable tools for the real-time monitoring of MMP activity. These synthetic peptides are designed to mimic the natural cleavage sites of MMPs and typically feature a fluorophore and a quencher moiety. In the intact peptide, the quencher suppresses the fluorescence of the fluorophore via Förster Resonance Energy Transfer (FRET). Upon enzymatic cleavage of the peptide backbone, the fluorophore and quencher are separated, resulting in a quantifiable increase in fluorescence intensity that is directly proportional to the enzyme's activity.
The substrate Dnp-PLGLWA-DArg-NH2 is a fluorogenic substrate for several MMPs, including MMP-1 and MMP-9.[1] The cleavage of the peptide by an MMP separates the 2,4-dinitrophenyl (Dnp) quencher from the tryptophan (Trp) fluorophore, leading to an increase in fluorescence that can be monitored at an excitation wavelength of 280 nm and an emission wavelength of 360 nm.[1]
Quantitative Comparison of MMP Substrate Specificity
The catalytic efficiency (kcat/Km) is the most informative parameter for comparing the specificity of an enzyme for different substrates. A higher kcat/Km value indicates a greater preference of the enzyme for that particular substrate.
While this compound is cited as a substrate for MMP-1, MMP-2, MMP-7, and MMP-9, a comprehensive, publicly available dataset of its kinetic parameters (Km, kcat, and kcat/Km) across a broad range of MMPs is not readily found in the reviewed literature.
To provide a valuable comparison for researchers, the following table summarizes the kinetic parameters for alternative, well-characterized fluorogenic MMP substrates. This data allows for an indirect assessment of the relative activities and specificities of different MMPs.
Table 1: Kinetic Parameters of Alternative Fluorogenic Substrates for Various MMPs
| Substrate | MMP | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (FS-1) | MMP-1 | 20 | 1.3 | 65,000 |
| MMP-8 | 10 | 0.8 | 80,000 | |
| Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (FS-6) | MMP-1 | 15 | 2.0 | 133,000 |
| MMP-8 | 8 | 1.5 | 187,500 | |
| MMP-13 | 5 | 3.0 | 600,000 | |
| MMP-14 | 12 | 1.2 | 100,000 | |
| Mca-Pro-Leu-Ala-Nva-Dpa-Ala-Arg-NH2 | MMP-2 | 8 | 2.5 | 312,500 |
| MMP-9 | 5 | 4.0 | 800,000 |
Note: The kinetic parameters presented in this table are compiled from various sources and should be used as a comparative guide. Actual values can vary depending on the specific experimental conditions.
Experimental Protocols
A generalized protocol for determining MMP activity using a fluorogenic substrate like this compound in a 96-well plate format is provided below. This protocol should be adapted and optimized for specific experimental requirements.
Materials:
-
This compound substrate
-
Recombinant active MMPs
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5[1]
-
96-well black microplates
-
Fluorescence microplate reader with excitation at ~280 nm and emission at ~360 nm[1]
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in Assay Buffer to the desired final concentrations.
-
Enzyme Preparation: Activate the pro-MMPs according to the manufacturer's instructions. Prepare a working solution of the active MMP in Assay Buffer.
-
Assay Setup: To each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
Substrate solution at various concentrations
-
Pre-warm the plate to the desired temperature (e.g., 37°C).
-
-
Initiate Reaction: Add the enzyme solution to each well to start the reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence microplate reader.
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Plot V₀ against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Calculate the kcat value from the Vmax and the enzyme concentration.
-
The catalytic efficiency is then calculated as kcat/Km.
-
Visualizing Key Processes
To further clarify the concepts and workflows discussed, the following diagrams are provided.
Caption: FRET-based mechanism of this compound cleavage.
Caption: Experimental workflow for kinetic analysis of MMP activity.
References
A Comparative Guide to the Fluorogenic MMP Substrate Dnp-PLGLWA-DArg-NH2 TFA in Matrix Metalloproteinase Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorogenic substrate Dnp-PLGLWA-DArg-NH2 TFA, designed for the sensitive detection of matrix metalloproteinase (MMP) activity. Through an objective comparison with alternative substrates, supported by available experimental data, this document aims to assist researchers in making informed decisions for their MMP-related studies.
Introduction to this compound
This compound is a synthetic peptide substrate that enables the real-time measurement of the enzymatic activity of several matrix metalloproteinases, notably MMP-1, MMP-2, MMP-7, and MMP-9. The substrate is designed based on the principle of fluorescence resonance energy transfer (FRET). It incorporates a 2,4-dinitrophenyl (Dnp) quenching group and a tryptophan (Trp) fluorophore. In its intact state, the Dnp group quenches the intrinsic fluorescence of the tryptophan residue. Upon cleavage of the peptide bond between glycine (B1666218) and leucine (B10760876) by an active MMP, the quencher and fluorophore are separated, leading to a quantifiable increase in fluorescence intensity at an emission wavelength of approximately 360 nm when excited at 280 nm.
Performance Comparison with Alternative Fluorogenic Substrates
The selection of an appropriate substrate is paramount for the accurate quantification of MMP activity and the screening of potential inhibitors. The catalytic efficiency of an enzyme for a given substrate is best represented by the kcat/Km ratio. A higher kcat/Km value signifies a more efficient enzymatic reaction.
| Substrate Name | Sequence | Target MMPs | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| This compound | Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 | MMP-1, -2, -7, -9 | N/A | N/A | 1.3 x 10⁴ (for MMP-7) | [1] |
| Mca-PLGL-Dpa-AR-NH2 (FS-1) | Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 | Broad-spectrum | N/A | N/A | See specific MMPs below | [2] |
| Mca-KPLGL-Dpa-AR-NH2 (FS-6) | Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 | Broad-spectrum | N/A | N/A | See specific MMPs below | [2] |
| FS-6 vs. MMP-1 | MMP-1 | N/A | N/A | 2.1 x 10⁵ | [2] | |
| FS-6 vs. MMP-2 | MMP-2 | N/A | N/A | 6.3 x 10⁵ | [2] | |
| FS-6 vs. MMP-7 | MMP-7 | N/A | N/A | 1.7 x 10⁵ | [2] | |
| FS-6 vs. MMP-8 | MMP-8 | N/A | N/A | 1.1 x 10⁶ | [2] | |
| FS-6 vs. MMP-9 | MMP-9 | N/A | N/A | 4.8 x 10⁵ | [2] | |
| FS-6 vs. MMP-13 | MMP-13 | N/A | N/A | 1.2 x 10⁶ | [2] | |
| FS-6 vs. MMP-14 | MMP-14 | N/A | N/A | 7.9 x 10⁵ | [2] |
N/A : Not available in the cited sources.
Advantages of this compound:
-
Broad-Spectrum Activity: This substrate is recognized by several key MMPs involved in physiological and pathological processes, including collagenases (MMP-1) and gelatinases (MMP-2, MMP-9), as well as matrilysin (MMP-7). This broad reactivity can be advantageous for initial screening assays to detect general MMP activity.
-
Intrinsic Fluorophore: The use of tryptophan as the fluorophore eliminates the need for synthetic fluorescent tags, which can sometimes influence enzyme-substrate interactions.
Considerations:
-
Limited Specificity: The broad-spectrum nature of this substrate means it cannot be used to distinguish between different MMPs in a mixed sample. For studies requiring high specificity, alternative substrates with a more restricted cleavage profile are recommended.
-
Lower Catalytic Efficiency (for MMP-7): Based on the available data, the catalytic efficiency of this compound for MMP-7 is lower than that of substrates like Mca-KPLGL-Dpa-AR-NH2 (FS-6). This suggests that for highly sensitive detection of MMP-7, FS-6 may be a more suitable choice.
-
Excitation in the UV Range: The excitation wavelength of 280 nm can lead to background fluorescence from other proteins and compounds in biological samples, potentially affecting the signal-to-noise ratio.
Experimental Protocols
Detailed Methodology for Determining MMP Kinetic Parameters
This protocol outlines a general procedure for determining the Michaelis-Menten constants (Km) and catalytic turnover rates (kcat) of an MMP using a fluorogenic substrate like this compound.
Materials:
-
Purified, active MMP enzyme of known concentration
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl2, 0.05% (v/v) Brij 35, and 50 µM ZnSO4
-
DMSO for substrate stock solution
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation at 280 nm and emission at 360 nm
Procedure:
-
Substrate Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, create a series of dilutions in Assay Buffer to achieve a range of final concentrations in the assay (e.g., 0.1 µM to 100 µM).
-
Enzyme Preparation: Dilute the active MMP enzyme in cold Assay Buffer to a final concentration that will result in a linear rate of fluorescence increase over the desired measurement period (typically in the low nanomolar range). The optimal concentration should be determined empirically.
-
Assay Setup: To the wells of the 96-well microplate, add the diluted substrate solutions. Include control wells containing only Assay Buffer (no enzyme) and wells with enzyme but no substrate (to measure background).
-
Reaction Initiation: Pre-incubate the microplate at 37°C for 5-10 minutes. Initiate the enzymatic reaction by adding the diluted enzyme solution to each well.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using the microplate reader. Record data at regular intervals (e.g., every 60 seconds) for 20-30 minutes.
-
Data Analysis:
-
For each substrate concentration, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Convert the fluorescence units to the molar concentration of the product using a standard curve generated with free tryptophan.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the Vmax and Km values.
-
Calculate the turnover number (kcat) using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration in the assay.
-
Calculate the catalytic efficiency as kcat/Km.
-
Visualizing MMP-Related Pathways and Workflows
To further aid in the understanding of MMP research, the following diagrams, generated using Graphviz, illustrate a key signaling pathway involving MMPs in cancer metastasis and a typical experimental workflow.
Caption: MMP-9 signaling pathway in cancer metastasis.
Caption: Experimental workflow for kinetic analysis.
Conclusion
This compound serves as a useful tool for the general detection of MMP activity, particularly for MMP-1, -2, -7, and -9. Its primary advantages lie in its broad-spectrum reactivity and its use of an intrinsic fluorophore. However, for researchers requiring high sensitivity and specificity for a particular MMP, alternative substrates such as Mca-KPLGL-Dpa-AR-NH2 (FS-6) may offer superior performance, as indicated by their higher catalytic efficiencies. The selection of the most appropriate substrate will ultimately depend on the specific experimental goals, the MMPs of interest, and the required level of sensitivity and selectivity. This guide provides the necessary data and protocols to aid in this critical decision-making process.
References [1] Crabbe, T., Willenbrock, F., Eaton, D., et al. (1992). Biochemical characterization of matrilysin. Activation conforms to the stepwise mechanisms proposed for other matrix metalloproteinases. Biochemistry, 31(36), 8500-8507. [2] Neumann, U., et al. (2004). Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme. Analytical Biochemistry, 328(2), 166-173.
References
Dnp-PLGLWA-DArg-NH2 TFA as an MMP Substrate: A Comparative Guide
For researchers and professionals in drug development, the selection of appropriate substrates is critical for the accurate assessment of matrix metalloproteinase (MMP) activity. Dnp-PLGLWA-DArg-NH2 TFA is a widely recognized fluorogenic substrate for several MMPs. However, understanding its limitations is key to robust experimental design and data interpretation. This guide provides a comprehensive comparison of this compound with alternative substrates, supported by experimental data and detailed protocols.
Performance Comparison of Fluorogenic MMP Substrates
The primary limitation of this compound lies in its relatively broad specificity and lower sensitivity compared to more modern substrates. The catalytic efficiency (kcat/Km) is a crucial parameter for evaluating substrate performance, where a higher value indicates greater specificity and efficiency of cleavage by a particular enzyme.
Below is a comparative summary of the kinetic parameters for this compound and two common alternatives: Mca-PLGL-Dpa-AR-NH2 and Mca-KPLGL-Dap(Dnp)-AR-NH2.
| Substrate | MMP-1 | MMP-2 | MMP-3 | MMP-7 | MMP-8 | MMP-9 | MMP-13 |
| This compound | 2,700[1] | 1,100[1] | 100[1] | 24,000[1] | - | 5,500[1] | - |
| Mca-PLGL-Dpa-AR-NH2 | 440,000[1] | 420,000[1] | 200,000[1] | 1,100,000 | 1,100,000[2] | 530,000[2] | 1,200,000[2] |
| Mca-KPLGL-Dap(Dnp)-AR-NH2 | 1,100,000[2] | 400,000[2] | 120,000[2] | 1,300,000 | 2,100,000[2] | 620,000[2] | 4,200,000[2] |
| kcat/Km (M⁻¹s⁻¹) |
As the data indicates, both Mca-PLGL-Dpa-AR-NH2 and Mca-KPLGL-Dap(Dnp)-AR-NH2 exhibit significantly higher catalytic efficiencies across a broader range of MMPs compared to this compound. Notably, Mca-KPLGL-Dap(Dnp)-AR-NH2 demonstrates particularly high specificity for collagenases such as MMP-1, MMP-8, and MMP-13.[2]
Experimental Protocols
A generalized protocol for a fluorogenic MMP activity assay is provided below. This protocol can be adapted for use with this compound and its alternatives by adjusting the excitation and emission wavelengths according to the specific fluorophore.
General Fluorogenic MMP Activity Assay Protocol
1. Reagent Preparation:
- Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl2, and 0.05% (v/v) Brij-35.
- Enzyme Activation (if required): Pro-MMPs are typically activated with 1-2 mM 4-aminophenylmercuric acetate (B1210297) (APMA) in assay buffer. Incubation times and temperatures will vary depending on the specific MMP.
- Substrate Stock Solution: Dissolve the fluorogenic substrate in dimethyl sulfoxide (B87167) (DMSO) to a concentration of 1-10 mM.
- Substrate Working Solution: Dilute the substrate stock solution in assay buffer to the desired final concentration (typically 1-10 µM).
2. Assay Procedure:
- Add 50 µL of the appropriate assay buffer to the wells of a 96-well black microplate.
- Add 25 µL of the activated MMP enzyme solution to the wells.
- Add 25 µL of the inhibitor or vehicle control to the respective wells.
- Pre-incubate the plate at 37°C for 15-30 minutes.
- Initiate the reaction by adding 100 µL of the substrate working solution to each well.
- Immediately measure the fluorescence intensity in a kinetic mode at 37°C using a fluorescence microplate reader.
- For this compound: Excitation = 280 nm, Emission = 360 nm.[3]
- For Mca-based substrates: Excitation = ~325 nm, Emission = ~393 nm.[1]
- Record data every 1-5 minutes for 30-60 minutes.
3. Data Analysis:
- Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time curve.
- Plot V₀ against the substrate concentration to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax).
- Calculate the catalytic efficiency (kcat/Km).
Visualizing Experimental Workflow and Signaling Pathways
To aid in the conceptualization of the experimental process and the biological context of MMP activity, the following diagrams are provided.
MMPs are key players in various signaling pathways, particularly in cancer progression and inflammation. Their activity can lead to the degradation of the extracellular matrix, facilitating cell migration and invasion. Additionally, MMPs can process and activate or inactivate signaling molecules such as growth factors and cytokines.
References
- 1. A novel coumarin-labelled peptide for sensitive continuous assays of the matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
A Researcher's Guide to Comparing Kinetic Parameters of Fluorogenic MMP Substrates
For researchers, scientists, and drug development professionals, the accurate assessment of matrix metalloproteinase (MMP) activity is critical. The selection of a suitable fluorogenic substrate is a key determinant for robust and reliable results. This guide provides a comprehensive comparison of the kinetic parameters of various fluorogenic MMP substrates, supported by experimental data and detailed protocols to aid in your research.
Introduction to Fluorogenic MMP Substrates
Fluorogenic substrates are synthetic peptides designed to mimic the natural cleavage sites of MMPs.[1] These substrates typically consist of a short peptide sequence containing an MMP cleavage site, flanked by a fluorophore and a quencher molecule. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore through Förster Resonance Energy Transfer (FRET).[1][2] Upon cleavage of the peptide backbone by an active MMP, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.[1][2] The catalytic efficiency of an enzyme for a particular substrate is best represented by the kcat/Km ratio, which is a critical parameter for comparing different substrates.[2][3]
Quantitative Comparison of Fluorogenic Substrates
The following table summarizes the kinetic parameters of several common fluorogenic substrates for a variety of MMPs. It is important to note that experimental conditions such as temperature and pH can influence these values.
| Substrate | MMP | Common Name | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (FS-1) | MMP-1 | Collagenase-1 | - | - | - |
| Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ (FS-6) | MMP-1 | Collagenase-1 | - | - | 2.1 x 10⁵[3] |
| Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ (FS-6) | MMP-2 | Gelatinase-A | - | - | 6.3 x 10⁵[3] |
| Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ (FS-6) | MMP-3 | Stromelysin-1 | - | - | 1.1 x 10⁵[3] |
| Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ (FS-6) | MMP-7 | Matrilysin | - | - | 1.7 x 10⁵[3] |
| fTHP-3 | MMP-1 | Collagenase-1 | 61.2[4][5] | 0.080[4][5] | - |
| fTHP-3 | MMP-2 | Gelatinase-A | - | - | - |
| fTHP-3 | MMP-3 | Stromelysin-1 | - | - | - |
| fTHP-3 | MMP-13 | Collagenase-3 | - | - | - |
Note: "-" indicates that the data was not specified in the cited sources. The catalytic efficiency for fTHP-3 hydrolysis by various MMPs follows the order: MMP-13 > MMP-1 ≈ MMP-2 >> MMP-3.[4][5]
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams illustrate the mechanism of a FRET-based fluorogenic MMP substrate and a typical experimental workflow for kinetic analysis.
Caption: Mechanism of a FRET-based fluorogenic MMP substrate.
Caption: Experimental workflow for kinetic analysis.
Experimental Protocol: Determination of Michaelis-Menten Constants (Km and kcat)
This section outlines a detailed methodology for determining the kinetic parameters of an MMP with a fluorogenic substrate.[1]
1. Reagents and Materials:
-
Active, purified human MMP enzyme of known concentration.
-
Fluorogenic peptide substrate.
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35, pH 7.5.[1]
-
Dimethyl sulfoxide (B87167) (DMSO) for substrate stock solution.
-
96-well black microplates, suitable for fluorescence measurements.[1][2]
-
Fluorescence microplate reader with appropriate excitation and emission filters for the chosen fluorophore/quencher pair (e.g., Ex/Em = 328/393 nm for Mca/Dnp).[2]
2. Procedure:
-
Substrate Preparation:
-
Enzyme Preparation:
-
Dilute the active MMP enzyme to a final concentration in the low nanomolar range in pre-warmed Assay Buffer.[1] The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
-
-
Assay Setup:
-
Pipette the diluted substrate solutions into the wells of the 96-well black microplate.
-
Include control wells:
-
Substrate blank (Assay Buffer without enzyme) for each substrate concentration to measure background fluorescence.
-
Enzyme control (Enzyme in Assay Buffer without substrate).
-
-
Initiate the reaction by adding the diluted enzyme solution to each well.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.
-
3. Data Analysis:
-
Subtract the background fluorescence (from the substrate blank wells) from the fluorescence readings of the enzyme-containing wells.[3]
-
Plot the fluorescence intensity versus time for each substrate concentration.
-
Determine the initial reaction velocity (V₀) from the linear portion of the progress curves.[2][3]
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Vmax and Km values.[1][3]
-
Calculate the turnover number (kcat) using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration in the assay.[1]
-
The catalytic efficiency is then determined as the kcat/Km ratio.
References
Safety Operating Guide
Navigating the Safe Disposal of Dnp-PLGLWA-DArg-NH2 TFA: A Comprehensive Guide
For researchers and scientists in the field of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Dnp-PLGLWA-DArg-NH2 TFA, a fluorogenic substrate used in matrix metalloproteinase (MMP) assays. Adherence to these protocols is vital to mitigate risks to personnel and the environment.
This compound is comprised of a peptide sequence, a dinitrophenyl (Dnp) group, and a trifluoroacetate (B77799) (TFA) salt. Each component presents specific hazards that must be considered during disposal. The Dnp group, in particular, is associated with toxicity and potential explosivity under certain conditions, especially when dry.[1] Trifluoroacetic acid is a corrosive substance that requires careful handling.
Hazard Identification and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and to be fully aware of its potential hazards.
| Hazard Category | Description | GHS Pictograms |
| Acute Toxicity | The dinitrophenyl group is acutely toxic.[1] | токсичность |
| Flammability | Dinitrophenyl compounds can be flammable solids.[1] | легковоспламеняющийся |
| Reactivity | Can be explosive when dry, heated, or subjected to shock or friction.[1] | взрывчатый |
| Corrosivity | The trifluoroacetic acid component is corrosive. | коррозия |
| Irritant | Causes skin and serious eye irritation.[1] | раздражающий |
To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles are required.
-
Hand Protection: Nitrile gloves are essential; double-gloving is recommended.[1]
-
Body Protection: A lab coat, long pants, and closed-toe shoes must be worn to prevent skin contact.
-
Respiratory Protection: All handling should occur within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Waste Segregation:
-
Collect all waste materials containing this compound, including unused solid compound, solutions, and contaminated consumables (e.g., pipette tips, gloves, weighing paper), in a dedicated and clearly labeled hazardous waste container.[2]
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2] Liquid waste should be collected separately from solid waste.[2]
-
-
Waste Container Labeling:
-
The hazardous waste container must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and all associated hazard warnings (e.g., "Toxic," "Flammable," "Corrosive").[2]
-
Include the accumulation start date on the label.
-
-
Storage of Hazardous Waste:
-
Store the waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
Keep the container tightly closed at all times, except when adding waste.[2]
-
Secondary containment is highly recommended to prevent the spread of material in the event of a spill.[2]
-
Ensure the container is stored in a cool, dry place away from heat and sources of ignition.[1]
-
-
Arranging for Professional Disposal:
Emergency Procedures
In the event of a spill or exposure, immediate action is crucial.
-
Spill:
-
Evacuate the immediate area and alert others.
-
If the spill is minor and you are trained to handle it, carefully absorb the material with an inert absorbent such as vermiculite (B1170534) or sand. Avoid creating dust.
-
Place all contaminated materials in a sealed and labeled hazardous waste container.
-
For larger spills, or if you are not equipped to handle the cleanup, contact your institution's EHS department or emergency response team immediately.
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and remove contaminated clothing.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Caption: Disposal Workflow for this compound
References
Essential Safety and Operational Guide for Handling Dnp-PLGLWA-DArg-NH2 TFA
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Dnp-PLGLWA-DArg-NH2 TFA salt. Adherence to these procedures is vital for ensuring personal safety and maintaining experimental integrity. This substance is a fluorogenic substrate for several matrix metalloproteinases (MMPs) and should be handled with care in a laboratory setting.[1][2][3] This product is intended for research use only and is not for human or veterinary use.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential to minimize exposure and prevent contamination when handling this compound. The required PPE is summarized in the table below.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes. Must meet appropriate national standards (e.g., ANSI Z87.1).[4] |
| Face Shield | Recommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder.[5] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are the minimum requirement for handling.[6] For extended contact or when handling concentrated solutions, consider double-gloving.[4][5] |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from potential splashes.[4][5] An impervious or fire-resistant coat should be considered based on the solvents being used.[5] |
| Respiratory Protection | Respirator/Dust Mask | Necessary when weighing or handling the lyophilized powder to avoid inhalation of fine particles.[4][5] The type of respirator should be selected based on a risk assessment, particularly in poorly ventilated areas.[5] |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | Minimum attire for working in a laboratory where hazardous materials are present.[4] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the stability and integrity of the peptide.
Receiving and Storage
-
Long-term Storage : Upon receipt, store the lyophilized peptide at -20°C or colder, protected from light.[7] For optimal stability, -80°C is preferable.[5][8]
-
Moisture Prevention : Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent moisture absorption, which can degrade the peptide.[5][8]
Experimental Protocols: Reconstitution of Lyophilized Peptide
-
Equilibration : Bring the vial of lyophilized this compound to room temperature in a desiccator.[5]
-
Solvent Selection : The choice of solvent can impact the peptide's stability and compatibility with your assay. While specific solubility data for this peptide may vary, a common approach for similar peptides is to use sterile, nuclease-free water or an appropriate buffer. For hydrophobic peptides, organic solvents like DMSO or DMF may be necessary.[7]
-
Reconstitution : Carefully add the appropriate solvent to the vial.
-
Dissolution : Gently swirl or vortex to completely dissolve the peptide.[5] Avoid vigorous shaking, which can cause aggregation.[5] If solubility is an issue, gentle warming to 37°C or sonication can be attempted.[9]
-
Storage of Solutions : Once in solution, it is recommended to aliquot the peptide and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[7][8] The stability of peptides in solution is limited.[7]
Disposal Plan
All materials that have come into contact with this compound should be treated as chemical waste.
-
Unused Peptide : Unused or expired lyophilized peptide and its solutions are considered chemical waste.[5]
-
Contaminated Materials : All disposable materials that have been in contact with the peptide, such as pipette tips, gloves, and empty vials, must be collected in a designated and clearly labeled hazardous waste container.[5]
-
Spills : In case of a spill, wear appropriate PPE.[6] For a solid spill, carefully sweep up the powder to avoid creating dust and place it in a sealed container for disposal.[4] For a liquid spill, absorb the solution with sand or vermiculite (B1170534) and place it in a closed container for disposal.[6] Ventilate the area and thoroughly wash the spill site after material pickup is complete.[6]
-
Final Disposal : Observe all federal, state, and local environmental regulations for the disposal of chemical waste.[4] A common method is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[4]
Visual Workflow Guides
The following diagrams illustrate the key procedural workflows for handling this compound.
Caption: Workflow for PPE selection and use.
Caption: Disposal plan for contaminated materials.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
